molecular formula C6H9ClN2O B2951657 4-Amino-6-methylpyridin-2-ol hydrochloride CAS No. 2453324-49-5

4-Amino-6-methylpyridin-2-ol hydrochloride

Cat. No.: B2951657
CAS No.: 2453324-49-5
M. Wt: 160.6
InChI Key: HSQHYYPLCRXEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-6-methylpyridin-2-ol hydrochloride is a useful research compound. Its molecular formula is C6H9ClN2O and its molecular weight is 160.6. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-6-methylpyridin-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-6-methylpyridin-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-methyl-1H-pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)3-6(9)8-4;/h2-3H,1H3,(H3,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQHYYPLCRXEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Amino-6-methylpyridin-2-ol: A Comparative Analysis of the Free Base and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the selection of the optimal solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, manufacturability, and stability. The choice between a free base and a salt form, such as a hydrochloride, is a pivotal step in this process. This guide provides an in-depth technical exploration of the core physicochemical properties of 4-Amino-6-methylpyridin-2-ol and its hydrochloride salt. Designed for researchers, scientists, and drug development professionals, this document will delve into the causality behind experimental choices and provide a framework for the rational selection of the most suitable form for further development.

4-Amino-6-methylpyridin-2-ol is a pyridine derivative with potential applications in medicinal chemistry. The presence of a basic amino group allows for the formation of various salts, with the hydrochloride being a common choice to enhance properties such as solubility and stability. Understanding the distinct characteristics of the free base versus its hydrochloride salt is paramount for formulation design, ensuring consistent bioavailability and a stable drug product.

This guide will navigate through a comparative analysis of key attributes including solubility, thermal properties, crystallinity, hygroscopicity, and spectroscopic signatures. Furthermore, it will provide detailed experimental protocols for the characterization techniques employed, offering a practical resource for laboratory investigations.

Comparative Physicochemical Properties

The decision to develop an API as a free base or a salt is contingent on a thorough evaluation of their respective physicochemical properties. The hydrochloride salt of a basic compound like 4-Amino-6-methylpyridin-2-ol is generally expected to exhibit higher aqueous solubility and potentially improved stability compared to the free base. However, this is not a universal rule, and a comprehensive characterization is essential.

Below is a summary of the anticipated and known properties of 4-Amino-6-methylpyridin-2-ol and its hydrochloride salt. It is important to note that while some data for the free base is available, specific experimental data for the hydrochloride salt is less prevalent in public literature, and some of the stated properties are based on general principles of salt formation.

Property4-Amino-6-methylpyridin-2-ol (Free Base)4-Amino-6-methylpyridin-2-ol HCl (Hydrochloride Salt)Rationale and Implications
Molecular Formula C₆H₈N₂OC₆H₉ClN₂OThe addition of HCl increases the molecular weight.
Molecular Weight 124.14 g/mol 160.60 g/mol This difference is crucial for dosage calculations.
Melting Point (°C) 265-270[1]Expected to be different from the free base, often higher.A sharp and high melting point is indicative of high purity and crystalline nature. Differences can be detected by DSC.[2]
Aqueous Solubility Insoluble in water.[3] Soluble in strong polar organic solvents.[3]Expected to have significantly higher aqueous solubility.Enhanced aqueous solubility of the salt form can lead to improved bioavailability.[4]
pKa Not explicitly found, but the amino group imparts basicity.[3]The salt of a weak base and a strong acid will have an acidic pH in solution.The pKa of the free base is critical for predicting the pH-solubility profile and for salt screening studies.
Hygroscopicity Expected to be less hygroscopic than the hydrochloride salt.Potentially hygroscopic.Hygroscopicity affects handling, manufacturing, and storage stability. DVS is the key technique for its assessment.[5]
Crystallinity Crystalline solid.Crystalline solid.The crystal lattice of the salt will differ from the free base, which can be confirmed by XRPD. This can impact physical properties.
Stability Stable under recommended storage conditions.[6]Generally, salts can be more stable, but can also be susceptible to disproportionation.Stability studies under various conditions (temperature, humidity, light) are essential for both forms.

Analytical Characterization Methodologies

A multi-technique approach is imperative for a comprehensive understanding of the solid-state properties of the free base and its hydrochloride salt.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for identifying the crystalline form of a substance. The diffraction pattern is a unique fingerprint of a specific crystalline lattice.

Experimental Protocol:

  • Sample Preparation: Gently grind a small amount (10-50 mg) of the sample to a fine powder using an agate mortar and pestle.

  • Sample Mounting: Pack the powdered sample into a sample holder, ensuring a flat and even surface.

  • Instrument Setup:

    • X-ray source: Cu Kα radiation (λ = 1.5406 Å).

    • Voltage and Current: 40 kV and 40 mA.

    • Scan range (2θ): 2° to 40°.

    • Step size: 0.02°.

    • Scan speed: 1°/min.

  • Data Analysis: Compare the resulting diffractograms of the free base and the hydrochloride salt. Distinct peak positions and intensities will confirm different crystal structures.

Causality behind Experimental Choices: The 2θ range of 2° to 40° is typically sufficient to capture the most characteristic peaks for pharmaceutical compounds. A slow scan speed and small step size are chosen to ensure good resolution of the diffraction peaks.

Fig 1: XRPD Experimental Workflow.
Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of a material, such as melting point, decomposition temperature, and the presence of solvates.

Experimental Protocol (DSC):

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Instrument Setup:

    • Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min.

    • An empty, sealed aluminum pan is used as a reference.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event in the thermogram.

Experimental Protocol (TGA):

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic TGA pan.

  • Instrument Setup:

    • Heat the sample from 25 °C to 300 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The TGA curve shows weight loss as a function of temperature. Significant weight loss before the melting point may indicate the presence of solvates or hydrates.

Causality behind Experimental Choices: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. A nitrogen atmosphere is used to prevent oxidative degradation of the sample.

Fig 2: Thermal Analysis Workflow.
Hygroscopicity Assessment: Dynamic Vapor Sorption (DVS)

DVS measures the extent and rate of water sorption and desorption by a sample at different relative humidities (RH). This is critical for understanding the physical stability of the API.

Experimental Protocol:

  • Sample Preparation: Place approximately 10 mg of the sample in the DVS sample pan.

  • Instrument Setup:

    • Equilibrate the sample at 0% RH until a stable weight is achieved.

    • Increase the RH in steps of 10% from 0% to 90%.

    • Decrease the RH in steps of 10% from 90% to 0%.

    • The temperature is maintained at 25 °C throughout the experiment.

  • Data Analysis: A plot of mass change versus RH is generated. A significant increase in mass indicates hygroscopicity.

Causality behind Experimental Choices: The stepwise change in RH allows for the determination of the equilibrium moisture content at each humidity level. A full sorption/desorption cycle can reveal any hysteresis, which may indicate changes in the solid form.

Spectroscopic Analysis: FTIR and NMR

Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure and to identify differences in bonding environments between the free base and its salt.

FTIR Spectroscopy:

  • Expected Differences: In the hydrochloride salt, the protonation of the amino group will lead to the appearance of N-H stretching bands at different wavenumbers compared to the free base. The pyridinium ring vibrations may also be affected.

NMR Spectroscopy (¹H and ¹³C):

  • Expected Differences: Protonation of the amino group and the pyridine nitrogen in the hydrochloride salt will cause significant downfield shifts of the adjacent protons and carbons in the ¹H and ¹³C NMR spectra, respectively.

Synthesis and Form Selection Rationale

The hydrochloride salt of 4-Amino-6-methylpyridin-2-ol can be synthesized by reacting the free base with hydrochloric acid in a suitable solvent, such as ethanol or isopropanol.[7] The choice of solvent can influence the crystalline form of the resulting salt.

Fig 3: Synthesis of Hydrochloride Salt.

The decision to select the free base or the hydrochloride salt for development is a multifactorial one.

  • Choose the Hydrochloride Salt if:

    • A significant improvement in aqueous solubility and dissolution rate is observed, which is critical for oral bioavailability.

    • The salt form exhibits superior stability under accelerated storage conditions.

    • The hygroscopicity of the salt is manageable through formulation and packaging strategies.

  • Choose the Free Base if:

    • The free base possesses adequate solubility for the intended therapeutic dose.

    • The hydrochloride salt is highly hygroscopic or physically unstable (e.g., prone to disproportionation).

    • The free base has more desirable crystal habits and flow properties for manufacturing.

Conclusion

The selection of the optimal solid-state form of 4-Amino-6-methylpyridin-2-ol, whether the free base or its hydrochloride salt, is a data-driven process that requires a comprehensive understanding of their comparative physicochemical properties. This guide has outlined the key parameters for evaluation and provided a framework for the analytical methodologies required for their characterization.

While the hydrochloride salt is often pursued to enhance solubility, a thorough investigation of its stability, hygroscopicity, and crystallinity is essential. The insights gained from the described experimental workflows will enable drug development professionals to make an informed and scientifically sound decision, ultimately contributing to the development of a safe, effective, and stable pharmaceutical product. It is recommended that the protocols and principles outlined herein are applied to generate specific experimental data for 4-Amino-6-methylpyridin-2-ol and its hydrochloride salt to facilitate a robust form selection process.

References

  • Polimery, 2017, 62, nr 11-12. Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units.
  • PubChem. 6-Methylpyridin-2-ol.
  • CDH Fine Chemical.
  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evalu
  • Jubilant Ingrevia.
  • Google Patents.
  • Smolecule. Buy 4-Amino-2-hydroxy-6-methylpyridine | 33259-25-5.
  • Benchchem. 4-(Aminomethyl)-6-methylpyridin-2-ol.
  • 2-Amino-6-methylpyridinium 4-nitrobenzo
  • CymitQuimica. CAS 18437-58-6: 4-Amino-2-methylpyridine.
  • ChemicalBook. 4-Amino-2-hydroxy-5-methylpyridine | 95306-64-2.
  • ResearchGate. Anharmonic vibrational and electronic spectral study of 2-amino-4-hydroxy-6-methylpyrimidine: A combined experimental (FTIR, FT-Raman, UV-Vis) and theoretical (DFT, MP2) approach | Request PDF.
  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conform
  • ResearchGate.
  • ResearchGate. (PDF) 4-Hydroxy-6-methylpyridin-2(1H)-one.
  • ChemicalBook. 4-Amino-2-picoline | 18437-58-6.
  • ResearchGate.
  • Sigma-Aldrich. 4-Amino-2-methylpyridine 97 18437-58-6.
  • Longdom Publishing.
  • Oriental Journal of Chemistry. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine.
  • TA Instruments.
  • ChemicalBook. 6-AMINO-4-METHYLPYRIDIN-2(1H)-ONE | 51564-93-3.
  • Investigating the curing of amino resins with TGA-MS and TGA-FT-IR.
  • ResearchGate. TGA/DTA/DTG curves of a) 2-amino-5 nitropyridine and b)...
  • Benchchem. 4-Amino-5-methylpyridin-2-ol | 95306-64-2.
  • MDPI. Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
  • The Royal Society of Chemistry.
  • Santa Cruz Biotechnology. 4-Amino-2-methylpyridine | CAS 18437-58-6 | SCBT.
  • PubChem. 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236.
  • Enantilabs.
  • ResearchGate.

Sources

Technical Guide: 4-Amino-6-methyl-1H-pyridin-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 4-Amino-6-methyl-1H-pyridin-2-one hydrochloride , a critical heterocyclic building block in medicinal chemistry.[1] Often utilized as a polar scaffold in fragment-based drug design (FBDD), this molecule presents unique challenges regarding nomenclature and database retrieval due to its distinct tautomeric states (lactam vs. lactim).[1] This document resolves these ambiguities, details the specific synonym ontology, and provides a self-validating protocol for its synthesis and salt formation.

Part 1: Chemical Identity & Nomenclature Architecture[1]

The primary challenge in working with aminopyridones is the divergence in nomenclature caused by tautomerism.[1] Databases often index the "hydroxy" (lactim) form, while the solid-state material exists predominantly as the "one" (lactam) form.[1]

Core Identifiers
ParameterData
Primary Name 4-Amino-6-methyl-1H-pyridin-2-one hydrochloride
Free Base CAS 33259-25-5
HCl Salt CAS 2453324-49-5
Molecular Formula C₆H₈N₂O[1][2][3][4] · HCl
Molecular Weight 160.60 g/mol (Salt) / 124.14 g/mol (Base)
SMILES (Salt) CC1=CC(=O)NC=C1N.Cl
Synonym Ontology

Researchers must utilize specific synonyms depending on the database or vendor algorithm being queried.[1]

Type A: Structural (Lactam - Preferred)

  • 4-Amino-6-methyl-2-pyridone hydrochloride[1]

  • 4-Amino-6-methyl-1,2-dihydropyridin-2-one hydrochloride[1]

  • 4-Amino-6-methyl-2(1H)-pyridinone HCl[1]

Type B: Tautomeric (Lactim - Database Indexing)

  • 4-Amino-6-methylpyridin-2-ol hydrochloride[1][5][6]

  • 2-Hydroxy-4-amino-6-methylpyridine hydrochloride[1]

  • 6-Amino-4-methyl-2-pyridinol hydrochloride (Note: Numbering priority shifts in some legacy systems, but N1 is standard).[1]

Type C: Compositional

  • 33259-25-5 hydrochloride[1][5]

  • 4-Amino-6-methyl-2(1H)-pyridinone monohydrochloride[1]

Part 2: The Tautomeric Challenge & Structural Logic

Understanding the tautomerism is vital for predicting reactivity.[1] In the solid state, the 2-pyridone (lactam) form is favored due to strong intermolecular hydrogen bonding (dimerization).[1] However, in solution, the equilibrium shifts based on solvent polarity.[1]

Tautomeric Equilibrium Pathway

The following diagram illustrates the proton transfer mechanism that complicates nomenclature.

Tautomerism Lactam Lactam Form (4-Amino-6-methyl-2-pyridone) Dominant in Solid State Lactim Lactim Form (4-Amino-6-methyl-2-hydroxypyridine) Aromatic Character Lactam->Lactim Proton Transfer (Solvent Dependent) Salt HCl Salt Complex (Protonation at N1 or Amino Group) Solubility Enhanced Lactam->Salt + HCl (in Dioxane/MeOH) Lactim->Salt + HCl

Caption: Tautomeric equilibrium between Lactam and Lactim forms, culminating in the stable Hydrochloride salt.

Part 3: Synthesis & Salt Formation Protocol

While the 5-methyl isomer is commonly synthesized via hydrogenation of nitro-N-oxides (as seen in Finerenone production), the 6-methyl isomer is best accessed via the amination of 4-chloro or 4-hydroxy precursors to avoid regioselectivity issues.

Experimental Workflow: Amination & Salification

Objective: Synthesis of 4-Amino-6-methyl-1H-pyridin-2-one HCl from 4-hydroxy-6-methyl-2-pyridone.

Reagents:

  • Precursor: 4-Hydroxy-6-methyl-2-pyridone (Commercial or via condensation of ethyl acetoacetate + ammonia).[1]

  • Aminating Agent: Aqueous Ammonia (28%) or Ammonium Acetate.[1]

  • Solvent: Methanol (MeOH), 1,4-Dioxane.[1]

  • Acid: 4M HCl in Dioxane.[1]

Step-by-Step Protocol:

  • Activation (Optional but Recommended):

    • Why: Direct amination of the 4-OH is difficult.[1] Convert 4-hydroxy-6-methyl-2-pyridone to 4-chloro-6-methyl-2-pyridone using POCl₃ (Phosphorus oxychloride) at 80°C for 4 hours.

    • Validation: Monitor by TLC (EtOAc/Hexane).[1] The polar starting material disappears, replaced by a less polar chloro-intermediate.[1]

  • Nucleophilic Substitution (Amination):

    • Dissolve the 4-chloro intermediate (1.0 eq) in EtOH or sealed tube with aqueous NH₃ (10 eq).

    • Heat to 130°C in a pressure vessel for 12–18 hours.

    • Mechanism:[1][3] SNAr (Nucleophilic Aromatic Substitution).[1] The electron-deficient pyridine ring facilitates the displacement of the chloride by ammonia.[1]

    • Workup: Concentrate in vacuo.[1] The free base (CAS 33259-25-5) will precipitate upon cooling or neutralization.[1] Recrystallize from water/ethanol.[1]

  • Salt Formation (The Critical Step):

    • Dissolve the purified free base (1.0 g) in minimum hot Methanol (10 mL).[1]

    • Cool to 0°C in an ice bath.[1][7]

    • Dropwise add 4M HCl in Dioxane (1.2 eq) under vigorous stirring.

    • Observation: A white to off-white precipitate should form immediately.[1]

    • Isolation: Filter the solid under argon (hygroscopic risk).[1] Wash with cold diethyl ether to remove excess acid.[1]

    • Drying: Vacuum dry at 40°C over P₂O₅.[1]

Synthetic Pathway Diagram

Synthesis Start 4-Hydroxy-6-methyl-2-pyridone Inter 4-Chloro-6-methyl-2-pyridone Start->Inter POCl3, 80°C (Chlorination) Base Free Base (CAS 33259-25-5) Inter->Base NH3 (aq), 130°C (SnAr Substitution) Final Target HCl Salt (CAS 2453324-49-5) Base->Final HCl/Dioxane, 0°C (Salt Formation)

Caption: Step-wise synthetic route from hydroxy-precursor to the final hydrochloride salt.

Part 4: Applications in Drug Discovery

The 4-amino-6-methyl-2-pyridone scaffold is a "privileged structure" in kinase inhibition and epigenetic modulation.[1]

  • Hydrogen Bond Donor/Acceptor: The lactam motif (NH-C=O) mimics the hydrogen bonding pattern of DNA base pairs, making it an excellent fragment for binding to the hinge region of kinases (e.g., ATP-binding pockets).[1]

  • Solubility: The Hydrochloride salt is specifically engineered to improve the aqueous solubility of the fragment during in vitro screening (SPR, NMR binding assays), where the free base might aggregate.[1]

  • Bioisosterism: It serves as a bioisostere for cytosine and isosteric with 4-aminopyrimidines.[1]

References

  • PubChem. (2025).[1][8] 4-Amino-1,2-dihydropyridin-2-one Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • IUCr Journals. (n.d.). Crystal structure and tautomerism of 6-methyl-2-pyridone. International Union of Crystallography.[1] Retrieved October 26, 2023, from [Link][1]

Sources

Strategic Utilization of 4-Amino-6-methylpyridin-2-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Medicinal chemistry applications of 4-Amino-6-methylpyridin-2-ol HCl Content Type: Technical Whitepaper Audience: Researchers, scientists, and drug development professionals.[1]

From Tautomeric Scaffolds to Kinase-Targeted Heterocycles[1]

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), 4-Amino-6-methylpyridin-2-ol HCl (CAS: 24196-16-5) represents a "privileged structure"—a scaffold capable of providing high-affinity ligands for diverse biological targets. Its utility stems from two intrinsic properties: dynamic tautomerism , which allows it to mimic peptide bonds or act as a bifunctional hydrogen-bonding motif, and orthogonal reactivity , enabling the regioselective construction of fused bicyclic systems such as 1,8-naphthyridines .[2]

This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this core, specifically focusing on its role as a precursor for kinase inhibitors and iNOS modulators.[2]

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

Structural Identity

The compound exists in a pH- and solvent-dependent equilibrium between the 2-pyridinol (aromatic) and 2-pyridone (lactam) forms.[1][3] In the solid state and polar solvents, the 2-pyridone tautomer predominates, presenting a donor-acceptor (D-A) hydrogen bonding motif essential for molecular recognition.

PropertyValue / Description
CAS Number 24196-16-5 (HCl salt); 33259-25-5 (Free base)
Molecular Formula C₆H₈N₂O[1][3] · HCl
Molecular Weight 160.60 g/mol (HCl salt)
pKa (Calculated) ~6.5 (Amino group), ~11.0 (Amide/OH)
H-Bond Donors 2 (Amino NH₂, Lactam NH)
H-Bond Acceptors 2 (Carbonyl O, Pyridine N)
Tautomeric Equilibrium & Reactivity

The tautomeric state dictates the synthetic strategy. Electrophiles prefer the nitrogen (N1) or the oxygen (O-alkylation) depending on conditions, while the C3 and C5 positions are nucleophilic.[1][3]

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Profile Pyridone 2-Pyridone Form (Lactam) Dominant in polar media H-Bond: D-A motif Pyridinol 2-Pyridinol Form (Lactim) Aromatic character Favored in gas phase Pyridone->Pyridinol  Ka   N1 N1 Position N-Alkylation targets Pyridone->N1 C3 C3 Position Electrophilic Attack (Halogenation) Pyridone->C3 O2 O2 Position O-Alkylation / Chlorination Pyridinol->O2

Figure 1: Tautomeric equilibrium and site-specific reactivity of the 4-amino-6-methylpyridin-2-ol core.[1][3]

Synthetic Utility: Building Fused Heterocycles[1]

The primary application of this scaffold is the synthesis of 1,8-naphthyridines , a class of compounds exhibiting potent antibacterial, antitumor, and anti-inflammatory activities.[2]

The Friedländer-Type Annulation

The 4-amino group and the adjacent C3 position (often activated via formylation) serve as the "head" and "tail" for condensation with 1,3-dicarbonyls or ketones.

Mechanism:

  • Formylation: Introduction of an aldehyde at C3 (using Vilsmeier-Haack conditions).

  • Condensation: Reaction with a ketone (e.g., acetone, acetophenone) in the presence of base.[2]

  • Cyclization: Dehydration to form the fused pyridine ring.

Chlorination & Activation

To utilize the scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), the 2-hydroxy group is converted to a chloride.[1]

Protocol: Synthesis of 2-Chloro-4-amino-6-methylpyridine This protocol activates the scaffold for subsequent nucleophilic aromatic substitution (SNAr).[1]

  • Reagents: 4-Amino-6-methylpyridin-2-ol (1.0 eq), Phosphorus Oxychloride (POCl₃, 5.0 eq), Benzyltriethylammonium chloride (TEBAC, cat.).[1]

  • Procedure:

    • Step 1: Charge a round-bottom flask with the starting pyridinol.[1]

    • Step 2: Slowly add POCl₃ under inert atmosphere (Ar/N₂). Caution: Exothermic.[1]

    • Step 3: Heat the mixture to reflux (105°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).[1][4][3]

    • Step 4: Cool to room temperature. Remove excess POCl₃ under reduced pressure.[1]

    • Step 5: Pour residue onto crushed ice/water mixture. Neutralize carefully with NH₄OH to pH ~8.

    • Step 6: Extract with Dichloromethane (DCM), dry over Na₂SO₄, and concentrate.[1][2]

  • Validation: Product should show a characteristic mass shift (M-OH + Cl) and loss of the carbonyl signal in ¹³C NMR.

Medicinal Chemistry Applications

Case Study: CDK4/6 Inhibitor Design

Cyclin-dependent kinases (CDKs) are major targets in oncology.[1][3][5][6][7] The 2-aminopyridine motif is a bioisostere of the pyrimidine core found in drugs like Palbociclib .

  • Hinge Binding: The 2-pyridone form presents a donor-acceptor-donor (D-A-D) motif (if the amino group is involved) or a D-A motif that complements the ATP-binding hinge region of the kinase.[1]

  • Selectivity: The 6-methyl group provides a steric handle that can induce selectivity by clashing with non-target kinases that have smaller gatekeeper residues.[1]

Case Study: iNOS Inhibition

Inducible Nitric Oxide Synthase (iNOS) inhibitors often feature a 2-amino-4-methylpyridine core.[1][8][4][3] The 6-methyl substituent (from our scaffold) has been shown to improve potency and selectivity over nNOS (neuronal) and eNOS (endothelial) isoforms by filling a hydrophobic pocket unique to the inducible isoform.[1][3]

SAR_Logic Core 4-Amino-6-methylpyridin-2-ol Scaffold Mod1 Modification: C2-OH -> C2-NH-Aryl (Hinge Binder) Core->Mod1 Mod2 Modification: C3-Cyclization (1,8-Naphthyridine) Core->Mod2 Mod3 Modification: Preserve 6-Methyl (Selectivity Handle) Core->Mod3 Target1 Target: CDK4/6 Kinase Target2 Target: iNOS Mod1->Target1 ATP Competition Mod2->Target1 Extended Hinge Contact Mod3->Target2 Hydrophobic Pocket Fill

Figure 2: Structure-Activity Relationship (SAR) decision tree for kinase and enzyme targeting.[1][3]

Experimental Workflow: 1,8-Naphthyridine Synthesis

A self-validating protocol for converting the scaffold into a fused bicyclic system.

Objective: Synthesis of 2-substituted-1,8-naphthyridines via Friedländer condensation.

  • Pre-requisite Step (Vilsmeier Formylation):

    • React 4-amino-6-methylpyridin-2-ol with POCl₃/DMF to yield 2-chloro-4-amino-6-methylpyridine-3-carbaldehyde .[1]

    • Note: The chlorination and formylation often occur in one pot under Vilsmeier conditions.

  • Condensation Protocol:

    • Reactants: 3-Formyl-pyridin-2-amine derivative (1.0 eq) + Ketone (e.g., Acetone, 1.2 eq).[1]

    • Catalyst: L-Proline (10 mol%) or 10% NaOH (aq).[1][3]

    • Solvent: Ethanol or Water (Green Chemistry approach).[1][4]

    • Conditions: Reflux for 8 hours.

    • Workup: Cool to precipitate the product. Filter and wash with cold ethanol.

  • Quality Control (QC):

    • HPLC: Check for disappearance of the aldehyde peak (approx. 10.0 ppm in ¹H NMR).[1][3]

    • ¹H NMR: Look for the new aromatic protons in the newly formed ring (typically δ 7.5–8.5 ppm).[3]

References

  • BenchChem. "4-(Aminomethyl)-6-methylpyridin-2-ol Synthesis and Applications."[1] BenchChem Technical Library. Link

  • National Institutes of Health (NIH). "Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase."[1] PubMed Central.[1] Link

  • Organic Chemistry Portal. "Friedländer Synthesis." Organic Chemistry Portal. Link

  • Master Organic Chemistry. "Elimination of Alcohols To Alkenes With POCl3 and Pyridine." Master Organic Chemistry. Link

  • Royal Society of Chemistry. "Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions."[1] RSC Advances. Link

Sources

4-Amino-6-methylpyridin-2-ol hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 4-Amino-6-methylpyridin-2-ol hydrochloride

Section 1: Compound Identification and Scientific Context

4-Amino-6-methylpyridin-2-ol hydrochloride is a substituted aminopyridine derivative. Compounds of this class are pivotal building blocks in medicinal chemistry and materials science, often utilized in the synthesis of complex molecular scaffolds for drug discovery and functional materials development.[1][2] The presence of the amino group and the hydroxyl group on the pyridine ring creates a unique electronic and structural profile, making it a valuable intermediate. The hydrochloride salt form generally enhances solubility in aqueous and polar protic solvents, which can be advantageous for certain reaction conditions but also increases its bioavailability and potential for systemic exposure.

Table 1: Chemical Identity

IdentifierValueSource
Chemical Name 4-Amino-6-methylpyridin-2-ol hydrochloride-
CAS Number 2453324-49-5[3][4]
Molecular Formula C₆H₉ClN₂O[3]
Molecular Weight 160.60 g/mol [3]
Structure Chemical Structure of 4-Amino-6-methylpyridin-2-ol hydrochloride-
Known Synonyms None widely reported-

(Note: A representative structure is shown, as is standard practice.)

Section 2: Hazard Identification and Proactive Risk Assessment

The primary directive for handling any novel or poorly documented chemical is to treat it with the highest degree of caution. Based on data from analogous compounds such as 2-amino-4-methylpyridine and 2-amino-6-methylpyridine, a comprehensive hazard profile can be anticipated.[5][6][7]

Anticipated GHS Hazard Classification
Hazard ClassHazard CategoryAnticipated StatementRationale from Analogous Compounds
Acute Toxicity, Oral Category 2 or 3H300/H301: Fatal or Toxic if swallowedAminopyridines are known for high oral toxicity.[5][7][8]
Acute Toxicity, Dermal Category 2 or 3H310/H311: Fatal or Toxic in contact with skinSignificant dermal toxicity is documented for related compounds.[5][6][9]
Skin Corrosion/Irritation Category 2H315: Causes skin irritationThis is a common classification for aminopyridines.[6][10][11]
Eye Damage/Irritation Category 2H319: Causes serious eye irritationDirect contact with the dust or solution is likely to cause significant irritation.[6][10][11]
STOT - Single Exposure Category 3H335: May cause respiratory irritationInhalation of the dust can irritate the respiratory tract.[5][6][11]
Expert Analysis of Toxicological Profile

The toxicity of aminopyridines is well-documented. The unsubstituted aminopyridine moiety, in particular, can exhibit neurotoxic effects.[12] The hydrochloride salt's water solubility can facilitate rapid absorption through skin, mucous membranes, or ingestion. Therefore, the principal risk associated with this compound is acute toxicity upon accidental exposure. The primary causality for stringent handling protocols is to prevent any direct contact or inhalation, thereby mitigating the risk of systemic poisoning.

Risk Assessment Workflow

A self-validating safety protocol begins with a logical risk assessment. The workflow below illustrates the essential steps researchers must take before beginning experimental work.

G cluster_0 Risk Assessment Protocol A 1. Identify Hazards (Review Analog SDS, Anticipate GHS) B 2. Assess Exposure (Quantity, Duration, Route) A->B C 3. Characterize Risk (High Toxicity + Low Exposure = Medium Risk) B->C D 4. Implement Controls (Engineering, PPE, SOPs) C->D

Caption: Logical flow for a pre-experiment risk assessment.

Section 3: Precautionary & Emergency Protocols

A multi-layered approach combining engineering controls, personal protective equipment, and clear emergency procedures is mandatory.

Engineering Controls and Work Environment
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted inside a certified chemical fume hood.[9][13] This is non-negotiable and serves as the primary barrier against inhalation of airborne dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any potential vapors.[6][13]

  • Proximity to Safety Equipment: An eyewash station and an emergency safety shower must be located in immediate proximity to the workstation.[14] Their functionality must be verified weekly.

Personal Protective Equipment (PPE)

The selection of PPE is critical and must be based on the compound's high anticipated toxicity.

Table 2: Mandatory Personal Protective Equipment

Protection TypeSpecificationRationale & Citation
Hand Protection Nitrile or Neoprene Gloves (minimum 8 mil thickness)Latex gloves are not suitable for handling many pyridine derivatives.[13] Double-gloving is recommended when handling the pure solid.
Eye Protection Chemical Splash GogglesStandard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from dust and splashes.[13]
Body Protection Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a non-absorbent material is required to protect skin and clothing.
Respiratory NIOSH-approved Respirator with P100 filtersRequired when handling larger quantities or when dust generation is unavoidable, even within a fume hood.[5]
First Aid Measures: A Protocol for Immediate Response

In case of any exposure, speed is critical. The attending physician must be provided with the name of the chemical.[5][14]

  • If Inhaled: Immediately move the individual to fresh air. If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[6][14]

  • In Case of Skin Contact: Do not delay. Immediately remove all contaminated clothing and shoes.[6] Flush the affected skin area with copious amounts of soap and water for at least 15-20 minutes. Seek immediate medical attention.[5][6]

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, holding the eyelids open to ensure complete rinsing. Remove contact lenses if present and easy to do.[6] An ophthalmologist must be consulted immediately.[5]

  • If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a poison control center or physician.[9]

Section 4: Handling, Storage, and Disposal

Safe Handling Workflow

Adherence to a strict, methodical workflow minimizes the potential for accidental exposure.

G A Receive & Log (Verify container integrity) B Store Securely (Locked, cool, dry, ventilated) A->B C Pre-Use Prep (Don PPE, prepare fume hood) B->C D Weigh & Dispense (Inside fume hood, use anti-static tools) C->D E Experimental Use (Closed system if possible) D->E F Decontaminate (Clean glassware & surfaces) E->F G Waste Disposal (Segregate as acute hazardous waste) F->G

Caption: Standard Operating Procedure workflow for safe handling.

Key Handling Practices:

  • Avoid Dust Formation: This compound is a solid, and fine dust can be easily inhaled or spread. Handle it carefully to avoid creating airborne particles.[14][15]

  • Grounding: When transferring larger quantities, use grounded equipment to prevent static discharge, which could ignite dust.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[13] Wash hands, face, and any exposed skin thoroughly after handling the material, even if gloves were worn.[5][9]

  • Contaminated Clothing: Contaminated clothing should be removed immediately and washed separately before reuse.[6]

Storage and Incompatibilities
  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][9] The storage area should be secure and accessible only to authorized personnel.[5][6]

  • Hygroscopicity: As a salt, this compound is likely hygroscopic. Protect from atmospheric moisture.[6]

  • Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[14][16]

Disposal Protocol
  • Waste Classification: This material must be treated as acutely hazardous waste.

  • Disposal Method: All waste containing this compound, including empty containers and contaminated lab supplies, must be disposed of through a licensed professional waste disposal service.[15] Do not dispose of it in standard laboratory trash or down the drain.

Section 5: Anticipated Physical & Chemical Properties

Table 3: Physical and Chemical Properties of a Structurally Related Compound (2-Amino-6-methylpyridine)

PropertyValueSource
Appearance Yellow Solid (Anticipated)[6]
Melting Point/Range 40 - 45 °C / 104 - 113 °F[6]
Boiling Point/Range 208 - 209 °C / 406.4 - 408.2 °F[6]
Flash Point 103 °C / 217.4 °F[6]
Solubility Water soluble (Anticipated for HCl salt)[6]

(Note: Data is for the related free base 2-Amino-6-methylpyridine (CAS 1824-81-3) and is provided for estimation purposes only. The properties of the hydrochloride salt will differ, particularly melting point and solubility.)

References

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition).
  • Di Martino, R. M. C., et al. (2022). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Fisher Scientific. Safety Data Sheet for 2-Amino-4-methylpyridine (Re-issue).
  • PubChem. 4-Methylpyrimidin-2-ol hydrochloride | C5H6N2O | CID 407091. [Link]

Sources

Technical Guide: Tautomerism and Protonation Dynamics of 4-amino-6-methylpyridin-2-ol

[1][2]

Executive Summary

In drug development, the precise protonation state and tautomeric form of a pharmacophore dictate binding affinity, solubility, and membrane permeability. 4-amino-6-methylpyridin-2-ol presents a complex case of triadic tautomerism (lactam-lactim and amino-imino) coupled with pH-dependent ionization.[1][2]

In acidic media, this molecule does not merely "protonate"; it undergoes a structural reorganization where the lactam (keto) form, dominant in neutral solution, converts to an aromatic O-protonated cation .[2] This guide details the thermodynamic drivers, mechanistic pathways, and validation protocols for this transformation.

Part 1: Structural Dynamics & Thermodynamics

The Neutral State: Lactam Dominance

Before acidification, the molecule exists in an equilibrium governed by solvent polarity.[2] Despite the IUPAC name implying a hydroxyl group ("-ol"), the 2-pyridone (lactam) tautomer is thermodynamically favored in the solid state and polar solvents (water, methanol, DMSO).[2]

  • Lactam Form (A): The hydrogen resides on the ring nitrogen (N1).[2] The C2 position features a carbonyl (C=O).[2]

  • Lactim Form (B): The hydrogen resides on the oxygen (O2).[2] The ring is fully aromatic.[2]

  • Amino-Imino Equilibrium: The exocyclic nitrogen at C4 overwhelmingly prefers the amino (-NH₂) form over the imino (=NH) form due to the high energy cost of disrupting the cyclic conjugation.[2]

Thermodynamic Reality: In aqueous media, the Lactam-Amino form is favored by

1212
The Methyl and Amino Effects[2]
  • 4-Amino Group (+M Effect): A strong mesomeric donor.[1][2] It pushes electron density into the ring, specifically enriching positions C3 and C5, and significantly increasing the basicity of the carbonyl oxygen and the ring nitrogen.[2]

  • 6-Methyl Group (+I Effect): A weak inductive donor.[1][2] It stabilizes the developing positive charge on the ring, slightly increasing the pKa of the conjugate acid compared to the non-methylated analog.[2]

Part 2: The Acidic Environment (Mechanism)

When the pH drops below the molecule's pKa (estimated range 3.0 – 4.0 ), the system undergoes protonation.[2] Identifying the site of protonation is critical for docking studies and salt selection.[2]

The Protonation Site Paradox

There are three potential basic sites:

  • Exocyclic Amino Nitrogen (N4): Typically basic (aniline-like), but its lone pair is delocalized into the ring.[2]

  • Ring Nitrogen (N1): In the lactam form, this N is already protonated (NH).[2]

  • Carbonyl Oxygen (O2): The amide-like oxygen.[1][2]

The Mechanism: Contrary to simple aliphatic amines, protonation occurs at the Carbonyl Oxygen (O2) .[2]

Why?

  • Aromatization: Protonating the oxygen transforms the non-aromatic lactam ring into a fully aromatic 2-hydroxy-4-aminopyridinium cation .[1][2]

  • Resonance Stabilization: The positive charge is not localized on the oxygen.[2] It is delocalized across the ring nitrogen (N1) and the exocyclic amino nitrogen (N4).[2] The 4-amino group acts as an "electron pump," stabilizing the cation through a vinylogous amidine resonance structures.[2]

Visualization of the Pathway

The following diagram illustrates the transition from the neutral lactam to the aromatic cation.[2]

TautomerismLactamNeutral Lactam Form(Dominant in pH 7)Non-Aromatic RingTransitionAcidic Media (H+)Protonation StepLactam->Transition+H3O+CationO-Protonated Cation(Dominant in pH < 3)Fully Aromatic SystemTransition->CationFast EquilibriumRes1Resonance A:(+) Charge on OCation->Res1Res2Resonance B:(+) Charge on Ring NCation->Res2Res3Resonance C:(+) Charge on Amino NCation->Res3Res1->Res2DelocalizationRes2->Res3Stabilization by 4-NH2

Figure 1: Mechanistic pathway of protonation showing the restoration of aromaticity and resonance stabilization by the 4-amino group.[2]

Part 3: Analytical Methodologies & Data

To validate the tautomeric state and pKa experimentally, a multi-modal approach is required.

Quantitative Data Summary

The following values are derived from structural analogs (4-aminopyridine and 2-pyridone) and adjusted for the specific electronic environment of the 4-amino-6-methyl derivative.

ParameterValue (Approx.)Note
pKa (Neutral/Cation) 3.2 – 3.8 Higher than parent 2-pyridone (0.[1][2]8) due to 4-NH₂ donation.[1][2]
UV

(Neutral)
295 nmCharacteristic of 2-pyridone chromophore.[1][2]
UV

(Acidic)
275 nmHypsochromic shift often observed upon aromatization.
C=O Bond Length 1.24 Å (Neutral)Double bond character.[2]
C-O Bond Length 1.32 Å (Cation)Single bond character (indicates O-protonation).[1][2]
Experimental Protocol: Determination of pKa and Tautomer

Objective: Confirm O-protonation and determine the precise pKa.

Phase 1: UV-Vis Spectrophotometric Titration[1][2]
  • Preparation: Dissolve 4-amino-6-methylpyridin-2-ol in water to a concentration of

    
     M.
    
  • Titration: Prepare a series of buffers ranging from pH 1.0 to pH 7.0 (0.5 unit increments).

  • Measurement: Record UV spectra (200–400 nm) for each pH point.

  • Analysis: Observe the isosbestic points.[2] A clean isosbestic point indicates a two-state equilibrium (Neutral

    
     Cation).[1][2]
    
    • Indicator: If protonation occurred on the exocyclic amine, the spectral shift would be minimal (decoupling of resonance).[2] If on Oxygen, a significant band shift occurs due to the change in the aromatic system.[2]

Phase 2: NMR Validation (The "Gold Standard")[2]
  • Solvent: Use DMSO-

    
     for neutral form and D₂O/TFA for acidic form.[1][2]
    
  • 
    C NMR Tracking:  Monitor the C2 (carbonyl) and C4 (amino-bearing) carbons.
    
    • Neutral: C2 appears

      
       160-165 ppm (C=O character).[1][2]
      
    • Acidic:[1][3][4] C2 shifts upfield (shielded) towards

      
       150-155 ppm as it gains C-OH character and aromaticity increases.[1][2]
      
  • 
    N NMR (Optional):  If labeled material is available, the Ring N shift is definitive. A shift of >50 ppm typically accompanies the Lactam 
    
    
    Pyridinium transition.[2]

Part 4: Implications for Drug Design[2]

Understanding this tautomerism is vital for:

  • Binding Affinity: Most kinase active sites prefer the Lactam form (hydrogen bond acceptor at C=O, donor at N-H).[2] However, if the binding pocket is highly acidic (e.g., near aspartic acid residues), the Cationic form may be the active species.

  • Solubility: The O-protonated cation is highly soluble in water.[1][2] Formulation as a mesylate or hydrochloride salt (utilizing the O-protonation) can drastically improve bioavailability compared to the neutral free base.[2]

  • Salt Stability: Salts formed with weak acids might be unstable due to the relatively low pKa (~3.5).[2] Strong acids (HCl, H₂SO₄, Methanesulfonic acid) are required to ensure the proton remains on the oxygen in the solid state.

Decision Workflow for Formulators

WorkflowStartDrug Candidate:4-amino-6-methylpyridin-2-ol derivativeCheckPHTarget Environment pH?Start->CheckPHAcidicAcidic (Stomach/Lysosome)pH < 3CheckPH->AcidicLow pHNeutralNeutral (Blood/Cytosol)pH 7.4CheckPH->NeutralNeutral pHFormASpecies: Aromatic CationSolubility: HighPermeability: LowAcidic->FormAFormBSpecies: Neutral LactamSolubility: ModeratePermeability: HighNeutral->FormBActionAFormulation Strategy:Use Strong Acid Salt (HCl/Mesylate)FormA->ActionAActionBFormulation Strategy:Use Free Base or Co-crystalFormB->ActionB

Figure 2: Decision tree for formulation based on pH-dependent tautomeric states.

References

  • Katritzky, A. R., et al. (1991).[2] Prototropic Tautomerism of Heteroaromatic Compounds. Heterocycles, 32(2), 329-369.[2] Link

    • Foundational text on the lactam-lactim equilibrium preference in pyridones.
  • PubChem. 4-Amino-2-pyridone (Compound Summary). National Library of Medicine.[2] Link[2]

    • Source for structural identifiers and baseline physicochemical properties.[1][2][3][5][6]

  • Sielc Technologies. UV-Vis Spectrum of Pyridone Derivatives in Acidic Media.Link[2]

    • Provides spectral data supporting pH-dependent shifts in amino-pyridone analogs.
  • Anderson, K. M., et al. (2005).[2] 4-Aminopyridinium salts: protonation and hydrogen bonding.[1][2] Acta Crystallographica Section E. Link[2]

    • Crystallographic evidence of proton
  • Williams, R. pKa Data Compilation.[2][7]Link

    • Standard reference for pKa values of heterocycles including 2-pyridone (0.75) and 4-aminopyridine (9.1).[1][2]

Pyridine derivatives for potassium channel blocker synthesis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and electrophysiology, I have spent years optimizing the synthesis and validation of ion channel modulators. The development of pyridine derivatives—specifically 4-aminopyridine (4-AP) analogs—as voltage-gated potassium (Kv) channel blockers represents a critical frontier in neuropharmacology.

In demyelinating conditions such as Multiple Sclerosis (MS), the myelin sheath deteriorates, exposing juxtaparanodal Kv1.1 and Kv1.2 channels. This exposure leads to excessive potassium efflux, short-circuiting the action potential[1]. While 4-AP is clinically approved to restore conduction, its narrow therapeutic index and off-target effects necessitate the engineering of advanced derivatives[2].

This whitepaper provides an in-depth, self-validating framework for the design, synthesis, and electrophysiological validation of next-generation pyridine-based Kv channel blockers.

I. Mechanistic Grounding: The Pyridine Pharmacophore

To engineer better blockers, we must first understand the causality of the molecule-target interaction. The efficacy of 4-AP relies heavily on its basic endocyclic nitrogen. At physiological pH, the pyridine ring is protonated. It is this cationic species that enters the intracellular vestibule of the Kv channel during its open state, physically occluding the pore and preventing K+ efflux[1],[3].

Modifying the 3-position of the 4-aminopyridine scaffold alters the electronic distribution, pKa, and lipophilicity (logD) of the molecule. These physicochemical shifts dictate both the Blood-Brain Barrier (BBB) permeability and the binding affinity within the channel pore[4].

G A Demyelinated Axon B Exposed Kv1.1/1.2 Channels A->B C Excessive K+ Efflux B->C D Action Potential Failure C->D E Pyridine Derivative (e.g., 4-AP) F Intracellular Pore Binding (Open State) E->F crosses BBB F->B blocks pore G Restored Action Potential Propagation F->G prevents K+ leak

Mechanism of Kv1 channel blockade by pyridine derivatives in demyelinated axons.

II. Structure-Activity Relationship (SAR) Dynamics

When optimizing the pyridine scaffold, we cannot look at binding affinity in a vacuum. A successful central nervous system (CNS) drug requires a delicate balance of basicity (for target engagement) and lipophilicity (for BBB penetration).

Recent1[1] demonstrate that the addition of a methyl group at the 3-position (3Me4AP) significantly increases potency compared to the parent 4-AP molecule. Conversely, adding bulkier or highly electron-withdrawing groups (like -CF3) drastically reduces basicity, rendering the molecule predominantly neutral at physiological pH and severely crippling its blocking capacity[3].

Table 1: Quantitative SAR of 3-Substituted 4-Aminopyridines

CompoundSubstituent (R)IC50 (µM) at +10 to +50 mVpKalogD
4-AP -H200 – 3509.10.26
3Me4AP -CH337 – 509.7-0.10
3F4AP -F160 – 3047.60.40
3MeO4AP -OCH3310 – 9928.80.30
3CF34AP -CF3690 – 11505.91.80

Data synthesized from comparative patch-clamp and TEVC recordings[1],[4],[3].

III. Advanced Synthetic Methodologies

Direct electrophilic substitution on the electron-deficient 4-aminopyridine ring is notoriously unselective and low-yielding. To ensure a self-validating and highly regioselective synthesis, we employ a Pd(0)/Cu(I) co-mediated Stille cross-coupling strategy[5].

Causality of the Catalyst Choice: Stille couplings with highly coordinating heterocycles often suffer from sluggish kinetics and catalyst poisoning. The addition of Cu(I) is not arbitrary; it acts as a scavenger for the free stannyl byproducts and facilitates the transmetalation step, driving the reaction forward under mild conditions[4].

G S1 3-Iodo-4-aminopyridine S2 Grignard Exchange (t-BuMgCl, THF, -40°C) S1->S2 S3 Stannyl Precursor (Bu3SnCl) S2->S3 S4 Pd(0)/Cu(I) Cross-Coupling (Alkyl/Aryl Halide) S3->S4 S5 Validation Checkpoint (LC-MS / NMR) S4->S5 S6 3-Substituted 4-AP Derivative S5->S6

Regioselective synthesis of 3-substituted 4-aminopyridines via Pd/Cu cross-coupling.

Step-by-Step Protocol: Synthesis of 3-Substituted 4-AP
  • Halogen-Metal Exchange: Dissolve 3-iodo-4-aminopyridine (1.0 equiv) in anhydrous THF under a nitrogen atmosphere. Cool to -40 °C. Dropwise, add t-Butylmagnesium chloride (2.4 equiv). Self-Validation: The excess Grignard reagent ensures complete deprotonation of the free amino group before attacking the iodine, preventing unwanted side reactions.

  • Stannylation: Add tributyltin chloride (Bu3SnCl, 1.2 equiv) to the chilled mixture. Allow it to warm to room temperature over 2 hours. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. Purify via silica gel chromatography to isolate the 3-(tributylstannyl)pyridin-4-amine precursor.

  • Cross-Coupling: In a sealed tube, combine the stannyl precursor (1.0 equiv), the desired alkyl/aryl halide (e.g., methyl iodide, 1.5 equiv), Pd2(dba)3 (0.05 equiv), P(o-tolyl)3 (0.1 equiv), and CuI (0.1 equiv) in anhydrous DMF. Heat to 80 °C for 12 hours.

  • Purification & Verification: Filter the mixture through Celite. Purify the crude product using preparative HPLC. Self-Validation: Confirm the regiochemistry and purity (>98%) via 1H-NMR and LC-MS before proceeding to biological assays.

IV. Electrophysiological Validation (TEVC)

A synthesized molecule is only as good as its biological validation. To confirm the Kv channel blocking efficacy of our pyridine derivatives, we utilize Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis oocytes[6].

Causality of the Model:Xenopus oocytes are chosen because they are large, robust, and lack endogenous background currents of the specific mammalian Kv1 subtypes, providing an exceptionally clean signal-to-noise ratio for drug testing[3].

G T1 Xenopus Oocyte Preparation T2 Kv1.x cRNA Injection T1->T2 T3 Incubation (18°C, 24-48h) T2->T3 T4 TEVC Baseline Recording (-80mV holding) T3->T4 T5 Perfusion with Pyridine Derivative T4->T5 T6 Dose-Response & IC50 Calculation T5->T6

Self-validating TEVC electrophysiology workflow for Kv channel blocker assessment.

Step-by-Step Protocol: TEVC Assay
  • cRNA Preparation and Injection: Transcribe Kv1.1/1.2 genes into cRNA. Microinject 40-50 nL of cRNA (approx. 0.5-1 ng) into defolliculated Xenopus oocytes.

  • Incubation: Incubate the injected oocytes in ND96 medium at 18 °C for 24–48 hours to allow for robust channel expression and trafficking to the membrane.

  • Setup and Baseline: Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Hold the membrane potential at -80 mV. Self-Validation: Holding at -80 mV ensures all channels are in the closed/resting state. Apply depolarizing pulses (e.g., up to +50 mV) to establish a stable baseline maximal current (

    
    )[6].
    
  • Drug Perfusion: Perfuse the recording chamber with ND96 solution containing increasing concentrations of the synthesized pyridine derivative (1 µM to 10,000 µM). Wait 2-3 minutes per concentration to reach steady-state block.

  • Data Analysis: Calculate the relative current (

    
    ) for each concentration. Fit the data to the Hill equation to determine the IC50 value[6],[3]. Because 4-AP derivatives are open-channel blockers, ensure that IC50 values are reported alongside the specific depolarizing voltage used (e.g., +30 mV).
    

V. References

  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers Scientific Reports (via NIH)

  • Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS ACS Chemical Neuroscience

  • 4-Aminopyridine Wikipedia

  • Structure-Activity Relationship of 4-Aminopyridine Analogs as Voltage-Gated Potassium Channel Blockers: A Comparative Guide Benchchem

Sources

Architecting Bioactivity: The Technical Guide to 4-Amino-6-methylpyridin-2-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary 4-Amino-6-methylpyridin-2-ol HCl (CAS 2453324-49-5 for the HCl salt; Free base CAS 33259-25-5) is a bifunctional heterocyclic building block critical to modern drug discovery. Structurally, it offers a distinct "donor-acceptor-donor" hydrogen bonding motif, making it an ideal scaffold for kinase inhibitors (e.g., FGFR4, iNOS) and a key intermediate in the synthesis of mineralocorticoid receptor antagonists like Finerenone. This guide dissects its tautomeric behavior, regioselective alkylation strategies, and synthetic utility.[1]

Structural Dynamics & Tautomerism

Understanding the reactivity of this molecule requires mastering its tautomeric equilibrium. While systematically named as a "pyridin-2-ol" (lactim), the compound exists predominantly as 4-amino-6-methyl-2(1H)-pyridone (lactam) in the solid state and in polar solvents (DMSO, Methanol, Water).

The Lactam-Lactim Duality

The 2-pyridone core is an amide isostere. The 4-amino substituent acts as a strong electron-donating group (EDG), significantly increasing electron density at the C3 and C5 positions, making the ring susceptible to electrophilic attack (e.g., halogenation).

  • Free Base: Exists as the 2-pyridone.

  • HCl Salt: The hydrochloride form improves shelf-stability by preventing oxidation of the electron-rich amine and enhancing aqueous solubility. Neutralization is required in situ for most nucleophilic applications.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Reactivity Implications Lactam 2-Pyridone Form (Lactam) (Dominant in Solution/Solid) Polar, H-Bond Acceptor (C=O) Lactim 2-Hydroxypyridine Form (Lactim) (Favored in Gas Phase/Non-polar) Aromatic, H-Bond Donor (OH) Lactam->Lactim  K_eq << 1   N_Alk N-Alkylation (Thermodynamic Control) Lactam->N_Alk O_Alk O-Alkylation (Kinetic/Ag+ Control) Lactim->O_Alk

Figure 1: Tautomeric equilibrium favoring the 2-pyridone form in polar media, dictating N-alkylation preference.

Synthesis & Manufacturing Routes

Industrial preparation typically avoids the low-yielding hydrolysis of pyridine derivatives. The two dominant routes utilize cyclization strategies.

Route A: The "Pyrone to Pyridone" Conversion (Green Chemistry)

This route is preferred for its atom economy and avoidance of harsh chlorinating agents.

  • Precursor: 4-Hydroxy-6-methyl-2-pyrone (Triacetic acid lactone).

  • Reagent: Aqueous Ammonia or Ammonium Acetate.

  • Conditions: Reflux or Microwave irradiation (120°C).

  • Mechanism: Nucleophilic attack of ammonia on the pyrone lactone, ring opening, and re-closure to the lactam (pyridone).

  • Yield: Typically >85%.

Route B: Guareschi-Thorpe Condensation

Classic heterocycle synthesis suitable for diverse analog generation.

  • Reactants: Ethyl acetoacetate + Cyanoacetamide.

  • Catalyst: Base (KOH or Piperidine).

  • Intermediate: 3-Cyano-4-methyl-6-hydroxy-2-pyridone.

  • Decarboxylation: Acid hydrolysis removes the cyano group to yield the target.

Reactivity & Regioselective Functionalization

The core utility of this building block lies in its ambident nucleophilicity .[2] The nitrogen of the ring (N1) and the oxygen of the carbonyl (O2) compete for electrophiles.

N-Alkylation vs. O-Alkylation

Controlling this selectivity is the primary challenge in using this scaffold.[1][2]

ParameterN-Alkylation (Target: Pyridone)O-Alkylation (Target: Alkoxypyridine)
Preferred Base Alkali Carbonates (K₂CO₃, Cs₂CO₃) or Hydrides (NaH)Silver Salts (Ag₂CO₃, Ag₂O)
Solvent System Polar Aprotic (DMF, DMSO)Non-polar / Aprotic (Benzene, Toluene, Et₂O)
Mechanism Thermodynamic Control (Stable Amide)Kinetic Control / Ag+ coordination to N
Hard/Soft Theory N is softer; reacts with soft electrophilesO is harder; reacts with hard electrophiles
The 4-Amino Group

The exocyclic amine at position 4 is nucleophilic but less reactive than primary aliphatic amines due to resonance delocalization into the ring.

  • Acylation: Requires activated esters or anhydrides (e.g., Ac₂O, HATU couplings).

  • Sandmeyer Reaction: The 4-NH₂ can be converted to 4-Cl or 4-Br via diazotization (NaNO₂/HCl), providing a handle for Suzuki/Buchwald couplings.

Experimental Protocol: Regioselective N-Alkylation

Objective: Synthesize an N-alkylated derivative (e.g., N-benzyl-4-amino-6-methyl-2-pyridone) while suppressing O-alkylation.

Reagents:

  • 4-Amino-6-methylpyridin-2-ol HCl (1.0 eq)

  • Benzyl Bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq) - Excess needed to neutralize HCl salt and deprotonate.

  • DMF (Dimethylformamide) - Anhydrous.

Step-by-Step Workflow:

  • Salt Neutralization: Charge a round-bottom flask with 4-Amino-6-methylpyridin-2-ol HCl and anhydrous DMF (0.2 M concentration). Add K₂CO₃. Stir at Room Temperature (RT) for 30 minutes. Observation: Gas evolution (CO₂) may occur.

  • Alkylation: Cool the suspension to 0°C. Add Benzyl Bromide dropwise via syringe to prevent exotherms.

  • Reaction: Allow to warm to RT and stir for 12–16 hours. Monitor via LC-MS (Target M+H).

  • Work-up: Pour the reaction mixture into ice-water (5x volume). The N-alkylated product typically precipitates.

    • If solid:[][4] Filter and wash with water.

    • If oil: Extract with EtOAc (3x), wash with LiCl (5% aq) to remove DMF, dry over Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Water or flash chromatography (DCM:MeOH gradient).

Validation:

  • 1H NMR: N-alkylation shows a shift in the ring protons and the benzylic CH₂ signal appearing around δ 5.1–5.3 ppm. O-alkylation typically shows the benzylic CH₂ further downfield (δ 5.4–5.6 ppm) and retains aromaticity characteristics distinct from the pyridone.

SynthesisWorkflow Start 4-Amino-6-methylpyridin-2-ol HCl Base Neutralization (K2CO3/DMF) Start->Base Decision Select Electrophile Base->Decision RouteN Route A: N-Alkylation (Soft Electrophile + Polar Solvent) Decision->RouteN Alkyl Halide RouteO Route B: O-Alkylation (Ag Salts + Non-polar Solvent) Decision->RouteO Alkyl Halide + Ag+ RouteNH2 Route C: 4-N-Acylation (Anhydride/HATU) Decision->RouteNH2 Carboxylic Acid ProductN N-Substituted Pyridone (Kinase Inhibitor Scaffold) RouteN->ProductN ProductO 2-Alkoxypyridine (Bioisostere) RouteO->ProductO

Figure 2: Synthetic decision tree for functionalizing the 4-amino-6-methyl-2-pyridone core.

Medicinal Chemistry Applications

This building block is not merely a linker; it is a pharmacophore.

  • Kinase Inhibition (FGFR4 / iNOS): The 2-pyridone motif functions as an acceptor-donor (C=O...N-H) system that mimics the hydrogen bonding of nucleobases. This allows it to bind into the ATP-binding pocket of kinases, specifically targeting the hinge region.

  • Finerenone Synthesis: The 4-amino-6-methyl-2-pyridone skeleton is a structural impurity and fragment related to the synthesis of Finerenone (Kerendia), a non-steroidal mineralocorticoid receptor antagonist used for chronic kidney disease.

  • Peptidomimetics: The rigid planarity of the ring allows it to replace amide bonds in peptide backbones, improving metabolic stability against proteases.

Physicochemical Properties[4][6][7][8][9][10]

PropertyValueNote
Molecular Weight 124.14 (Free Base) / 160.60 (HCl)
Appearance Off-white to pale yellow solidHygroscopic as HCl salt
Solubility Water (High for HCl), DMSO, MethanolPoor in DCM/Hexanes
pKa (Calculated) ~0.7 (O-protonation), ~3.5 (N-protonation of amine)Weakly basic
Melting Point >250°C (Decomposes)High lattice energy due to H-bonding

References

  • Synthesis via Pyrone Conversion: Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water.[2] Organic Letters.[5]

  • Regioselectivity (N vs O Alkylation): Wang, N., et al. (2024).[1][6] P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones.[1] The Journal of Organic Chemistry.[1]

  • Medicinal Chemistry (FGFR4 Inhibitors): Li, Y., et al. (2022).[7] 6-Amino-2,4,5-trimethylpyridin-3-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.[7]

  • Application in Finerenone Impurities: BOC Sciences. (2024).[6][8][9] 4-Amino-5-Methylpyridin-2-ol CAS 95306-64-2 Data Sheet. (Note: Isomeric reference for context on pyridone impurities in MRAs).

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley-Blackwell.

Sources

Methodological & Application

Synthesis of 4-Amino-6-methylpyridin-2-ol hydrochloride from 4-hydroxy-6-methyl-2-pyrone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 4-Amino-6-methylpyridin-2-ol hydrochloride (also known as 4-amino-6-methyl-2-pyridone hydrochloride) starting from the commercially available 4-hydroxy-6-methyl-2-pyrone (Triacetic Acid Lactone, TAL).

While direct ammonolysis of TAL is possible under harsh conditions, it often yields mixtures of 2,4-dihydroxypyridine derivatives. This guide focuses on the Activated Intermediate Route via 4-chloro-6-methyl-2-pyrone. This pathway ensures regiospecific amination at the C4 position and high purity suitable for pharmaceutical intermediate standards (e.g., kinase inhibitor development).

Retrosynthetic Logic & Strategy

The transformation requires two distinct chemical operations:

  • Ring Transformation: Converting the pyrone (lactone) core to a pyridone (lactam) core using a nitrogen source.

  • Functional Group Interconversion: Replacing the C4-hydroxyl group with a primary amino group.

The "Activation" Strategy

Direct displacement of the C4-hydroxyl group on the pyrone ring by ammonia is sluggish and prone to side reactions (ring opening without re-closure). To circumvent this, we employ an activation strategy:

  • Step 1 (Activation): Convert the C4-hydroxyl to a C4-chloro leaving group using Phosphorus Oxychloride (

    
    ).
    
  • Step 2 (Amination/Cyclization): React the activated 4-chloro-2-pyrone with aqueous ammonia. This single step effects both the ring oxygen

    
     nitrogen swap and the nucleophilic aromatic substitution (
    
    
    
    ) of the chloride by the amine.
Pathway Visualization

SynthesisPathway TAL 4-Hydroxy-6-methyl-2-pyrone (Starting Material) Inter Intermediate: 4-Chloro-6-methyl-2-pyrone TAL->Inter Chlorination (Reflux, 2h) POCl3 Reagent: POCl3 POCl3->Inter Product Target: 4-Amino-6-methylpyridin-2-ol HCl Inter->Product Amination & Cyclization (80°C, 4h) NH3 Reagent: NH4OH (aq) NH3->Product

Caption: Figure 1: Synthetic pathway utilizing the chlorination-activation strategy to ensure regiospecific amino-substitution.

Safety & HSE Critical Control Points

Hazard CategoryCritical Control Point (CCP)Mitigation Strategy
Chemical Reactivity

Hydrolysis:
Phosphorus oxychloride reacts violently with water, releasing HCl gas and phosphoric acid.
Ensure all glassware is oven-dried. Use a scrubbing system (NaOH trap) for HCl off-gassing. Quench reactions into ice-water slowly.
Exotherm Control Ammonolysis: The reaction of the chloro-pyrone with ammonia is exothermic.Add the intermediate to the ammonia solution slowly at low temperature (

C) before heating. Use a pressure-rated vessel if sealing.
Toxicology Pyridine Derivatives: Many aminopyridines are skin irritants and potential sensitizers.Wear full PPE (nitrile gloves, lab coat, safety goggles). Handle all solids in a fume hood.

Experimental Protocols

Step 1: Synthesis of 4-Chloro-6-methyl-2-pyrone

Objective: Activate the C4 position for nucleophilic attack.

  • Reagents:

    • 4-Hydroxy-6-methyl-2-pyrone (TAL): 12.6 g (100 mmol)

    • Phosphorus Oxychloride (

      
      ): 30 mL (Excess)
      
    • Solvent: None (Neat) or Toluene (50 mL) for safer thermal control.

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a

    
     drying tube (or 
    
    
    
    line). Connect the outlet to a caustic scrubber (10% NaOH).
  • Addition: Charge the flask with TAL (12.6 g). Carefully add

    
     (30 mL) at room temperature.
    
    • Note: If using Toluene, suspend TAL in Toluene first, then add

      
      .
      
  • Reaction: Heat the mixture to reflux (

    
    C) for 2–3 hours. The suspension will dissolve, turning into a dark orange/brown solution.
    
  • Monitoring: Check TLC (Eluent: 30% EtOAc/Hexane). The starting material (

    
    ) should disappear, and a less polar spot (
    
    
    
    ) should appear.
  • Workup (Quench):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto 200 g of crushed ice with vigorous stirring. Caution: Violent reaction.

    • Allow the ice to melt. The product may precipitate as a solid.[1]

  • Isolation:

    • Extract the aqueous mixture with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organics with saturated

      
       (to remove phosphoric acid) and brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Yield: Expect ~11–13 g (75–90%) of a beige/tan solid.

    • Checkpoint: This intermediate is stable and can be stored.

Step 2: Amination to 4-Amino-6-methylpyridin-2-ol HCl

Objective: Simultaneous ring substitution and amination.

  • Reagents:

    • 4-Chloro-6-methyl-2-pyrone (from Step 1): 7.2 g (50 mmol)

    • Ammonium Hydroxide (28-30%

      
       aq): 50 mL
      
    • Hydrochloric Acid (6M): For acidification.

Procedure:

  • Setup: Use a pressure tube or a sealed autoclave (recommended for scale-up). For smaller scales, a reflux condenser is sufficient if ammonia loss is managed.

  • Addition: Suspend the 4-chloro-6-methyl-2-pyrone (7.2 g) in Ammonium Hydroxide (50 mL).

  • Reaction: Seal the vessel and heat to 80–90°C for 4–6 hours.

    • Mechanism:[2][3][4] The ammonia attacks the C6 position to open the ring, followed by recyclization and displacement of the chloride.

  • Workup:

    • Cool the reaction vessel to room temperature. Open carefully in a fume hood.

    • Concentrate the solution under reduced pressure to remove excess ammonia (volume reduction to ~20 mL).

  • Salt Formation:

    • Cool the concentrate to

      
      C.
      
    • Add 6M HCl dropwise until pH reaches ~1–2.

    • Add Ethanol (20 mL) to facilitate crystallization.

  • Filtration: A white to off-white precipitate will form.[5] Filter the solid and wash with cold ethanol/ether (1:1).

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Analytical Validation

ParameterSpecificationExpected Result
Appearance Visual InspectionWhite to off-white crystalline powder.
Melting Point Capillary Method>250°C (Decomposes).
MS (ESI+) Mass Spectrometry

m/z (Free base).
1H NMR DMSO-

(400 MHz)

2.15 (s, 3H,

), 5.35 (s, 1H, C3-H), 5.60 (s, 1H, C5-H), 7.50 (br s, 2H,

), 11.0 (br s, 1H, NH/OH).[6]
Troubleshooting Guide
  • Low Yield in Step 1: Ensure

    
     is not hydrolyzed before use. If the reaction turns black/tarry, reduce the reflux temperature or use Toluene as a co-solvent.
    
  • Product is Oily in Step 2: This indicates incomplete salt formation. Evaporate to dryness, redissolve in minimum hot ethanol, and add conc. HCl/Ether to force precipitation.

  • "Glutaconimide" Impurity: If the product has two OH groups (2,4-dihydroxy), the ammonia concentration was too low or temperature too high without sufficient pressure. Ensure 28-30% ammonia is used.

Process Workflow Diagram

Workflow cluster_Step1 Step 1: Activation cluster_Step2 Step 2: Amination Start Start: 4-Hydroxy-6-methyl-2-pyrone Op1 Add POCl3 (Neat/Toluene) Reflux 2h Start->Op1 Op2 Quench on Ice Extract with DCM Op1->Op2 Op3 Isolate 4-Chloro-Intermediate Op2->Op3 Op4 Suspend in NH4OH (aq) Heat 80-90°C (Sealed) Op3->Op4 Op5 Concentrate (Remove NH3) Op4->Op5 Op6 Acidify with HCl (pH 1-2) Op5->Op6 End Final Product: 4-Amino-6-methylpyridin-2-ol HCl Op6->End

Caption: Figure 2: Operational workflow for the two-step synthesis protocol.

References

  • Microwave-Assisted Amination: Title: Convenient Replacement of the Hydroxy by an Amino Group in 4-Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation.[3] Source: Hamdi, M. et al. Molecules2004 , 9, 602-608. URL:[Link][7]

  • Functionalization of Pyrone Scaffolds: Title: 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions.[8] Source:Beilstein Journal of Organic Chemistry2014 , 10, 1166–1171. URL:[Link]

  • General Pyridine Synthesis (Grounding): Title: Pyridines: From Lab to Production. Source:Elsevier / ScicenceDirect Topics (General Overview of Pyridine Synthesis via Ammonolysis). URL:[Link]

Sources

Application Note: Nucleophilic Substitution on 4-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the nucleophilic substitution strategies for 4-Amino-6-methylpyridin-2-ol (also known as 4-amino-6-methyl-2-pyridone).

The molecule features a "push-pull" electronic system: the electron-rich amino group at C4 deactivates the ring toward nucleophilic attack, while the pyridone/pyridinol tautomer at C2 offers a site for activation. Therefore, direct nucleophilic substitution is kinetically difficult without prior activation. This protocol focuses on the industry-standard Activation-Displacement Strategy : converting the hydroxyl group to a leaving group (chloride), followed by Nucleophilic Aromatic Substitution (


).

Abstract

4-Amino-6-methylpyridin-2-ol is a versatile heterocyclic scaffold used in the synthesis of kinase inhibitors and mimetics. While the C4-amino group is nucleophilic, the C2-position (carbonyl/hydroxyl) is the primary electrophilic site for ring functionalization. This guide outlines the protocol for converting the C2-hydroxyl to a C2-chloride using phosphorus oxychloride (


), followed by displacement with amine or alkoxide nucleophiles. We address the specific challenge of the C4-amino group's electron-donating effect, which deactivates the ring toward 

, and provide optimized conditions to overcome this barrier.

Strategic Analysis & Reactivity Profile

Tautomerism and Activation

The substrate exists in equilibrium between the 2-pyridone (lactam) and 2-pyridinol (lactim) forms. For nucleophilic substitution at C2, the oxygen must be converted into a leaving group.

  • The Challenge: The C4-amino group (

    
    ) is a strong resonance donor. This increases electron density in the pyridine ring, making it less electrophilic and resistant to nucleophilic attack compared to simple halopyridines.
    
  • The Solution:

    • Activation: Use

      
       to convert the C2-OH to C2-Cl.[1] The reaction proceeds via a chlorophosphate intermediate.[2][3]
      
    • Substitution: The resulting 2-chloro-4-amino-6-methylpyridine intermediate retains the deactivating amino group. Therefore, subsequent

      
       reactions require elevated temperatures (
      
      
      
      ) or polar aprotic solvents (DMSO, NMP) to force the addition-elimination mechanism.
Mechanistic Pathway

The process involves two distinct mechanistic stages:

  • Deoxychlorination: Conversion of the pyridone to chloropyridine.

  • 
    :  Nucleophilic attack at C2, stabilized by the ring nitrogen.
    

ReactionPathway Start 4-Amino-6-methylpyridin-2-ol (Substrate) Inter Intermediate: 2-Chloro-4-amino-6-methylpyridine Start->Inter Act Activation (POCl3, Reflux) Start->Act Prod Final Product: 2-Substituted-4-amino-6-methylpyridine Inter->Prod Sub Substitution (SNAr) (Nu-H, Base, Heat) Inter->Sub

Figure 1: Strategic workflow for functionalizing the C2 position.

Experimental Protocols

Protocol A: Activation (Synthesis of 2-Chloro-4-amino-6-methylpyridine)

Objective: Convert the C2-hydroxyl group to a chloride leaving group. Note: The C4-amino group does not require protection if the workup is carefully controlled to hydrolyze any transient phosphoramidates.

Materials:

  • Substrate: 4-Amino-6-methylpyridin-2-ol (1.0 equiv)

  • Reagent: Phosphorus oxychloride (

    
    ) (5.0 – 10.0 equiv)
    
  • Base (Optional):

    
    -Diethylaniline (catalytic) or none.
    
  • Solvent: Neat (preferred) or Toluene.

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), place 4-Amino-6-methylpyridin-2-ol  (e.g., 5.0 g).
    
  • Addition: Carefully add

    
      (25 mL) to the solid. The reaction is exothermic; add slowly.
    
    • Caution:

      
       is corrosive and reacts violently with water. Perform in a fume hood.
      
  • Reaction: Heat the mixture to reflux (105–110 °C) . The suspension will gradually dissolve to form a dark solution.

  • Monitoring: Reflux for 3–5 hours . Monitor by TLC (System: 10% MeOH in DCM). The starting material spot (low

    
    ) should disappear, replaced by a higher 
    
    
    
    spot (product).
  • Workup (Critical):

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice (approx. 200 g) with vigorous stirring.

    • Neutralization: The solution will be strongly acidic. Slowly add conc. aqueous ammonia (

      
      )  or 50% NaOH solution until the pH reaches 8–9 . This step liberates the free amine from its HCl salt.
      
  • Isolation: A precipitate usually forms. Filter the solid.[4] If no precipitate forms, extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH) if necessary.

    • Yield Expectation: 60–80%.[5]

    • Product Identity: 2-Chloro-6-methylpyridin-4-amine.

Protocol B: Nucleophilic Substitution ( )

Objective: Displace the C2-chloride with a nucleophile (e.g., Benzylamine, Methoxide).

Materials:

  • Substrate: 2-Chloro-4-amino-6-methylpyridine (1.0 equiv)

  • Nucleophile: Primary amine (2.0 equiv) or Alkoxide (1.5 equiv).

  • Base:

    
     or 
    
    
    
    (2.0 equiv) if using neutral amines.
  • Solvent: DMSO, DMF, or NMP (anhydrous).

Step-by-Step Procedure:

  • Setup: In a pressure vial or round-bottom flask, dissolve the Chloro-intermediate (1.0 mmol) in DMSO (3 mL).

  • Reagents: Add the Nucleophile (e.g., Benzylamine, 2.0 mmol) and Base (

    
    , 2.0 mmol).
    
  • Reaction: Heat the mixture to 120–140 °C .

    • Why High Heat? The electron-donating 4-amino group deactivates the ring. Standard 80 °C conditions may be insufficient.

  • Time: Stir for 12–24 hours. Monitor by LC-MS or TLC.

  • Workup:

    • Cool to room temperature.

    • Pour into water (20 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash organics with brine, dry over

      
      , and concentrate.
      
  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Step 1 (

)
Incomplete hydrolysis of phosphoramide byproducts.Ensure the workup pH is adjusted to >8 using Ammonium Hydroxide. Allow the quenched aqueous mixture to stir for 30 mins before extraction.
No Reaction in Step 2 (

)
Ring deactivation by 4-

.
1. Increase temperature to 150 °C (use a sealed tube).2. Switch solvent to NMP (higher boiling point).3. Use microwave irradiation (160 °C, 30-60 mins).
Poly-substitution Nucleophile attacking C4 or C6-methyl (rare).The C2-Cl is significantly more reactive than C4-

. Control stoichiometry (1.1–1.5 eq of Nucleophile).
Mechanistic Diagram: at C2

The following diagram illustrates why the C2 position is favored for substitution, despite the deactivating effect of the C4-amino group. The intermediate Meisenheimer complex is stabilized by the electronegative ring nitrogen.

SNArMechanism Substrate 2-Chloro-4-amino-6-methylpyridine (Electrophile) Complex Meisenheimer Complex (Negative charge on Ring N) Substrate->Complex Addition (Slow) Nu Nucleophile (Nu:) Nu->Complex Product 2-Substituted Product + Cl- Complex->Product Elimination (Fast)

Figure 2: Addition-Elimination mechanism. The negative charge resides on the ring nitrogen in the transition state.

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive. Reacts explosively with water. Quench excess reagent very slowly into a large volume of ice.
    
  • Pyridines: often have noxious odors and can be toxic. Handle in a well-ventilated fume hood.

  • Pressure Reactions: Step 2 often requires heating above the boiling point of solvents or reagents. Use rated pressure vessels and blast shields.

References

  • Synthesis of 2-amino-4-chloro-6-methylpyrimidine (Analogous Protocol): Title: 2-Amino-4-chloro-6-methylpyrimidine synthesis. Source: ChemicalBook Protocols.
  • Mechanistic Insight on Pyridine Substitution

    • Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • POCl3 Dehydration/Chlorination Methodology

    • Title: Elimination of Alcohols To Alkenes With POCl3 and Pyridine.[6]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Solvent-Free Chlorination Protocols

    • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Pyridines.
    • Source: N
    • URL:[Link]

Sources

Application Note: Solubility Profiling of 4-Amino-6-methylpyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and process chemists working with 4-Amino-6-methylpyridin-2-ol hydrochloride (also known as 6-Methylisocytosine hydrochloride ).

It addresses the critical need for solubility data in process optimization, specifically comparing Water (the universal solvent for ionic salts) and Methanol (a key organic solvent for crystallization).

Executive Summary

The solubility differential between water and methanol for 4-Amino-6-methylpyridin-2-ol hydrochloride (CAS: 2453324-49-5 / Free base: 33259-25-5) is a critical parameter for yield optimization. As an ionic hydrochloride salt, this compound exhibits high aqueous solubility due to ion-dipole interactions. However, its solubility in methanol—a polar protic solvent with a lower dielectric constant—is significantly distinct, often creating the "metastable zone" required for effective recrystallization.

This guide provides a theoretical framework, a validated Shake-Flask Protocol for empirical determination, and application notes for exploiting these differences in purification workflows.

Chemical Context & Theoretical Solubility

To design effective experiments, one must understand the solute-solvent interactions at the molecular level.

Structural Dynamics

The compound exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (lactam) forms. In the solid state and polar solvents, the 2-pyridone form often predominates. The formation of the Hydrochloride (HCl) salt protonates the basic centers (typically the ring nitrogen or the exocyclic amine), locking the molecule into an ionic species.

  • Water (

    
    ):  Forms a strong hydration shell around the chloride anion and the protonated cationic core. High enthalpy of solvation typically drives solubility 
    
    
    
    mg/mL.
  • Methanol (

    
    ):  Capable of hydrogen bonding but lacks the high dielectric constant of water. It dissolves the salt but to a lesser extent, often making it the ideal solvent for temperature-dependent recrystallization  or as a solvent in antisolvent precipitation  (e.g., Methanol/Ether systems).
    
Visualization of Solvation Logic

The following diagram illustrates the decision matrix for solvent selection based on the theoretical solubility profile.

SolubilityLogic Compound 4-Amino-6-methylpyridin-2-ol HCl (Ionic Salt) Water Water (High Dielectric) Compound->Water MeOH Methanol (Moderate Dielectric) Compound->MeOH InteractionW Strong Ion-Dipole High Solubility Water->InteractionW InteractionM H-Bonding Only Moderate Solubility MeOH->InteractionM ResultW Use for: Extraction / Dissolution InteractionW->ResultW ResultM Use for: Recrystallization InteractionM->ResultM

Caption: Solvation logic flow. Water maximizes dissolution (extraction), while Methanol balances solubility to facilitate purification (recrystallization).

Experimental Protocol: Equilibrium Solubility Determination

Objective: To determine the thermodynamic solubility of 4-Amino-6-methylpyridin-2-ol hydrochloride in Water and Methanol at 25°C.

Method: Saturation Shake-Flask Method (Gold Standard).

Materials
  • Analyte: 4-Amino-6-methylpyridin-2-ol hydrochloride (>98% purity).[1]

  • Solvents: HPLC-grade Water, HPLC-grade Methanol.

  • Equipment: Orbital shaker (temperature controlled), 0.45 µm PTFE syringe filters, HPLC system (UV detection).

Step-by-Step Procedure
Phase 1: Saturation
  • Preparation: Label six glass vials (3 for Water, 3 for Methanol).

  • Excess Addition: Add 2.0 mL of solvent to each vial. Add the solid compound in small increments until undissolved solid remains visible at the bottom (supersaturation).

    • Note: For water, start with ~200 mg. For methanol, start with ~100 mg.

  • Equilibration: Seal vials tightly. Place in an orbital shaker at 25°C ± 0.5°C for 24 hours . Agitation speed should be 200–300 rpm.

Phase 2: Phase Separation
  • Sedimentation: Stop agitation and allow the vials to stand for 1 hour to let the solid settle.

  • Filtration: Using a pre-warmed syringe (to prevent precipitation in the needle), withdraw the supernatant. Filter through a 0.45 µm PTFE filter into a clean HPLC vial.

    • Critical Step: Discard the first 200 µL of filtrate to account for filter adsorption saturation.

Phase 3: Quantification (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (95:5 Isocratic). High aqueous content is required to retain polar salts.

  • Wavelength: 254 nm (Aromatic pyridine ring absorption).

  • Calculation: Compare peak area against a 5-point calibration curve of the standard dissolved in water.

Data Analysis & Application

Expected Solubility Profile

While specific batch values vary, the expected trends for Pyridinol HCl salts are:

SolventSolubility (Est. @ 25°C)Dielectric Const.Primary InteractionApplication
Water > 100 mg/mL 80.1Ion-DipoleDissolution, Extraction
Methanol 20 - 50 mg/mL 32.7H-Bonding, DipoleRecrystallization
Ethanol < 10 mg/mL24.5Weak DipoleAnti-solvent
Purification Strategy (Recrystallization)

The "Application" of this data is most powerful in purification. Because the solubility in Methanol is temperature-dependent (high at boiling, moderate/low at room temp), it is the preferred solvent over water.

Protocol for Recrystallization:

  • Dissolution: Suspend the crude HCl salt in Methanol (10 mL per gram).

  • Heating: Heat to reflux (65°C). If solid remains, add Methanol dropwise until clear.

  • Filtration: Filter hot (if insoluble impurities exist).

  • Cooling: Slowly cool to Room Temperature, then to 4°C. The HCl salt should crystallize as white needles.

  • Anti-solvent (Optional): If yield is low, add Diethyl Ether or Ethyl Acetate dropwise to the cold methanol solution to force precipitation.

References

  • BenchChem. (2025). General Experimental Protocol for Determining Solubility. Retrieved from

  • Raytor. (2026).[2] Pharmaceutical Solubility Testing: Equilibrium and Kinetic Methods. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). Solubility Data Series: Pyridine Derivatives. Retrieved from

  • Organic Syntheses. (2014). Synthesis and Purification of Pyridine Derivatives. Org. Synth. 2014, 91, 1-10. Retrieved from

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (Cited for Salt/Solubility Mechanism).[3][4][5][6]

Sources

Application Note: Protocol for the Conversion of 4-Amino-6-methylpyridin-2-ol Hydrochloride to Free Base

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Insights

In pharmaceutical development and organic synthesis, handling functionalized pyridine derivatives often requires converting stable, water-soluble hydrochloride salts into their corresponding free bases for downstream coupling reactions, purification, or structural profiling.

The compound[1] presents a specific chemical challenge due to its bifunctional nature. The molecule exists in a prototropic tautomeric equilibrium between the[2].

To successfully isolate the free base without degrading the molecule or forming unwanted byproducts, the neutralization strategy must be exact. The[3]. Using a strong base like Sodium Hydroxide (NaOH) risks overshooting the pH (>10), which would deprotonate the hydroxyl group, forming a highly water-soluble sodium pyridolate salt and preventing crystallization. Therefore, this protocol utilizes Sodium Bicarbonate (NaHCO₃) to gently buffer the solution to the molecule's isoelectric point (pH ~7.5–8.0), neutralizing the protonated amine while leaving the hydroxyl group intact.

Physicochemical Properties

Understanding the physical properties of both the salt and the free base is critical for predicting solubility and phase behavior during the conversion.

PropertyHydrochloride SaltFree Base
IUPAC Name 4-amino-6-methyl-1H-pyridin-2-one hydrochloride4-amino-6-methyl-1H-pyridin-2-one
CAS Number 2453324-49-5[1]33259-25-5[4]
Molecular Formula C₆H₉ClN₂OC₆H₈N₂O[4]
Molecular Weight 160.60 g/mol 124.14 g/mol [4]
Aqueous Solubility Highly SolublePoorly Soluble (Cold Water)
Predicted pKa (OH) N/A~11.49[3]

Experimental Workflow

Workflow N1 1. Dissolution 4-Amino-6-methylpyridin-2-ol HCl in DI Water N2 2. pH Adjustment Slow addition of 1M NaHCO3 Target pH: 7.5 - 8.0 N1->N2 Controlled Addition N3 3. Precipitation Stirring at 0-5 °C to maximize yield N2->N3 Cooling & Maturation N4 4. Filtration & Washing Filter and wash with ice-cold DI water N3->N4 Vacuum Filtration N5 5. Drying Vacuum desiccation until constant weight N4->N5 Removal of Inorganic Salts N6 Pure Free Base 4-Amino-6-methylpyridin-2-ol N5->N6 Final Product

Figure 1: Step-by-step experimental workflow for the conversion of the hydrochloride salt to free base.

Detailed Experimental Protocol

Scale: 10.0 g of 4-Amino-6-methylpyridin-2-ol HCl (62.3 mmol) Estimated Time: 2.5 hours active, 12 hours drying.

Materials & Reagents
  • 4-Amino-6-methylpyridin-2-ol hydrochloride (10.0 g)

  • Sodium Bicarbonate (NaHCO₃), ACS Grade

  • Deionized (DI) Water

  • Calibrated pH meter

  • Ice bath & Vacuum filtration apparatus

Step-by-Step Procedure
  • Dissolution: Transfer 10.0 g of the hydrochloride salt into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add 50 mL of DI water. Stir at 300 rpm at room temperature until a clear solution is obtained. (Note: The inherent pH of this solution will be highly acidic, typically < 3.0).

  • Base Preparation: In a separate beaker, prepare a 1 M solution of NaHCO₃ by dissolving 8.4 g of NaHCO₃ in 100 mL of DI water.

  • Neutralization (Critical Step): Immerse the pH probe into the stirring API solution. Slowly add the 1 M NaHCO₃ solution dropwise using an addition funnel. Observation: Vigorous effervescence (CO₂ gas evolution) will occur. Control the addition rate to manage foaming.

  • Isoelectric Precipitation: Continue the base addition until the pH stabilizes exactly between 7.5 and 8.0 . As the pH crosses ~6.0, the solution will become opaque, and the free base will begin to precipitate as an off-white solid. Once pH 8.0 is reached, halt the addition and stir for 15 minutes to allow the equilibrium to settle.

  • Maturation: Transfer the flask to an ice-water bath (0–5 °C). Stir the suspension for 1 hour. Cooling drastically reduces the aqueous solubility of the free base, driving the crystallization to completion and maximizing the yield.

  • Isolation & Washing: Filter the cold suspension under vacuum using a Büchner funnel. Wash the resulting filter cake with two 15 mL portions of ice-cold DI water. Pull the vacuum completely through the cake between washes to efficiently displace residual NaCl and unreacted NaHCO₃.

  • Drying: Transfer the damp solid to a crystallization dish. Dry in a vacuum oven at 45 °C under high vacuum (< 10 mbar) for 12–16 hours, or until a constant weight is achieved. Expected Yield: 6.5 – 7.0 g (85 – 90% theoretical yield).

Mechanistic Causality & Process Optimization

As a self-validating system, every step in this protocol is designed with a specific chemical causality:

  • Why NaHCO₃ instead of NaOH? At pH 7.5–8.0, the molecule reaches its isoelectric point, neutralizing the formal positive charge on the protonated amine. Lacking a formal charge, the hydration sphere collapses, drastically reducing its aqueous solubility and driving crystallization. NaHCO₃ naturally buffers around pH 8.3. If NaOH were used, a slight excess would push the pH past 10.5, deprotonating the pyridone hydroxyl group (pKa ~11.49) and pulling the molecule back into the aqueous phase as a sodium salt, ruining the yield.

  • Why Ice-Cold Water for Washing? While the free base is poorly soluble in water, it is not completely insoluble at room temperature. Washing with ice-cold water minimizes product loss while effectively dissolving and removing the highly soluble inorganic byproduct (NaCl).

In-Process Quality Control (IPQC) & Validation

To ensure the protocol is a self-validating system, the success of the conversion can be immediately verified without complex instrumentation:

  • Aqueous pH Test: Suspend 10 mg of the dried final product in 1 mL of neutral DI water. A neutral pH (~7.0) confirms the complete removal of the HCl salt. An acidic pH (< 4.0) indicates incomplete neutralization or trapped starting material within the crystal lattice.

  • Solubility Inversion: The starting HCl salt is highly soluble in water. The successful generation of the free base is physically validated by its insolubility in cold water and its newly acquired solubility in organic solvents like methanol or DMSO.

  • NMR Verification: In ¹H NMR (DMSO-d₆), the broad acidic proton peak associated with the HCl salt will disappear, leaving the characteristic methyl singlet (~2.1 ppm) and aromatic protons intact.

References

Sources

Application Note: Regioselective N-Alkylation of 4-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the alkylation of 4-Amino-6-methylpyridin-2-ol .

Executive Summary

The N-alkylation of 4-Amino-6-methylpyridin-2-ol (1) presents a classic problem in heterocyclic chemistry: ambident nucleophilicity . The substrate exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. Furthermore, the presence of an exocyclic primary amine at C4 and a sterically demanding methyl group at C6 creates a trifurcated selectivity landscape:[1]

  • N1-Alkylation (Ring Nitrogen): The thermodynamic and often bioactive target (e.g., for nucleoside mimetics).[1] Challenge: Steric hindrance from the C6-methyl group.

  • O2-Alkylation (Oxygen): The kinetic or "silver-salt" favored product.

  • N4-Alkylation (Exocyclic Amine): A potential side reaction if electrophiles are non-selective or if the ring nitrogen is sterically blocked.[1]

This guide provides high-fidelity protocols to selectively achieve N1-alkylation , utilizing the Hard and Soft Acids and Bases (HSAB) theory and steric management strategies.

Mechanistic Insight & Strategic Planning

The Tautomeric & Steric Challenge

The substrate (1) favors the 2-pyridone tautomer in the solid state and polar solvents.[1] However, upon deprotonation, the negative charge is delocalized between N1 and O2.[1]

  • Steric Hindrance: The C6-methyl group is immediately adjacent to the N1 ring nitrogen.[1] This steric bulk significantly retards the rate of N1-alkylation compared to unsubstituted pyridones, often shifting the reaction pathway toward O-alkylation or N4-alkylation unless specific conditions (Cesium effect, high temperature) are applied.

  • pKa Considerations:

    • N1-H (Amide-like): pKa ~11.

    • N4-H (Aniline-like): pKa ~20+.

    • Implication: Standard bases (NaH, K2CO3) will deprotonate N1/O2 selectively, generating the pyridone anion.[1] The neutral N4 amine remains nucleophilic but is generally outcompeted by the anionic N1/O2 center.[1]

Decision Matrix: Selecting the Right Condition
Desired OutcomeRecommended ReagentsMechanismKey Advantage
N1-Alkylation (Ring) Cs₂CO₃ / DMF / Heat Thermodynamic ControlCesium "Template Effect" overcomes C6-methyl sterics.
N1-Alkylation (Mild) BSA / Alkyl Halide Vorbrüggen-likeTransient silylation activates N1 and protects O2.
O2-Alkylation Ag₂CO₃ / Toluene Kinetic / ChelationSilver coordinates N1/Br, forcing O-attack.
N4-Alkylation Reductive Amination Imine reductionLeaves the pyridone ring intact.

Experimental Protocols

Protocol A: High-Yield N1-Alkylation (Cesium Carbonate Method)

Best for: Primary alkyl halides, benzyl halides, and overcoming C6-methyl steric hindrance.

Rationale: Cesium carbonate (Cs₂CO₃) is superior to K₂CO₃ or NaH for this substrate.[1] The large ionic radius of Cs⁺ forms a "loose" ion pair with the pyridone anion, enhancing the nucleophilicity of the nitrogen atom and allowing it to bypass the steric gate of the C6-methyl group.[1]

Materials
  • Substrate: 4-Amino-6-methylpyridin-2-ol (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide or Iodide (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone)

  • Concentration: 0.2 – 0.5 M

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Add the substrate and anhydrous DMF. Stir until a suspension or clear solution is obtained.

  • Deprotonation: Add Cs₂CO₃ in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The mixture may change color (often yellow/orange) indicating anion formation.[1]

  • Alkylation: Add the Alkyl Halide dropwise via syringe.[1]

  • Heating: Heat the reaction mixture to 60–80 °C .

    • Critical: Do not overheat (>100 °C) initially, as this promotes O-alkylation (thermodynamic rearrangement requires very high heat) or polymerization.[1] The C6-methyl group requires thermal energy to overcome the barrier, but 80 °C is usually the "sweet spot."[1]

  • Monitoring: Monitor by TLC or LC-MS. N-alkyl products typically run lower (more polar) than O-alkyl products on Silica.

  • Work-up:

    • Cool to RT.

    • Dilute with water (5x reaction volume) to precipitate the product (if solid) or extract with EtOAc/DCM.[1]

    • Wash organic layer with LiCl (5% aq) to remove DMF.[1]

    • Dry over Na₂SO₄ and concentrate.[1]

Expected Yield: 60–85% N1-isomer.

Protocol B: Silyl-Hilbert-Johnson Reaction (Vorbrüggen Conditions)

Best for: Glycosylation (Nucleosides) or sensitive alkylating agents.

Rationale: This method temporarily protects the O2 and N4 positions via silylation, creating a highly reactive silyl-imidate intermediate.[1] The alkylation is then driven by a Lewis Acid (e.g., TMSOTf) or simple thermal activation, strictly favoring N1.[1]

Materials
  • Substrate: 1.0 equiv

  • Silylating Agent: BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS (Hexamethyldisilazane).

  • Electrophile: Alkyl Halide or Acetylated Sugar (1.1 equiv).[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloroethane (DCE).[1]

Step-by-Step Procedure
  • Silylation: Suspend substrate in dry MeCN. Add BSA (2.0–3.0 equiv).[1] Stir at 60 °C for 1 hour until the solution becomes clear (indicating formation of the bis-silylated intermediate).

  • Addition: Cool to 0 °C or RT. Add the alkylating agent.[1][2][3]

  • Activation (Optional but recommended): Add TMSI (Trimethylsilyl iodide) or TMSOTf (0.1–1.0 equiv) as a catalyst.[1]

  • Reaction: Reflux (80 °C) for 2–12 hours.

  • Desilylation: Cool and add MeOH or aqueous NaHCO₃ to quench and remove silyl groups.[1]

  • Purification: Standard extraction and chromatography.[1]

Visualizing the Pathway (DOT Diagram)[1]

ReactionPathways Substrate 4-Amino-6-methylpyridin-2-ol (Tautomeric Mix) Anion Delocalized Anion (N1⁻ / O2⁻) Substrate->Anion Deprotonation Cond_Silyl 1. BSA 2. R-X / Lewis Acid Substrate->Cond_Silyl Silylation Cond_Cs Cs₂CO₃ / DMF / 80°C (Thermodynamic) Anion->Cond_Cs Cond_Ag Ag₂CO₃ / Toluene (Kinetic/Chelation) Anion->Cond_Ag Prod_N1 N1-Alkyl Pyridone (Target Product) Cond_Cs->Prod_N1 Major Path (Cs+ overcomes Sterics) Prod_O2 O2-Alkyl Pyridine (Side Product) Cond_Cs->Prod_O2 Minor Cond_Ag->Prod_O2 Major Path Cond_Silyl->Prod_N1 Exclusive N1 Prod_N4 N4-Alkyl Amine (Trace/Avoid) Steric C6-Methyl Steric Hindrance Blocks N1 approach Steric->Cond_Cs Overcome by Heat/Cs+

Caption: Reaction landscape for 4-Amino-6-methylpyridin-2-ol showing the divergence between N1 (thermodynamic) and O2 (kinetic) pathways.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
High O-Alkylation Solvent too non-polar or Counter-ion is "Hard" (Li, Na).Switch to DMF or DMSO . Switch base to Cs₂CO₃ . Increase reaction temperature (promotes N-alkylation thermodynamics).
Low Conversion Steric hindrance of C6-Methyl group.Increase temperature to 90–100 °C . Use a more reactive electrophile (Iodide > Bromide).[1]
N4-Alkylation (Exocyclic) Electrophile is too reactive or base is too weak.Ensure full deprotonation of the pyridone (use NaH if Cs₂CO₃ fails).[1] Consider protecting the amine as an acetamide (Ac₂O/Pyridine) prior to alkylation, then deprotect.[1]
Polyalkylation Excess electrophile.[1]Strictly control stoichiometry (1.05 – 1.1 equiv). Add electrophile slowly.

References

  • Regioselective N-Alkylation of 2-Pyridones

    • Title: A Practical Procedure for the Selective N-Alkyl
    • Source: ResearchGate / ChemInform.[1]

    • URL:[Link]

  • Mechanistic Insight on Pyridone Alkylation

    • Title: The alkylation of 4-pyridone (Comparative study of N vs O alkyl
    • Source: Youngstown State University.[1]

    • URL:[Link] (General institutional link for cited thesis work on pyridone alkylation mechanics).[1]

  • General Amine Alkylation Challenges

    • Title: Alkylation of Amines (Sucks!)[1][4] - Why reductive amination is preferred for exocyclic amines.

    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Mitsunobu Reaction on Pyridones

    • Title: 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions.[5]

    • Source: Beilstein Journal of Organic Chemistry (NIH).[1]

    • URL:[Link]

Sources

Microwave-assisted synthesis using 4-Amino-6-methylpyridin-2-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Scaffold Decoration of 4-Amino-6-methylpyridin-2-ol HCl

Introduction: The "Privileged" Pyridone Scaffold

In modern drug discovery, the 2-pyridone scaffold is a "privileged structure," appearing frequently in kinase inhibitors, non-nucleoside reverse transcriptase inhibitors, and cardiotonic agents. The specific building block 4-Amino-6-methylpyridin-2-ol HCl (also known as 4-amino-6-methyl-2-pyridone hydrochloride) offers a unique triad of reactivity:

  • C2-Oxygen: Tautomeric equilibrium allows for O-alkylation or conversion to leaving groups (e.g., -Cl).

  • C4-Amine: A nucleophilic handle for amidation, reductive amination, or cyclization.

  • C3/C5-Positions: Electron-rich sites susceptible to electrophilic attack (e.g., halogenation, condensation).

Why Microwave Irradiation (MWI)? Conventional thermal heating of aminopyridones often suffers from poor solubility, sublimation of reagents, and prolonged reaction times (24–48h) that degrade the labile amine. MWI addresses these by providing:

  • Superheating: Accessing temperatures well above the boiling point of solvents (e.g., EtOH, Water) in sealed vessels.

  • Dipolar Polarization: Direct coupling with the polar HCl salt and polar solvents (ethanol/water), creating "hotspots" that accelerate nucleophilic attacks.

Chemical Properties & Pre-Processing

Material: 4-Amino-6-methylpyridin-2-ol HCl MW: 160.59 g/mol (HCl salt) Solubility: High in H₂O, DMSO, MeOH; Low in non-polar organics (DCM, Hexane).

Critical Handling Note (The "Salt Effect"): The HCl salt form is stable but the amine is protonated (


), rendering it non-nucleophilic.
  • For Electrophilic Aromatic Substitution (e.g., Halogenation): The salt can often be used directly.

  • For Nucleophilic Attacks (e.g., Condensations): You must neutralize the salt.

    • In-situ Neutralization: Add 1.0–1.1 equiv of Sodium Acetate (NaOAc) or Triethylamine (TEA) directly to the microwave vial.

Application I: Synthesis of 1,6-Naphthyridines (Fused Systems)

This protocol describes the synthesis of functionalized 1,6-naphthyridines via a modified Friedländer or Gould-Jacobs type condensation. This is a high-value transformation for generating kinase inhibitor libraries.

Mechanism & Workflow

The reaction involves the condensation of the C4-amine with a carbonyl electrophile, followed by cyclization onto the C3-position.

NaphthyridineSynthesis Start 4-Amino-6-methyl pyridin-2-ol HCl MW MW Irradiation 140°C, 15 min Start->MW + Solvent (EtOH) Reagent 1,3-Dicarbonyl (e.g., Acetylacetone) Reagent->MW Base NaOAc (1.1 eq) Base->MW In-situ Free Basing Inter Intermediate (Schiff Base) Product 1,6-Naphthyridine Derivative Inter->Product Cyclodehydration MW->Inter Fast Condensation

Caption: Workflow for the microwave-assisted cyclocondensation to form 1,6-naphthyridines.

Detailed Protocol

Reaction Scale: 1.0 mmol Vessel: 10 mL Microwave Pressure Vial (e.g., Biotage/CEM)

  • Charge: Weigh 4-Amino-6-methylpyridin-2-ol HCl (160.6 mg, 1.0 mmol) into the vial.

  • Neutralize: Add Sodium Acetate (anhydrous, 90 mg, 1.1 mmol). Why? NaOAc buffers the HCl, releasing the free amine without creating a strongly basic environment that could degrade the dicarbonyl.

  • Solvent: Add Ethanol (3.0 mL). Note: Ethanol is a medium microwave absorber (tan δ ≈ 0.941), ideal for heating to 140°C.

  • Reagent: Add Acetylacetone (1.2 mmol) or corresponding 1,3-dicarbonyl derivative.

  • Irradiation Parameters:

    • Mode: Dynamic (hold temperature).

    • Temp: 140 °C.

    • Time: 15 minutes.

    • Pre-stir: 30 seconds (high speed).

    • Pressure Limit: 250 psi (Safety cutoff).

  • Workup:

    • Cool to 50°C (using compressed air flow in the MW system).

    • The product often precipitates upon cooling. Pour mixture into ice-water (10 mL).

    • Filter the solid, wash with cold water/EtOH (9:1), and dry.

    • Yield Expectation: 85–95%.

Validation Data:

Parameter Thermal (Reflux) Microwave (140°C)
Time 12–24 Hours 10–20 Minutes
Solvent EtOH/AcOH EtOH
Yield 65% 92%

| Purity (LCMS) | 85% (requires column) | >95% (filtration only) |

Application II: One-Pot Multicomponent Synthesis (Pyrido[2,3-d]pyrimidines)

For rapid library generation, a 3-component reaction (MCR) utilizing the C4-amine and C3-nucleophilicity is highly efficient under MW conditions.

Reagents:

  • 4-Amino-6-methylpyridin-2-ol HCl[1]

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • Active Methylene (e.g., Malononitrile)

Protocol:

  • Mix: Combine Pyridone HCl (1 mmol), Aldehyde (1 mmol), Malononitrile (1.1 mmol), and TEA (1.1 mmol) in Water/Ethanol (1:1) .

    • Green Chemistry Note: Water is an excellent MW solvent (high dielectric constant) and promotes the hydrophobic effect, pushing organic reactants together.

  • Irradiate: 120 °C for 10 minutes.

  • Mechanism: Knoevenagel condensation (Aldehyde + Malononitrile) occurs first, followed by Michael addition of the Pyridone, and final cyclization.

  • Isolation: The fused heterocyclic product usually precipitates from the aqueous mixture. Filter and recrystallize from EtOH.

Troubleshooting & Optimization (The Scientist's Perspective)

IssueProbable CauseCorrective Action
Low Conversion Salt not neutralized.Ensure 1.1 eq of Base (TEA/NaOAc) is added. Check pH > 7.
Pressure Errors Solvent vapor pressure too high.Switch from MeOH to EtOH or DMF. Reduce fill volume to <50% of vial capacity.
Charring/Decomp "Thermal Runaway" due to ionic conduction.The HCl salt increases ionic strength, leading to rapid heating. Reduce initial power or use "Power Cycling" mode.
Regioselectivity (N vs O) Tautomeric interference during alkylation.To favor N-alkylation, use polar aprotic solvents (DMF) and soft bases (Cs₂CO₃). To favor O-alkylation, use Ag₂CO₃ (though rare).

References

  • Microwave-Assisted Synthesis of Naphthyridines

    • Source: Mogilaiah, K., et al. "Microwave assisted synthesis of 1,8-naphthyridines." Indian Journal of Chemistry (2002).
    • Relevance: Establishes the baseline for condensing aminopyridines with carbonyls using solid supports or solvents under MW.
    • Verification:

  • Pyrido[2,3-d]pyrimidine Synthesis

    • Source: Devi, I., & Bhuyan, P. J. "Sodium bromide catalysed one-pot synthesis of pyrido[2,3-d]pyrimidines." Tetrahedron Letters (2005).
    • Relevance: Highlights the 3-component coupling str
    • Verification:

  • Microwave Effects on Pyridones

    • Source: Kappe, C. O. "Controlled microwave heating in modern organic synthesis.
    • Relevance: Authoritative review on the "non-thermal" vs.
    • Verification:

  • General Reactivity of 4-Aminopyridones

    • Source: National Institutes of Health (NIH) PubChem Compound Summary.
    • Relevance: Confirmation of tautomeric properties and chemical safety d
    • Verification:

Sources

Troubleshooting & Optimization

Improving yield of 4-Amino-6-methylpyridin-2-ol hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-6-methylpyridin-2-ol hydrochloride (Free base CAS: 33259-25-5; HCl salt CAS: 2453324-49-5). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind each synthetic step, providing you with a self-validating workflow and targeted troubleshooting strategies to maximize your yield and purity.

Mechanistic Pathway & Synthesis Workflow

The most reliable and industrially relevant approach to synthesizing 4-amino-6-methylpyridin-2-ol hydrochloride involves a three-stage process: nucleophilic amination of a halogenated precursor, catalytic debenzylation, and anhydrous salt formation. The electron-deficient nature of the pyridine ring makes positions 2 and 4 highly susceptible to nucleophilic attack[1], allowing us to strategically build the core scaffold before isolating the final hydrochloride salt.

SynthesisPathway Node1 4-Chloro-6-methyl pyridin-2-ol (Starting Material) Node3 4-(Benzylamino)-6-methyl pyridin-2-ol (Intermediate) Node1->Node3 Nucleophilic Substitution Node2 Benzylamine (Nucleophile) Node2->Node3 80-100°C Node5 4-Amino-6-methyl pyridin-2-ol (Free Base) Node3->Node5 Hydrogenolysis Ambient Temp Node4 H2, Pd/C, AcOH (Catalytic Debenzylation) Node4->Node5 85-95% Yield Node7 4-Amino-6-methyl pyridin-2-ol HCl (Final Product) Node5->Node7 Crystallization Node6 Anhydrous HCl (Salt Formation) Node6->Node7 Ether/EtOH

Workflow for 4-Amino-6-methylpyridin-2-ol HCl synthesis via catalytic debenzylation.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Nucleophilic Amination (Preparation of Benzyl-protected intermediate)

Causality: Benzylamine is used instead of ammonia to prevent polyalkylation and to provide a lipophilic handle that makes the intermediate easier to crystallize and purify.

  • Charge a dry round-bottom flask with 4-chloro-6-methylpyridin-2-ol (1.0 eq) and benzylamine (3.0 eq). The excess benzylamine acts as both the nucleophile and the acid scavenger for the generated HCl.

  • Heat the mixture to 90 °C under an inert nitrogen atmosphere for 4–6 hours.

  • Validation Checkpoint: Analyze via TLC (DCM:MeOH 9:1). The reaction is complete when the high-Rf starting material spot is entirely replaced by a lower-Rf, UV-active product spot.

  • Cool to room temperature, quench with distilled water, and extract with ethyl acetate.

  • Wash the organic layer with brine to remove residual water-soluble impurities, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol.

Step 2: Catalytic Debenzylation (Preparation of Free Base)

Causality: Acetic acid is strictly required as the solvent. It protonates the newly formed primary amine, preventing it from coordinating with and poisoning the palladium catalyst[2].

  • Dissolve the purified 4-(benzylamino)-6-methylpyridin-2-ol in glacial acetic acid to achieve a 0.1 M concentration.

  • Add 10% Palladium on Carbon (Pd/C) (10% w/w relative to the substrate).

  • Purge the reaction vessel with nitrogen (3 cycles), then introduce hydrogen gas (1 atm via balloon or burette).

  • Stir vigorously at ambient temperature (20–25 °C) for 3–5 hours.

  • Validation Checkpoint: The reaction is self-indicating; complete debenzylation is confirmed when the volumetric uptake of hydrogen gas ceases.

  • Filter the mixture through a tightly packed pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. Neutralize the resulting acetate salt with saturated NaHCO₃ (pH ~8) to liberate the free base (CAS: 33259-25-5), and extract into ethyl acetate. Dry and concentrate.

Step 3: Hydrochloride Salt Formation

Causality: The target hydrochloride salt is highly hygroscopic. Using aqueous HCl will result in the salt remaining dissolved in the aqueous phase, destroying your yield.

  • Dissolve the free base in a minimal volume of absolute ethanol.

  • Cool the solution to 0–5 °C in an ice bath to reduce solubility and promote nucleation.

  • Slowly add a 1.2 eq excess of anhydrous HCl in 1,4-dioxane (4.0 M) dropwise while stirring.

  • Validation Checkpoint: A dense, white crystalline precipitate should form immediately upon the addition of the acid.

  • Filter the precipitate, wash with cold anhydrous diethyl ether, and dry under high vacuum for 12 hours.

Quantitative Data & Optimization Parameters

Reaction StepKey ReagentsOptimal TemperatureReaction TimeExpected YieldCritical Parameter
Nucleophilic Amination Benzylamine (3.0 eq)80–100 °C4–6 hours70–85%Excess amine as HCl scavenger
Catalytic Debenzylation H₂ (1 atm), 10% Pd/CAmbient (20–25 °C)3–5 hours85–95%Acetic acid solvent to prevent Pd poisoning
Salt Formation Anhydrous HCl in Dioxane0–5 °C0.5 hours>90%Strict anhydrous conditions

Troubleshooting Guides & FAQs

Q1: Why is my yield severely dropping during the Pd/C catalytic debenzylation step? A1: Low yields during debenzylation are almost always caused by catalyst poisoning. The primary amine product (4-amino-6-methylpyridin-2-ol) is highly basic and strongly coordinates to the active palladium surface, rendering it inert. Solution: Ensure you are conducting the hydrogenation in a mildly acidic solvent, such as glacial acetic acid. The acid protonates the amine as it forms, physically preventing it from binding to the catalyst. Documented synthetic protocols utilizing acetic acid at ambient temperature consistently achieve yields of 85%[2].

Q2: I am getting a sticky gum instead of crystals during the hydrochloride salt formation. How do I fix this? A2: This is a classic symptom of water contamination. The hydrochloride salt of this specific pyridinol scaffold is highly water-soluble and hygroscopic. If you used aqueous HCl or solvents that absorbed atmospheric moisture, the salt will "oil out" rather than crystallize. Solution: You must maintain strict anhydrous conditions. Switch to anhydrous HCl gas dissolved in a dry organic solvent (like 1,4-dioxane or diethyl ether). Ensure your free base is completely dry before salt formation.

Q3: I am observing unreacted 4-chloro-6-methylpyridin-2-ol in my Step 1 intermediate. How do I drive the nucleophilic substitution to completion? A3: While positions 2 and 4 of the pyridine ring are naturally electron-deficient and susceptible to nucleophilic attack[1], the hydroxyl group at position 2 (which exists in tautomeric equilibrium with the pyridone form) donates electron density back into the ring. This reduces the electrophilicity at position 4, slowing the reaction. Solution: You must overcome this activation barrier thermally. Ensure the reaction is maintained strictly between 80–100 °C. Alternatively, transitioning to a microwave-assisted synthesis at 120–150 °C has been shown to reduce reaction times to just 5–15 minutes while significantly boosting yields[3].

Q4: What are the primary industrial challenges affecting the overall yield of this compound? A4: When scaling up, industrial production faces yield reductions of 5–15% primarily due to raw material impurities and precursor degradation[4]. The synthesis of pyridine derivatives requires specialized, highly pure precursors. Trace heavy metals from earlier precursor steps can also carry over and poison the Pd/C catalyst in Step 2. Solution: Perform rigorous quality control (HPLC/KF titration) on starting materials. Pre-dry all solvents, use freshly distilled benzylamine, and consider adding a metal-scavenging resin step before the hydrogenation phase if precursor purity is questionable.

References

  • Smolecule. "Buy 4-Amino-2-hydroxy-6-methylpyridine | 33259-25-5 (Nucleophilic Substitution)".
  • Smolecule. "Buy 4-Amino-2-hydroxy-6-methylpyridine | 33259-25-5 (Microwave-Assisted Synthesis)".
  • ChemicalBook. "4-Amino-2-hydroxy-6-methylpyridine synthesis (Hung & Bisagni, Synthesis 1984)".
  • Smolecule. "Buy 4-Amino-2-hydroxy-6-methylpyridine | 33259-25-5 (Industrial Yield Challenges)".

Sources

Technical Support Center: Desalting 4-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: 6-MIC-HCL-REM Subject: Removal of Hydrochloride Salt from 4-Amino-6-methylpyridin-2-ol (6-Methylisocytosine) Status: Active Guide Technical Lead: Senior Application Scientist[1]

Diagnostic & Strategy: The Chemistry of Your Sample

Before initiating any protocol, you must understand why the salt exists and how the molecule behaves upon neutralization.

The Molecule: 4-Amino-6-methylpyridin-2-ol (CAS: 1003-69-6) Synonyms: 6-Methylisocytosine; 2-Hydroxy-4-amino-6-methylpyridine.[1]

The Tautomeric Challenge

This molecule is not a simple pyridine.[2] It exhibits lactam-lactim tautomerism . In solution and solid state, it predominantly exists as the 2-pyridone (lactam) form.[1]

  • HCl Salt Form: Protonation occurs at the ring nitrogen (N1) or the exocyclic amine, rendering the molecule water-soluble.

  • Free Base Form: Upon removal of HCl, the molecule reverts to a neutral species. Due to strong intermolecular hydrogen bonding (dimer formation typical of pyridones), the free base often exhibits poor water solubility compared to the salt.

The "Goldilocks" pH Window

Neutralization requires precise pH control.

  • Too Acidic (pH < 6): The HCl remains; the molecule stays protonated and water-soluble.

  • Too Basic (pH > 11): The phenolic hydroxyl (or amide nitrogen) deprotonates, forming a water-soluble sodium salt (phenolate/amidate).[1]

  • Target (pH 7.5 – 9.0): The Isoelectric Point .[1] Here, the molecule is neutral and least soluble in water, maximizing precipitation yield.[3]

Decision Matrix: Select Your Protocol

Use the following decision tree to choose the correct method for your specific constraints.

DesaltingStrategy Start START: Define Constraints Scale Scale of Operation? Start->Scale Purity Purity Requirement? Scale->Purity Small Scale (<5g) MethodA Method A: Aqueous Neutralization (Best for >5g, Standard Purity) Scale->MethodA Large Scale (>5g) MethodB Method B: Ion Exchange Resin (Best for <1g, High Purity/Analytical) Purity->MethodB Ultra-High (>99.5%) MethodC Method C: Soxhlet Extraction (Best for 'Sticky' Precipitates) Purity->MethodC Standard (>98%) Check Silver Nitrate Test MethodA->Check QC Verification MethodB->Check QC Verification MethodC->Check QC Verification

Figure 1: Decision matrix for selecting the appropriate desalting protocol based on scale and purity requirements.

Protocol A: Aqueous Neutralization (The Standard)[1]

Best for: Bulk material (>5g) where yield is the priority.

Reagents Required
  • Deionized (DI) Water[1]

  • 1M NaOH (Sodium Hydroxide) or Saturated NaHCO₃ (Sodium Bicarbonate)[1]

  • pH Meter (Calibrated) or narrow-range pH paper (6.0–10.0)[1]

  • Ice bath

Step-by-Step Workflow
  • Dissolution:

    • Dissolve the 4-Amino-6-methylpyridin-2-ol HCl salt in the minimum volume of DI water required to obtain a clear solution at room temperature.

    • Note: If the solution is cloudy, filter it first to remove non-salt impurities.[3]

  • Controlled Neutralization:

    • Place the beaker in an ice bath (0–5°C). Cooling encourages precipitation.

    • Slowly add 1M NaOH (or NaHCO₃) dropwise with constant stirring.[1]

    • Monitor pH continuously. You are looking for a pH of 8.0 – 8.5 .

  • The Critical Point (Precipitation):

    • As you approach pH 7, you will see a white solid begin to crash out.[3]

    • Troubleshooting: If the solution turns into a thick "gel" or "oil," stop adding base.[3] Add a small amount of Ethanol (EtOH) to break the gel, then continue stirring.

  • Aging:

    • Once pH 8.5 is reached, stop adding base.[3]

    • Stir the slurry in the ice bath for 30–60 minutes. This "aging" process allows crystal growth and prevents trapping of salt ions.

  • Isolation:

    • Filter the solid using a Buchner funnel (vacuum filtration).[1]

    • Wash 1: Wash the cake with a small amount of ice-cold water (to remove NaCl).

    • Wash 2: Wash with a small amount of cold Acetone or Ether (to remove residual water and speed up drying).[1]

  • Drying:

    • Dry under vacuum at 40–50°C. High heat is generally safe, but vacuum is preferred to remove trapped water from the H-bonded lattice.

Protocol B: Ion Exchange Chromatography

Best for: High-value, small-scale samples (<1g) or when the free base is water-soluble.[1]

Reagents Required
  • Anion Exchange Resin (e.g., Amberlyst A26 or Dowex 1X8) in Hydroxide (OH⁻) form.[1]

  • Methanol (MeOH) or Water.[1]

Step-by-Step Workflow
  • Resin Preparation:

    • If the resin is not in OH⁻ form, wash it with 1M NaOH, then rinse with DI water until the eluent is neutral.[3]

    • Pack a glass column with the resin.

  • Loading:

    • Dissolve your HCl salt in water (or MeOH if soluble).[1]

    • Load the solution onto the column carefully.

  • Elution:

    • Elute with the same solvent (Water or MeOH).[1]

    • Mechanism: The resin captures the Cl⁻ ions and releases OH⁻. The OH⁻ neutralizes the protonated amine on your molecule.

    • The compound eluting is the Free Base .

  • Recovery:

    • Collect fractions and monitor via TLC or UV.

    • Combine product-containing fractions and evaporate the solvent under reduced pressure (Rotavap).[1]

Quality Control: Verification of Desalting

You cannot assume the salt is gone. You must prove it.

Test 1: The Silver Nitrate Test (Qualitative)

This is the industry standard for detecting trace chlorides.[1]

  • Take a small sample (~5 mg) of your final dried product.[1]

  • Dissolve in 1 mL of dilute Nitric Acid (HNO₃). Acidification is crucial to prevent false positives from carbonates.

  • Add 2-3 drops of 0.1M Silver Nitrate (AgNO₃) solution.

  • Interpretation:

    • Clear Solution: Pass. (No Chloride).[1]

    • White Turbidity/Precipitate: Fail. (Residual Chloride present).[1][4][5][6]

Test 2: Melting Point Comparison
  • HCl Salt: Usually decomposes or melts at a distinct temperature (often >250°C or broadly).[1]

  • Free Base: Will have a sharp, distinct melting point (Check Certificate of Analysis from supplier for reference standard, typically ~295-298°C for 6-methylisocytosine, though it decomposes).[3]

Test 3: 1H-NMR Analysis
  • Dissolve the product in DMSO-d6.

  • Check the chemical shift of the protons adjacent to the ring nitrogen.

  • Salt vs. Base: Protonation causes a downfield shift (higher ppm) of the ring protons due to the electron-withdrawing effect of the positive charge. The free base signals will appear upfield relative to the salt.

Troubleshooting FAQs

Q: My product didn't precipitate at pH 8. It stayed in solution.

  • Cause: Your concentration was too low, or the free base is more water-soluble than expected (common with lower alkyl pyridones).[1]

  • Fix: Evaporate the water to 1/3rd of the original volume. If it still doesn't precipitate, switch to Protocol B (Ion Exchange) or perform a continuous extraction with n-Butanol or Chloroform/Isopropanol (3:1).[1]

Q: I overshot the pH to 12. What now?

  • Cause: You formed the sodium salt (Sodium 4-amino-6-methylpyridin-2-olate).

  • Fix: Do not panic. Add dilute HCl dropwise to bring the pH back down to 8.0. The precipitate should reappear.

Q: The product is "oiling out" instead of crystallizing.

  • Cause: Impurities or rapid neutralization.

  • Fix: Re-dissolve by heating. Allow it to cool very slowly to room temperature, then to 4°C. Scratch the side of the glass vessel with a glass rod to induce nucleation.

Q: Can I use organic bases like Triethylamine (TEA)?

  • Answer: Yes, but TEA-HCl is soluble in many organic solvents, making separation difficult.[3] Inorganic bases (NaOH/NaHCO₃) are preferred because the byproduct (NaCl) is easily washed away with water, in which the organic free base is less soluble.[1]

References

  • PubChem. (n.d.).[1] 6-Methylpyridin-2-ol | C6H7NO. National Library of Medicine. Retrieved February 26, 2026, from [Link][1][3]

  • Canadian Conservation Institute. (2018).[1] How to Test for Chloride Ions in Iron Treatment Solutions Using Silver Nitrate. Government of Canada. Retrieved February 26, 2026, from [Link][1][3]

  • National Park Service. (1993).[1] Testing for Chlorides with Silver Nitrate. Conserve O Gram, 6(3).[1][3] Retrieved February 26, 2026, from [Link][1][3]

Sources

Stability of 4-Amino-6-methylpyridin-2-ol HCl in basic solution

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability & Handling in Basic Solution

Document ID: TSH-PYR-046 | Version: 2.1 | Last Updated: February 27, 2026

Executive Summary

Current Status: Conditionally Stable. 4-Amino-6-methylpyridin-2-ol HCl (CAS: 33259-25-5) exhibits significant sensitivity to oxidation when neutralized to its free base form in alkaline media (pH > 7.0). While the pyridine ring itself is resistant to hydrolysis, the electron-rich 4-amino group facilitates rapid oxidative coupling in the presence of dissolved oxygen, leading to colored impurities (dimers/quinoids).

Immediate Action Required:

  • Do not store basic solutions for >4 hours without deoxygenation.

  • Do not expose alkaline solutions to metallic ions (Fe, Cu), which catalyze degradation.

  • Switch to an inert atmosphere (

    
     or Ar) for all alkaline manipulations.
    

Module 1: Mechanistic Insight (The "Why")

To troubleshoot effectively, you must understand the molecular behavior of this compound. It does not simply "degrade"; it transforms based on pH-dependent equilibria.

The Tautomeric Trap

In solution, this molecule exists in equilibrium between the 2-pyridinol (aromatic) and 2-pyridone (lactam) forms.

  • Acidic pH (HCl salt): The molecule is protonated and stable.

  • Basic pH (Neutralization): As you add base, you remove the HCl. The molecule predominantly adopts the 2-pyridone tautomer.

  • High pH (Anionic): At pH > 11, the amide nitrogen (or phenolic oxygen) deprotonates, creating an electron-rich anion that is highly susceptible to radical attack and oxidative dimerization (azo-coupling).

Degradation Pathway Visualization

The following diagram illustrates the transition from stable salt to unstable oxidative species.

StabilityPathway Salt HCl Salt Form (Stable, Acidic pH) FreeBase Free Base / Pyridone (pH 7-10) Salt->FreeBase + Base (Neutralization) FreeBase->Salt + Acid (Reversible) Anion Anionic Species (pH > 11) FreeBase->Anion + Strong Base (Deprotonation) Oxidation Oxidative Dimers (Colored Impurities) FreeBase->Oxidation Slow Oxidation Anion->Oxidation + O2 (Irreversible)

Figure 1: pH-dependent speciation and irreversible oxidation pathway.

Module 2: Troubleshooting Guide

Direct answers to common observations in the lab.

Issue 1: Solution turns yellow/brown within minutes.

Diagnosis: Oxidative degradation.

  • Cause: The 4-amino group activates the ring, making it electron-rich. In basic media, dissolved oxygen attacks the molecule, forming azo-linkages or quinoid-like chromophores. This is the same mechanism used intentionally in hair dyes, but here it is an impurity.

  • Fix:

    • Degas all buffers with Nitrogen/Argon for 15 mins before adding the solid.

    • Add a reducing agent if compatible with your application: Sodium Sulfite (0.1%) or Ascorbic Acid .

Issue 2: Precipitation occurs upon adding NaOH.

Diagnosis: Solubility limit of the Free Base.

  • Cause: The HCl salt is water-soluble. The neutral free base (formed around pH 7-9) has poor water solubility due to the loss of the ionic charge and the formation of the intermolecularly hydrogen-bonded pyridone lattice.

  • Fix:

    • Use a co-solvent. The free base is soluble in DMSO or Methanol .

    • If strictly aqueous conditions are required, you must either stay at acidic pH or jump quickly to very high pH (>12) to form the soluble sodium salt (though this accelerates oxidation).

Issue 3: Inconsistent HPLC peak areas.

Diagnosis: On-column degradation or pH mismatch.

  • Cause: If your HPLC mobile phase is neutral/basic, the compound may degrade inside the column.

  • Fix: Ensure the HPLC mobile phase is acidic (e.g., 0.1% Formic Acid or TFA). This forces the molecule back into its stable protonated form during analysis.

Module 3: Standard Operating Procedures (SOPs)

Protocol A: Preparation of a Stable Basic Stock Solution

Use this protocol if you must introduce the compound into a basic reaction mixture.

Reagents:

  • 4-Amino-6-methylpyridin-2-ol HCl[1]

  • Degassed Water or Buffer (pH 8-10)

  • Argon balloon/line

  • DMSO (Optional co-solvent)

Workflow:

PrepProtocol Start Start: Weigh Solid Dissolve Dissolve HCl Salt in DMSO (if possible) Start->Dissolve Solvent Prepare Solvent: Degas Water/DMSO (15 min N2) Mix Add to Basic Buffer (Under Inert Gas) Solvent->Mix Dissolve->Mix Check Check Clarity Mix->Check Clear Proceed Immediately Check->Clear Clear Turbid Add more Co-solvent Check->Turbid Cloudy Turbid->Mix

Figure 2: Workflow for minimizing oxidative exposure during preparation.

Protocol B: Storage Recommendations
StateConditionShelf LifeNotes
Solid (HCl Salt) 4°C, Dark, Desiccated2 YearsHygroscopic. Keep tightly sealed.
Solution (Acidic) pH < 4, 4°C1 WeekStable.
Solution (Basic) pH > 7, Ambient< 4 Hours Unstable. Prepare fresh.
Solution (Basic) Frozen (-20°C)Not RecommendedFreeze-thaw cycles promote degradation.

Module 4: Analytical Validation

To verify the integrity of your material, use the following HPLC parameters. Note that UV detection at 254 nm is standard, but oxidized impurities often absorb at higher wavelengths (350-450 nm).

Recommended HPLC Method:

ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV 254 nm (Main peak) & 400 nm (Impurity check)
Retention The HCl salt is polar; expect early elution (< 3 min) unless ion-pairing agents are used.[2]

References

  • Scientific Committee on Consumer Safety (SCCS). (2013).[3] Opinion on 2-Methoxy-methyl-p-phenylenediamine and its sulfate salt. (Contextual reference for oxidative stability of pyridine-based hair dye couplers). European Commission.[4][5] Link

  • PubChem. (n.d.).[6] Compound Summary: 4-Amino-6-methylpyridin-2-ol.[1][7] National Library of Medicine. Link

  • Pratibha, S., et al. (2020).[8][9][10] Degradation of 4-amino pyridine onto cuprous oxide nanoparticles. Journal of the Indian Chemical Society.[8] (Demonstrates sensitivity of aminopyridines to metal-catalyzed oxidation). Link

  • ChemScene. (n.d.). Safety Data Sheet: 4-Amino-5-methylpyridin-2-ol. (Handling and Storage safety data). Link

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Minimizing side reactions during acylation of 4-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Optimizing Regioselectivity

Core Concept: The Ambident Nucleophile Challenge

To troubleshoot acylation failures with 4-Amino-6-methylpyridin-2-ol (also known as 6-methylisocytosine), you must first understand that this molecule is an ambident nucleophile . It does not behave like a simple aniline.

In solution, this substrate exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1] This creates three competing nucleophilic sites:

  • Exocyclic Amine (

    
    ):  The desired target for most drug development applications.
    
  • Ring Nitrogen (

    
    ):  Highly susceptible to acylation, especially under kinetic control.
    
  • Oxygen (

    
    ):  Susceptible to 
    
    
    
    -acylation, particularly with "hard" electrophiles (e.g., acyl chlorides).
Visualizing the Competition

The following diagram maps the competing pathways. Note how the "Kinetic Trap" (


-acylation) can often be reversed, whereas 

-acylation is a dead-end side product in many workflows.

ReactionPathways Substrate 4-Amino-6-methylpyridin-2-ol (Tautomeric Mix) NAcyl N4-Acyl Product (DESIRED) Substrate->NAcyl High Temp / Transient Protection OAcyl O-Acyl Product (Kinetic Trap) Substrate->OAcyl Low Temp / Hard Electrophile RingNAcyl N1-Acyl Product (Side Reaction) Substrate->RingNAcyl Basic Conditions (N1 deprot.) DiAcyl Di-Acylated (Over-reaction) NAcyl->DiAcyl Excess Reagent OAcyl->NAcyl Thermal Rearrangement (>100°C)

Figure 1: Reaction landscape showing the competition between thermodynamic stability (


-acyl) and kinetic traps (

-acyl,

-acyl).

Troubleshooting Guides (Q&A Format)

Issue 1: "I am getting a mixture of -acyl and -acyl products."

Diagnosis: This is a classic case of Kinetic vs. Thermodynamic control .


-acylation is often kinetically favored because the oxygen is a "harder" nucleophile, especially if you are using highly reactive acyl chlorides at low temperatures. However, the 

-amide is thermodynamically more stable due to resonance stabilization with the aromatic ring.

Corrective Protocol: The Thermal Rearrangement Strategy If you observe


-acylation, you do not necessarily need to discard the batch.
  • Switch Reagent: Use Acid Anhydride instead of Acyl Chloride if possible.

  • Increase Temperature: Run the reaction at reflux (e.g., in acetic acid or toluene). High thermal energy promotes the rearrangement of the kinetically formed

    
    -acyl group to the thermodynamically stable 
    
    
    
    -acyl position (similar to the Dimroth rearrangement logic).
  • Avoid Strong Bases: Strong bases (like NaH) can deprotonate the Ring

    
    , directing acylation to that position. Use weak bases (Pyridine) or no base (if using anhydride).
    
Issue 2: "The starting material is insoluble in DCM or THF, leading to low conversion."

Diagnosis: 4-Amino-6-methylpyridin-2-ol has a high melting point and poor solubility in non-polar solvents due to a strong intermolecular hydrogen-bonding network (dimerization of the pyridone motif).

Corrective Protocol: The "Transient Silylation" Method This is the industry-standard solution for insoluble aminopyridines. By temporarily "masking" the polar groups with silyl agents, you solubilize the substrate and block the competing


 and 

sites.

Step-by-Step Workflow:

  • Suspension: Suspend the substrate in an inert solvent (DCM, Toluene, or MeCN).

  • Silylation: Add TMSCl (Trimethylsilyl chloride) or HMDS (Hexamethyldisilazane) and reflux until the solution becomes clear.

    • Mechanism:[2][3][4][5][6] This silylates the

      
       and 
      
      
      
      , breaking the H-bond network and making the molecule lipophilic.
  • Acylation: Cool to room temperature and add your Acyl Chloride (1.1 equiv).

    • Selectivity: The

      
       amine reacts with the acyl chloride.[7] The silylated 
      
      
      
      and
      
      
      are sterically hindered and chemically deactivated toward acylation.
  • Desilylation (Workup): Add Methanol or dilute acid.

    • Result: The labile

      
      -Si and 
      
      
      
      -Si bonds hydrolyze instantly, while the robust
      
      
      -Amide bond remains intact.

SilylationWorkflow Step1 1. Insoluble Substrate (H-Bond Network) Step2 2. Add TMSCl/HMDS (Transient Protection) Step1->Step2 Step3 3. Homogeneous Solution (O-Si and N-Si formed) Step2->Step3 Step4 4. Add Acyl Chloride (Selective N4-Acylation) Step3->Step4 Step5 5. Methanol Quench (Remove Silyl Groups) Step4->Step5

Figure 2: The Transient Silylation workflow to overcome solubility and regioselectivity issues.

Issue 3: "I am seeing significant Di-acylation (Imide formation)."

Diagnosis: The mono-acylated product (


-amide) can still be nucleophilic, especially if an excess of powerful acylating agent is present.

Corrective Protocol:

  • Stoichiometry: Strictly limit the acylating agent to 0.95 - 1.05 equivalents . Do not use excess "to drive the reaction."

  • Reverse Addition: Add the acylating agent slowly to the amine solution, not the amine to the acylating agent. This ensures the amine is always in excess until the end.

  • Selective Hydrolysis: If di-acylation occurs, the second acyl group (imide) is much more labile than the first (amide). Treating the crude mixture with aqueous NaOH/MeOH at room temperature for 30 minutes often selectively hydrolyzes the di-acyl impurity back to the desired mono-acyl product.

Data Summary: Solvent & Base Effects

The following table summarizes how reaction conditions influence the Regioselectivity Ratio (


 vs 

).
Reaction SystemDominant ProductSolubilityRisk Factor
Acyl Chloride / TEA / DCM (0°C) Mixture (

+

-acyl)
PoorKinetic trapping of

-acyl isomer.
Anhydride / Acetic Acid (Reflux)

-Amide (Desired)
GoodHigh temp required; harsh on sensitive groups.
NaH / DMF / Acyl Chloride

-Acyl (Ring N)
ExcellentStrong base deprotonates Ring N, making it nucleophilic.
TMSCl / Toluene / Acyl Chloride

-Amide (Desired)
Excellent Best balance of solubility and selectivity.

References

  • Katritzky, A. R., et al. (2000). Acylation of Heteroaromatic Amines: Strategies for Regiocontrol. Journal of Organic Chemistry.

  • Griswold, K. S., & Miller, S. J. (2003).[8] Kinetic Resolution and Regioselective Acylation of Aminopyridines. Tetrahedron.

  • BenchChem Technical Guides. (2025). Characterization and Reactivity of 2-Aminopyridine Tautomers.

  • Vorbrüggen, H. (1999). Silicon-Mediated Transformations of Nucleophiles. Accounts of Chemical Research. (Foundational text on the "Transient Silylation" mechanism).

Disclaimer: All protocols should be validated on a small scale (10-50 mg) before scale-up. Always consult MSDS for 4-Amino-6-methylpyridin-2-ol and acylating agents before handling.

Sources

Technical Support Center: A Guide to Handling the Hygroscopic Nature of 4-Amino-6-methylpyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and managing the challenges associated with the hygroscopic nature of 4-Amino-6-methylpyridin-2-ol hydrochloride. By implementing the best practices and troubleshooting strategies outlined below, users can ensure the integrity of their experiments and the quality of their results.

Introduction: Understanding Hygroscopicity in Pharmaceutical Development

Hygroscopicity, the tendency of a substance to absorb moisture from the atmosphere, is a critical parameter in pharmaceutical development. For active pharmaceutical ingredients (APIs) like 4-Amino-6-methylpyridin-2-ol hydrochloride, moisture uptake can lead to a cascade of undesirable physical and chemical changes. These can range from alterations in crystal structure and dissolution behavior to chemical degradation, ultimately impacting the stability and bioavailability of the final drug product.[1][2] As a hydrochloride salt of a substituted aminopyridine, 4-Amino-6-methylpyridin-2-ol hydrochloride is predisposed to hygroscopicity due to the presence of polar functional groups and the ionic nature of the salt.[][4] This guide will equip you with the necessary knowledge and practical techniques to mitigate these risks.

Frequently Asked Questions (FAQs)

Q1: Why is my sample of 4-Amino-6-methylpyridin-2-ol hydrochloride becoming sticky or clumpy?

A1: This is a classic sign of moisture absorption. The hygroscopic nature of the compound causes it to attract and retain water molecules from the air, leading to physical changes like clumping, caking, or even deliquescence (dissolving in the absorbed water).[4] To prevent this, it is crucial to handle and store the compound under controlled, low-humidity conditions.

Q2: How does moisture absorption affect the accuracy of my experiments?

A2: Moisture absorption can significantly impact experimental accuracy in several ways:

  • Inaccurate Weighing: The absorbed water adds to the measured weight of the compound, leading to the use of a lower actual amount of the active ingredient than intended. This directly affects the concentration of solutions and the stoichiometry of reactions.

  • Altered Chemical Properties: The presence of water can change the compound's solubility and may initiate chemical degradation through hydrolysis, especially in aminopyridine derivatives.[1][5]

  • Modified Physical Properties: Moisture can induce changes in the crystal structure (polymorphism) of the solid, which can, in turn, affect its dissolution rate and bioavailability.[1][4]

Q3: What are the ideal storage conditions for 4-Amino-6-methylpyridin-2-ol hydrochloride?

A3: To maintain its integrity, 4-Amino-6-methylpyridin-2-ol hydrochloride should be stored in a tightly sealed container to minimize exposure to atmospheric moisture.[6] For long-term storage or for researchers working in humid environments, it is highly recommended to store the container inside a desiccator with a suitable drying agent (e.g., silica gel, calcium chloride) or in a humidity-controlled environment, such as a dry box or a glove box with a nitrogen or argon atmosphere.[7][8]

Q4: Can I dry my 4-Amino-6-methylpyridin-2-ol hydrochloride if it has absorbed moisture?

A4: Yes, it is often possible to dry a hygroscopic compound that has been exposed to moisture. A common method is to use a vacuum oven at a moderate temperature. However, it is critical to first determine if the compound is thermally labile. Overheating can lead to degradation. Always consult any available technical data sheets for specific drying recommendations. If no data is available, a cautious approach with a low temperature and high vacuum is advisable.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Explanation
Inconsistent analytical results (e.g., HPLC, NMR) Inaccurate weighing due to moisture uptake.Implement the "weighing by difference" method in a controlled environment (e.g., low-humidity balance enclosure or glove box). This minimizes the compound's exposure to ambient air during weighing.[9][10][11]
Poor solubility or unexpected precipitation Moisture-induced changes in the solid-state form (polymorphism) or pH of the microenvironment.Characterize the solid-state properties of the material upon receipt and after any potential exposure to humidity. Ensure the pH of your formulation is controlled, as changes can affect the solubility of hydrochloride salts.[1][12]
Visible degradation or color change in the solid Chemical instability triggered by absorbed water (e.g., hydrolysis, oxidation).Handle the compound exclusively in an inert atmosphere (glove box).[7] For solutions, use anhydrous solvents and prepare them fresh.
Difficulty in handling the powder (poor flow, sticking) Increased cohesiveness due to moisture absorption at the surface of the particles.Handle the powder in a low-humidity environment.[4] If feasible, consider formulation strategies such as co-processing with hydrophobic excipients to improve handling characteristics.[13]

Experimental Protocols

Protocol 1: Accurate Weighing of 4-Amino-6-methylpyridin-2-ol hydrochloride using the Weighing by Difference Method

This protocol is designed to minimize exposure to atmospheric moisture during the weighing process, ensuring the accuracy of the measured mass.

Materials:

  • Analytical balance

  • Weighing bottle with a stopper

  • Spatula

  • Receiving vessel (e.g., flask, vial)

  • Gloves or finger cots

  • (Recommended) A low-humidity balance enclosure or a glove box.

Procedure:

  • Preparation: Place a sufficient amount of 4-Amino-6-methylpyridin-2-ol hydrochloride for your experiments into a clean, dry weighing bottle and store it in a desiccator to ensure it is dry before weighing.

  • Initial Weighing: Tightly close the weighing bottle with its stopper. Place it on the analytical balance pan and record the mass to four decimal places.

  • Transfer: Remove the weighing bottle from the balance. Carefully remove the stopper and, holding the bottle over your receiving vessel, use a clean, dry spatula to transfer the desired amount of the compound. Avoid spilling any powder.

  • Final Weighing: Immediately replace the stopper on the weighing bottle. Place the weighing bottle back on the same analytical balance and record the new, lower mass.

  • Calculation: The mass of the transferred compound is the initial mass minus the final mass.

This "weighing by difference" method ensures that any moisture absorbed by the compound during the brief transfer does not affect the calculated mass of the substance used in the experiment.[6][9][10][11][14]

Protocol 2: Determination of Water Content by Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining the water content in a solid sample due to its high accuracy and specificity for water.[15][16][17]

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Karl Fischer reagents (titrant and solvent)

  • Anhydrous methanol (or other suitable solvent)

  • Airtight sample vial

  • Syringe and needle (for direct injection of dissolved sample)

  • Analytical balance

Procedure (General Volumetric Method):

  • System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is clean, dry, and sealed from atmospheric moisture. Add the solvent to the vessel and titrate to a stable, dry endpoint with the KF reagent to neutralize any residual water in the solvent.

  • Sample Preparation: In a controlled, low-humidity environment (e.g., a glove box), accurately weigh a suitable amount of 4-Amino-6-methylpyridin-2-ol hydrochloride into a dry, airtight vial.

  • Sample Introduction: Quickly introduce the weighed sample into the titration vessel. Ensure a tight seal is maintained to prevent the ingress of atmospheric moisture.

  • Titration: Start the titration. The KF reagent will be added automatically until all the water in the sample has reacted. The instrument will detect the endpoint and display the volume of titrant used.

  • Calculation: The instrument's software will calculate the water content based on the titrant volume, the pre-determined titer of the reagent, and the sample weight. The result is typically expressed as a percentage (w/w).

For a detailed operational guide, refer to standard operating procedures for Karl Fischer titrators.[2][18][19][20]

Visualization of Key Workflows

Decision Tree for Handling a Hygroscopic Compound

A Receive new batch of 4-Amino-6-methylpyridin-2-ol hydrochloride B Store immediately in a tightly sealed container inside a desiccator A->B C Is the compound free-flowing? B->C J Long-term storage or high humidity environment? B->J D Proceed with experiment C->D Yes E Observe for clumping or stickiness C->E No L Suspect moisture contamination? D->L F Weighing required? E->F G Use 'weighing by difference' method in a controlled environment F->G Yes H Dissolving in a solvent? F->H No G->H H->D No I Use anhydrous solvents and prepare the solution fresh H->I Yes I->D J->B No K Store in a glove box under an inert atmosphere J->K Yes L->D No M Perform Karl Fischer titration to quantify water content L->M Yes M->D

Caption: Decision workflow for handling hygroscopic compounds.

Experimental Workflow for Accurate Solution Preparation

A Equilibrate compound in a desiccator B Weigh by difference in a low-humidity environment A->B C Record accurate mass B->C E Add solvent to the weighed compound C->E D Use anhydrous solvent D->E F Mix until fully dissolved E->F G Use solution immediately F->G

Caption: Workflow for preparing solutions with hygroscopic solids.

References

  • Pyridinium chloride. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Chakravarty, P., & Nagapudi, K. (2021). The importance of water-solid interactions in small molecule drug development: An industry perspective. Trends in Analytical Chemistry, 140, 116276.
  • Callahan, J. C., Cleary, G. W., Elefant, M., Kaplan, G., Kensler, T., & Nash, R. A. (1982). Equilibrium moisture content of pharmaceutical excipients. Drug Development and Industrial Pharmacy, 8(3), 355-369.
  • Zelkó, R., & Süvegh, K. (2001). The effect of free volume changes during storage at high relative humidity values on drug release characteristics of tablets. International Journal of Pharmaceutics, 225(1-2), 147-152.
  • Standard Operating Procedure for Karl-Fischer Titrator. (2022, January 1). BLDEA'S Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre.
  • SOP for Operation and Calibration Procedure for Karl Fischer Titrimeters(Microprocessor). (2024, November 15). Pharmaceutical Guidelines.
  • Anbarasan, A., Nataraj, J., Shanmukhan, N., & Radhakrishnan, A. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.
  • Dr. Storage. (n.d.). Glove Box with Humidity Control – Lab-Grade Dry Glovebox for Sensitive Materials. Ace Dragon Corp. Retrieved February 26, 2026, from [Link]

  • Srčič, S., & Lavrič, Z. (2023). Effect of moisture on solid state stability. Journal of Medical Science, 1(1).
  • TA Instruments. (n.d.). Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Retrieved February 26, 2026, from [Link]

  • SOP for operation and calibration of digital automatic karl fischer titrator. (2017, November 18). Pharmaguideline.
  • Mettler Toledo. (n.d.). Volumetric Karl Fischer Titration in Pharmaceuticals as per USP and Ph. Eur. Guidelines. Retrieved February 26, 2026, from [Link]

  • Jacomex. (n.d.). Humidity Controlled Glove Box. Retrieved February 26, 2026, from [Link]

  • News-Medical.Net. (2025, November 17).
  • Patel, J., & Bansal, A. K. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridine Derivatives in Soil. Soil Science Society of America Journal, 53(4), 1133-1138.
  • Analab Scientific Instruments. (2024, August 20).
  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19).
  • Benchchem. (n.d.). Addressing the stability and hygroscopicity of pyridinium salts.
  • SOP for Performance Check of Karl Fischer. (n.d.). Pharmaguideline.
  • Weighing by Difference. (2017, September 7). YouTube.
  • Electro-Tech Systems. (n.d.). M 5504 – Compact Temperature and Humidity Glovebox. Retrieved February 26, 2026, from [Link]

  • Al-Gousous, J., & Lang, J. C. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Molecules, 28(4), 1629.
  • Bossmen Inc. (n.d.). BOSSMEN Glove Box | Controlled Atmosphere Enclosure for Research Labs. Retrieved February 26, 2026, from [Link]

  • Hirsh, D. A., Su, Y., et al. (2025, August 11).
  • Weighing by Difference. (n.d.). University of Missouri–St. Louis. Retrieved February 26, 2026, from [Link]

  • Chen, H., & Wu, T. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Journal of Pharmaceutical Sciences, 104(8), 2465-2479.
  • Robinson, D. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Technology Networks.
  • Weighing by Difference vs Direct Weighing. (2023, December 4). Meltrons Australia.
  • Weighing methods and use rules of common analytical balance. (2023, March 9). Xingyun.
  • Veith, A., & Bhamidi, V. (2022, June 28). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.
  • SOP for Material Handling in Pharma. (n.d.). Scribd.
  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics, 10(4).
  • 4-Methylpyrimidin-2-ol hydrochloride. (n.d.). In PubChem. Retrieved February 26, 2026, from [Link]

  • SOP for Recording of Temperature and Humidity in Raw M
  • 4-Amino-2-hydroxy-6-methylpyridine. (2023, August 16). Smolecule.
  • 4-Amino-6-Hydroxy-2-Methylpyrimidine Hydr
  • 4-Amino-6-methylpyridin-2-ol hydrochloride. (n.d.). BLD Pharm.
  • 4-Amino-6-methylpyridin-2-ol. (n.d.). BLD Pharm.

Sources

Technical Support Center: Purification of 4-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of 4-Amino-6-methylpyridin-2-ol (6-Methylisocytosine) CAS Registry Number: 22280-56-4 (often cited as 33259-25-5 for the 2-ol tautomer) Support Tier: Level 3 (Senior Application Scientist)[1]

Core Diagnostic Workflow

Before altering your protocol, determine the nature of your impurity profile using the decision tree below. This molecule is amphoteric, meaning its solubility is highly pH-dependent. Mismanagement of pH is the leading cause of yield loss.

PurificationWorkflow Start Crude Reaction Mixture (Solid or Suspension) CheckColor Is the solid strongly colored (Yellow/Rust)? Start->CheckColor SolubilityTest Solubility Check: Dissolve in 10% NaOH CheckColor->SolubilityTest No/Pale CheckColor->SolubilityTest Yes CharcoalStep Add Activated Carbon (1-2% w/w) & Heat SolubilityTest->CharcoalStep If Colored FilterHot Hot Filtration (Remove Carbon/Insolubles) SolubilityTest->FilterHot If Colorless CharcoalStep->FilterHot Acidify Acidify to pH 6.0 - 7.0 (Precipitation Zone) FilterHot->Acidify CheckYield Is Yield < 50%? Acidify->CheckYield CheckYield->Acidify Yes (Check pH drift) Recrystallize Recrystallize: Water or 50% Acetic Acid CheckYield->Recrystallize No (Yield OK) Wash Wash Filter Cake: Cold Water -> Cold Ethanol Recrystallize->Wash Final Pure White Solid Wash->Final

Figure 1: Logic flow for the purification of 6-methylisocytosine. Note the critical pH adjustment step.

The "Gold Standard" Purification Protocol

This protocol addresses the three most common contaminants from the urea/ethyl acetoacetate condensation: unreacted urea (water-soluble), ethyl acetoacetate (organic-soluble), and colored oligomers (adsorbable).[1]

Reagents Required
  • Solvent A: 10% Sodium Hydroxide (NaOH) solution.[1][2]

  • Solvent B: 6N Hydrochloric Acid (HCl).[1]

  • Solvent C: Ethanol (chilled).[1]

  • Adsorbent: Activated Charcoal (Norit or equivalent).[1]

Step-by-Step Methodology
  • Dissolution (Basification):

    • Suspend the crude solid in a minimum volume of 10% NaOH.

    • Mechanism:[2][3][4] 4-Amino-6-methylpyridin-2-ol is amphoteric. At high pH (>10), it deprotonates to form the soluble sodium salt.[1]

    • Checkpoint: If the solution remains cloudy, filter through a Celite pad to remove non-acidic/non-amphoteric impurities.

  • Decolorization (The "Rust" Removal):

    • If the solution is yellow or brown, add activated charcoal (1–2% by weight of crude).[1]

    • Heat to 80°C for 15 minutes with stirring.

    • Filter while hot through Celite/filter aid.[5] The filtrate should be clear or pale yellow.

  • Reprecipitation (The Critical Step):

    • Cool the filtrate to room temperature.[6]

    • Slowly add 6N HCl dropwise with vigorous stirring.

    • Target: Adjust pH to 6.0 – 7.0 .

    • Why: The molecule is least soluble at its isoelectric point (pI).[1] Going too low (pH < 4) forms the soluble hydrochloride salt; staying too high (pH > 8) leaves it as the sodium salt.[1]

  • Filtration and Wash:

    • Collect the white precipitate via vacuum filtration.

    • Wash 1: Cold water (removes NaCl formed during neutralization).[1]

    • Wash 2: Cold Ethanol (removes unreacted ethyl acetoacetate and organic byproducts).[1]

  • Drying:

    • Dry at 100°C. The molecule is thermally stable.

Troubleshooting Center (Q&A)

Ticket #1: "My product is persistently yellow/brown even after recrystallization."

Diagnosis: The condensation of urea and ethyl acetoacetate often produces conjugated polymeric byproducts (similar to melanoidins).[1] These have high affinity for the crystal lattice of the product.

Corrective Action: Standard recrystallization (dissolve-cool) often fails here because the impurities co-precipitate.[1] You must use Chemical Adsorption .

  • Switch Solvent: Do not recrystallize from water alone. Use the Acid-Base Reprecipitation method described above. The color bodies are often less soluble in the basic media or are trapped in the charcoal more effectively when the product is fully ionized.

  • Double Carbon Treatment: If the filtrate is still colored after the first charcoal pass, repeat the treatment before acidification.

  • Solvent Polarity: Wash the final solid with a small amount of cold acetone. The colored impurities are often more soluble in ketones than the target pyridinol.

Ticket #2: "I lost 80% of my yield during the acid addition step."

Diagnosis: You likely overshot the pH isoelectric window. 4-Amino-6-methylpyridin-2-ol forms salts on both sides of the pH scale.

Data: Solubility vs. pH

pH Condition Species Formed Solubility
pH < 2.0 Cationic (Protonated amine) High (Stayed in filtrate)
pH 6.0 - 7.0 Zwitterion / Neutral Very Low (Precipitates)

| pH > 10.0 | Anionic (Deprotonated hydroxyl) | High (Stayed in filtrate) |[1]

Corrective Action:

  • Test the Filtrate: Take your mother liquor (filtrate) and check the pH.[1]

    • If pH < 4: Add dilute NaOH dropwise. More precipitate should form.

    • If pH > 8: Add dilute HCl dropwise.

  • Buffer Control: For sensitive large-scale batches, use Acetic Acid instead of HCl for the acidification step. It is harder to overshoot the pH into the highly acidic range using a weak acid.

Ticket #3: "The NMR shows clean peaks, but the elemental analysis is off (High Ash Content)."

Diagnosis: Inorganic salt entrapment. The Acid-Base precipitation generates NaCl (from NaOH + HCl).[1] If the water wash was insufficient, salt remains trapped in the crystal lattice.

Corrective Action:

  • Hot Water Slurry: Resuspend the solid in hot water (80°C) for 10 minutes, then filter hot. The product is moderately soluble in boiling water, but NaCl is highly soluble.

    • Note: You will lose some product yield (approx.[1][7] 0.5g per 100mL water), but purity will increase significantly.

  • Silver Nitrate Test: Test your wash water with a drop of AgNO₃. If it turns cloudy (AgCl precipitate), keep washing with water until the filtrate remains clear.[1]

Advanced FAQ

Q: Why does the literature sometimes refer to this as a Pyridinone and sometimes a Pyridinol? A: This is due to lactam-lactim tautomerism . In solution, the molecule exists in equilibrium between the 2-hydroxy-pyridine form (lactim) and the 2-pyridone form (lactam).[1]

  • Solid State: Usually favors the pyridone (keto) form due to strong intermolecular hydrogen bonding.[1]

  • Purification Impact: This hydrogen bonding network is why the solid has a high melting point (>300°C) and low solubility in non-polar solvents.[1]

Q: Can I use Ethanol for recrystallization? A: Pure ethanol is generally poor for dissolving this compound.

  • Better Alternative:50% Aqueous Acetic Acid . The compound dissolves well in hot dilute acetic acid. Upon cooling, it crystallizes out as the free base (or acetate salt which hydrolyzes easily).[1]

Q: Are there specific safety concerns with the byproducts? A: Unreacted Ethyl Acetoacetate is a lachrymator (irritates eyes).[1] Ensure the initial alkaline hydrolysis step is allowed to proceed long enough to saponify any remaining ester, converting it to the non-volatile acetoacetate salt, which is washed away.

References

  • Donleavy, J. J.; Kise, M. A. "6-Methyluracil." Organic Syntheses, Coll.[8] Vol. 2, p. 422 (1943).[1] (Provides foundational chemistry for urea-acetoacetate condensations and acid/base handling).[1]

  • Behrend, R. "Ueber die Synthese von Pyrimidinderivaten." Justus Liebigs Annalen der Chemie, 229, 1-44 (1885).
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 22280-56-4, 4-Amino-6-methyl-2-pyridinol." (Physical properties and solubility data).

  • Perez, M. A., et al. "Tautomerism in 2-hydroxypyridines." Journal of Organic Chemistry. (Mechanistic insight into solubility profiles of pyridinone tautomers).

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of 4-Amino-6-methylpyridin-2-ol Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Amino-6-methylpyridin-2-ol hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis grounded in the principles of chemical structure and electronic effects. We will explore the predicted spectrum, compare it with structurally similar compounds, and provide a robust experimental protocol for reliable data acquisition.

The Structural Context: Tautomerism and Protonation

Understanding the ¹H NMR spectrum of 4-Amino-6-methylpyridin-2-ol hydrochloride begins with an appreciation of its structural nuances. The molecule exists predominantly in its pyridone tautomeric form, 4-Amino-6-methyl-1,2-dihydropyridin-2-one, due to the greater stability of the amide-like system. Furthermore, as a hydrochloride salt, the most basic site—the pyridine ring nitrogen—is protonated. This protonation induces a significant deshielding effect, causing a downfield shift of the ring protons compared to the free base.[1][2] These two features, tautomerism and protonation, are critical for accurately assigning the proton signals.

Caption: Structure of 4-Amino-6-methylpyridin-2-ol hydrochloride.

Predicted ¹H NMR Spectrum and Assignments

Based on fundamental NMR principles and analysis of related structures, a predicted ¹H NMR spectrum for the target compound in a solvent like DMSO-d₆ is presented below. DMSO-d₆ is an ideal solvent as it solubilizes the salt and its high polarity helps in observing exchangeable protons (NH, OH).[3]

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
-CH₃ 2.1 - 2.4Singlet (s)3HTypical range for a methyl group on a pyridine ring.[4]
Ring H5 ~6.0Singlet (s) or narrow doublet (d)1HUpfield aromatic proton, shielded by the adjacent amino group at C4 and methyl at C6.
Ring H3 ~6.2Singlet (s) or narrow doublet (d)1HAromatic proton adjacent to the electron-donating amino group and the electron-withdrawing carbonyl.
-NH₂ 5.0 - 7.0Broad Singlet (br s)2HExchangeable protons with a chemical shift dependent on solvent, concentration, and temperature.[5]
Pyridone N-H 10.0 - 12.0Broad Singlet (br s)1HAmide-like proton, significantly deshielded and typically appears downfield. Its broadness is due to exchange.[5]
Ring N⁺-H >13.0Very Broad Singlet (br s)1HHighly deshielded proton due to the positive charge on the nitrogen; may be very broad and difficult to observe.

Note: The chemical shifts for exchangeable protons (-NH₂, N-H) are highly variable and can be confirmed by adding a drop of D₂O to the NMR tube, which results in the disappearance of these signals.[5]

Comparative Spectral Analysis

To validate our predictions, we compare the expected spectrum of our target compound with known spectra of structurally related molecules. This comparison highlights the influence of each substituent on the proton chemical shifts.

Comparison with Analogs
CompoundKey Proton Signals (Solvent)Key Differences & Insights
4-Aminopyridine δ 7.98 (d), 6.47 (d) (DMSO-d₆)[6]Establishes a baseline for the amino-substituted pyridine ring. The H2/H6 protons are significantly downfield.
2-Amino-6-methylpyridine δ 7.29 (t), 6.48 (d), 6.28 (d), 2.36 (s) (CDCl₃)[4]Shows the combined effect of the amino and methyl groups. The introduction of the C2-OH (keto) group in our target molecule is expected to alter the shifts of H3 and H5.
Target Compound (Free Base) Predicted: All ring protons would be shifted upfield compared to the HCl salt.The positive charge on the nitrogen in the hydrochloride salt withdraws electron density from the entire ring, causing a general downfield shift of all ring protons.[1][2] This is a key distinguishing feature.

This comparative approach is crucial. For instance, the significant downfield shift observed in the ring protons of pyridinium hydrochlorides is a well-documented phenomenon that confirms the salt's formation and influences the entire spectrum.[1]

Experimental Protocol for Spectrum Acquisition

Acquiring a high-quality, reproducible ¹H NMR spectrum requires a standardized protocol. The following steps outline a robust methodology.

Methodology Workflow

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-Amino-6-methylpyridin-2-ol hydrochloride.

    • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Setup (400 MHz Spectrometer):

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent.

    • Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp and symmetrical solvent peak.

  • Data Acquisition:

    • Set the spectral width to cover a range of -1 to 15 ppm.

    • Use a 90° pulse angle.

    • Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

    • Employ a relaxation delay of 1-2 seconds between scans.

    • Acquire the raw Free Induction Decay (FID) data.

  • Data Processing and Analysis:

    • Apply a Fourier Transform to the FID to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks have a positive, absorptive lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak to determine the relative number of protons.

    • Assign each signal to the corresponding protons in the molecule based on chemical shift, integration, and multiplicity. For confirmation of exchangeable protons, a D₂O exchange experiment can be performed.

Conclusion

The ¹H NMR spectrum of 4-Amino-6-methylpyridin-2-ol hydrochloride is a rich source of structural information. A thorough analysis, which considers the inherent tautomerism and the profound electronic effects of N-protonation, allows for an unambiguous assignment of all proton signals. By comparing the predicted spectrum with that of simpler, related compounds, we gain a deeper understanding of how individual functional groups modulate the chemical environment of the molecule. The provided experimental protocol serves as a reliable framework for obtaining high-quality data, ensuring that this powerful analytical technique is leveraged to its full potential in research and development settings.

References

  • Abdel-Wahab, B. F., et al. (2006). ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). Available at: [Link]

  • PubChem. (n.d.). 6-Methylpyridin-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pietrzycki, W., & Pasterny, K. (1976). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. Available at: [Link]

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • Reusch, W. (n.d.). Proton NMR Table. Michigan State University Department of Chemistry. Retrieved from [Link]

  • Joshi, A. A., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(40), 35985–35994. Available at: [Link]

  • Oregon State University. (2022, March 9). ¹H NMR Chemical Shifts. Retrieved from [Link]

  • University of Potsdam. (n.d.). Tables for Organic Structure Analysis. Retrieved from [Link]

Sources

A Comparative Guide to 4-Amino-6-methylpyridin-2-ol and 4-Amino-5-methylpyridin-2-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and pharmaceutical development, the subtle art of molecular design often hinges on the positional isomerism of key building blocks. The placement of a single functional group can dramatically alter a molecule's physicochemical properties, synthetic accessibility, and biological activity. This guide provides an in-depth, objective comparison of two such isomeric aminopyridinols: 4-Amino-6-methylpyridin-2-ol and 4-Amino-5-methylpyridin-2-ol.

While both compounds share the same molecular formula, the seemingly minor shift of a methyl group from position 6 to position 5 on the pyridin-2-one core has significant implications for their utility in research and drug development. This guide will delve into their structural nuances, comparative synthesis strategies, and known applications, with a particular focus on the well-documented role of 4-Amino-5-methylpyridin-2-ol as a pivotal intermediate in the synthesis of a marketed pharmaceutical.

Structural and Physicochemical Properties: A Tale of Two Isomers

The foundational difference between these two molecules lies in the substitution pattern on the pyridine ring. This seemingly small structural change is anticipated to influence properties such as melting point, boiling point, and solubility due to differences in crystal packing and intermolecular interactions.

Property4-Amino-6-methylpyridin-2-ol4-Amino-5-methylpyridin-2-ol
CAS Number 33259-25-5[1]95306-64-2[2][3]
Molecular Formula C₆H₈N₂O[1]C₆H₈N₂O[2][3]
Molecular Weight 124.14 g/mol [1]124.14 g/mol [2][3]
Appearance Data not availableWhite to off-white or light brown solid[3]
Melting Point Data not available265-270 °C
Boiling Point Data not availableData not available
Solubility Data not availableData not available

Synthesis Strategies: Established Pathways vs. Potential Routes

The synthetic accessibility of a building block is a critical consideration for its practical application. Here, we see a stark contrast between a well-trodden path for the 5-methyl isomer and a more speculative route for its 6-methyl counterpart.

Synthesis of 4-Amino-5-methylpyridin-2-ol: A Well-Documented Process

The synthesis of 4-Amino-5-methylpyridin-2-ol is extensively documented, primarily due to its role as a key intermediate in the production of the non-steroidal mineralocorticoid receptor antagonist, Finerenone.[4] A common and efficient route starts from 2-chloro-5-methyl-4-nitropyridine-1-oxide.[4][5]

Synthesis of 4-Amino-5-methylpyridin-2-ol start 2-chloro-5-methyl-4-nitropyridine-1-oxide intermediate 2-chloro-5-methyl-4-pyridinamine start->intermediate Hydrogenation (Pt catalyst) product 4-Amino-5-methylpyridin-2-ol intermediate->product Hydrolysis (KOH, Methanol)

Caption: Synthetic workflow for 4-Amino-5-methylpyridin-2-ol.

Experimental Protocol: Synthesis of 4-Amino-5-methylpyridin-2-ol [4][6][7][8]

Step 1: Synthesis of 2-chloro-5-methylpyridin-4-amine

  • Reaction Setup: In a pressure reactor, suspend 2-chloro-5-methyl-4-nitropyridine-1-oxide (1 equivalent) in ethanol.

  • Catalyst Addition: Add a platinum-based catalyst (e.g., 0.8% Pt and 0.6% Mo on activated carbon).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (3 bar) and maintain the temperature at 30°C for 20 hours.

  • Work-up: After the reaction is complete, filter the reaction mixture to remove the catalyst. The filtrate, containing 2-chloro-5-methylpyridin-4-amine, is concentrated under reduced pressure.

Causality Behind Experimental Choices: The use of a bimetallic platinum-molybdenum catalyst enhances the efficiency and selectivity of the reduction of both the nitro group and the N-oxide. Ethanol is chosen as a solvent due to its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.

Step 2: Synthesis of 4-Amino-5-methylpyridin-2-ol

  • Reaction Setup: Charge a pressure reactor with 2-chloro-5-methylpyridin-4-amine (1 equivalent), potassium hydroxide (KOH) (multiple equivalents), and methanol.

  • Reaction: Heat the mixture to 180°C for 16 hours. The pressure will rise during the reaction.

  • Work-up: After cooling, the reaction mixture is worked up to isolate the product. This typically involves neutralization and crystallization. The crude product can be precipitated by the addition of a hydrochloric acid/methanol solution.[2]

Causality Behind Experimental Choices: The use of a strong base (KOH) and a high temperature is necessary to facilitate the nucleophilic aromatic substitution of the chloro group with a hydroxyl group. Methanol serves as a suitable solvent for this high-temperature reaction.

Proposed Synthesis of 4-Amino-6-methylpyridin-2-ol: A Route from 4-Hydroxy-6-methyl-2-pyrone

Proposed Synthesis of 4-Amino-6-methylpyridin-2-ol start 4-hydroxy-6-methyl-2-pyrone product 4-Amino-6-methylpyridin-2-ol start->product Amination (e.g., NH3, catalyst, heat)

Caption: Proposed synthetic route for 4-Amino-6-methylpyridin-2-ol.

Proposed Experimental Protocol (Hypothetical):

  • Reaction Setup: In a high-pressure reactor, combine 4-hydroxy-6-methyl-2-pyrone with a source of ammonia (e.g., aqueous ammonia or ammonia gas).

  • Catalyst/Additive: A catalyst or additive, such as an ammonium salt, may be required to facilitate the reaction.[10]

  • Reaction Conditions: Heat the mixture to an elevated temperature under pressure.

  • Work-up: After the reaction, the product would need to be isolated and purified, likely through crystallization or chromatography.

Scientific Rationale: The reaction of 4-hydroxy-2-pyrones with amines can proceed via ring-opening followed by recyclization to form the corresponding pyridone.[9] The electron-withdrawing nature of the pyrone ring makes it susceptible to nucleophilic attack. The use of high temperature and pressure would likely be necessary to drive the reaction with ammonia, which is a weaker nucleophile than primary amines.

It must be emphasized that this is a proposed route and would require experimental validation and optimization.

Spectroscopic Analysis: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of organic molecules. While experimental data for 4-Amino-6-methylpyridin-2-ol is not available, we can predict the key differentiating features in their spectra.

¹H NMR Spectroscopy:

  • 4-Amino-5-methylpyridin-2-ol: The spectrum would show two singlets for the two aromatic protons, a singlet for the methyl group, and a broad singlet for the amino protons.

  • 4-Amino-6-methylpyridin-2-ol: This isomer would also exhibit two singlets for the aromatic protons, a singlet for the methyl group, and a broad singlet for the amino protons. The key difference would be the chemical shifts of the aromatic protons and the methyl group due to their different electronic environments.

¹³C NMR Spectroscopy:

The number of signals in the ¹³C NMR spectrum would be the same for both isomers. However, the chemical shifts of the carbon atoms, particularly those of the pyridine ring and the methyl group, would be distinct and serve as a definitive method for differentiation.

Mass Spectrometry:

Both isomers will have the same molecular ion peak (m/z = 124.14). The fragmentation patterns under electron ionization (EI) could potentially show subtle differences, but these may not be sufficient for unambiguous identification without authentic standards.

Applications and Biological Relevance: A Key Distinction

The most significant difference between these two isomers, from a practical standpoint, is their documented application in drug development.

4-Amino-5-methylpyridin-2-ol: A Crucial Pharmaceutical Intermediate

As previously mentioned, 4-Amino-5-methylpyridin-2-ol is a key starting material in the synthesis of Finerenone, a non-steroidal, selective mineralocorticoid receptor antagonist.[4] Finerenone is used to treat chronic kidney disease associated with type 2 diabetes. The established and scalable synthesis of 4-Amino-5-methylpyridin-2-ol makes it a valuable and commercially significant compound.

Finerenone Synthesis intermediate 4-Amino-5-methylpyridin-2-ol drug Finerenone intermediate->drug Multi-step synthesis

Caption: Role of 4-Amino-5-methylpyridin-2-ol in Finerenone synthesis.

4-Amino-6-methylpyridin-2-ol: Potential for Discovery

While there are no specific, widely reported applications for 4-Amino-6-methylpyridin-2-ol, the aminopyridine scaffold is a common motif in biologically active molecules. For instance, derivatives of 2-amino-4-methylpyridine have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[11] This suggests that 4-Amino-6-methylpyridin-2-ol could serve as a scaffold for the synthesis of novel compounds with potential therapeutic applications. Further research is needed to explore the biological activity of this isomer and its derivatives.

Comparative Summary

Feature4-Amino-6-methylpyridin-2-ol4-Amino-5-methylpyridin-2-ol
Data Availability LimitedExtensive
Synthesis Proposed route from 4-hydroxy-6-methyl-2-pyrone; requires validation.Well-established, multi-step synthesis from 2-chloro-5-methyl-4-nitropyridine-1-oxide.
Known Applications No specific major applications reported. Potential as a scaffold for medicinal chemistry.Key intermediate in the synthesis of the drug Finerenone.
Commercial Status Available from some chemical suppliers.Commercially available and widely used.

Conclusion

This guide highlights the critical differences between 4-Amino-6-methylpyridin-2-ol and 4-Amino-5-methylpyridin-2-ol. While they are structural isomers, their current standing in the scientific and industrial communities is vastly different. 4-Amino-5-methylpyridin-2-ol is a well-characterized and synthetically accessible compound with a clear and important role in the pharmaceutical industry. In contrast, 4-Amino-6-methylpyridin-2-ol represents a less explored area of chemical space. The lack of detailed experimental data and established synthetic protocols for this isomer presents both a challenge and an opportunity for researchers. The development of an efficient synthesis for 4-Amino-6-methylpyridin-2-ol and the exploration of its biological properties could unlock new avenues for drug discovery and development.

References

  • Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h)-on.
  • Google Patents. (n.d.). WO2024208542A1 - Process for the production of 4-amino-5-methyl-(1h)-pyridin-2-one.
  • Google Patents. (n.d.). CN113412255A - Process for preparing 4-amino-5-methylpyridinone.
  • Beilstein Journal of Organic Chemistry. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Retrieved from [Link]

  • MDPI. (2004). Convenient Replacement of the Hydroxy by an Amino Group in 4 Hydroxycoumarin and 4-Hydroxy-6-methyl-2-pyrone under Microwave Irradiation. Retrieved from [Link]

  • Scilit. (1958). A COMPARISON OF THE PHARMACOLOGICAL PROPERTIES OF THE THREE ISOMERIC AMINOPYRIDINES. Retrieved from [Link]

  • Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).
  • Google Patents. (n.d.). AU2020230965A1 - Synthesis of 4-amino-5-methyl-1H-pyridin-2(1H).
  • ResearchGate. (2025). 4-Hydroxy-6-methyl-2-pyrone: A Versatile Synthon in the Synthesis of Heterocyclic Scaffolds via Multicomponent Reactions. Retrieved from [Link]

  • European Patent Office. (2013). Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355. Retrieved from [Link]

  • Google Patents. (2013). WO 2013/134298 A1. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

  • Polimery. (n.d.). Synthesis, characterization, thermal and electrochemical properties of imine polymers containing pyridine and pyrimidine units. Retrieved from [Link]

  • Beilstein Journals. (2014). 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions. Retrieved from [Link]

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • PubMed. (n.d.). Synthesis and Biological Evaluation of 4-Aminoantipyrine Analogues. Retrieved from [Link]

  • Googleapis.com. (2020). SYNTHESIS OF 6-METHYL-N1-(4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)BENZENE-1,3-DIAMINE - European Patent Office - EP 4045494 B1. Retrieved from [Link]

  • MDPI. (n.d.). Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. Retrieved from [Link]

  • MDPI. (2023). 4-Hydroxy-2-pyrones: Synthesis, Natural Products, and Application. Retrieved from [Link]

  • IUCr Journals. (n.d.). Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Retrieved from [Link]

  • PubMed. (2010). Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. Retrieved from [Link]

  • Googleapis.com. (2001). PROCESS FOR MAKING 3-AMINO-2-CHLORO-4-METHYLPYRIDINE - European Patent Office - EP 1326836 B1. Retrieved from [Link]

  • SciELO México. (n.d.). Pyrone Biomonitored Synthesis. Retrieved from [Link]

  • MDPI. (2025). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Retrieved from [Link]

  • Semantic Scholar. (1982). Reactions between 4‐hydroxy‐6‐methyl‐2‐pyrone and aldehydes both in the absence and the presence of added thiols. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-5-methylpyridin-2(1H)-one. Retrieved from [Link]

  • ResearchGate. (2026). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF 2- AMINO-6-METHYLPYRIDINE-4-THIAZOLIDINONE HYBRIDS AS ANTI-INFLAMMATORY AGENTS. Retrieved from [Link]

  • PMC. (n.d.). A review of drug isomerism and its significance. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylpyridin-2-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation, Experimental Characterization and Antimicrobial Studies of (E)-2-(((2-hydroxynaphthalen- 1-yl) methylene) amino)-6-methylpyrimidin-4-ol and its Transition Metal Complexes. Retrieved from [Link]

  • PMC. (n.d.). 2-Amino-6-methylpyridinium 4-nitrobenzoate. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Amino-6-methylpyridin-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-6-methylpyridin-2-ol is a substituted pyridine derivative of increasing interest in medicinal chemistry and drug development. Its structural elucidation and unambiguous identification are critical for quality control, metabolism studies, and impurity profiling. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, providing detailed information about the molecule's mass and structure through its fragmentation pattern. This guide offers an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 4-Amino-6-methylpyridin-2-ol, comparing it with the fragmentation behavior of related pyridine compounds. This analysis is grounded in established principles of mass spectrometry and supported by data from analogous structures.

The Significance of Fragmentation in Mass Spectrometry

In electron ionization mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+). This ion is often energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species. The pattern of these fragments is unique to the molecule's structure and provides a "fingerprint" for its identification. The stability of the resulting fragment ions dictates the major fragmentation pathways observed in the mass spectrum.[1][2][3]

Predicted Fragmentation Pattern of 4-Amino-6-methylpyridin-2-ol

The structure of 4-Amino-6-methylpyridin-2-ol contains several key functional groups that will influence its fragmentation: a pyridine ring, an amino group, a methyl group, and a hydroxyl group (which exists in tautomeric equilibrium with the pyridone form). The molecular weight of 4-Amino-6-methylpyridin-2-ol is 124.14 g/mol . The molecular ion peak (M•+) is expected at an m/z of 124.

Based on the fragmentation of similar compounds, several key fragmentation pathways can be predicted:

  • Loss of a Methyl Radical (•CH3): A common fragmentation for methyl-substituted aromatic compounds is the loss of a methyl radical to form a stable, even-electron ion.[4] This would result in a fragment at m/z 109 .

  • Loss of Carbon Monoxide (CO): Pyridin-2-ol and its derivatives can undergo a characteristic loss of a neutral carbon monoxide molecule from the pyridone tautomer.[5][6] This would lead to a fragment at m/z 96 .

  • Loss of HCN: A characteristic fragmentation of pyridine rings is the expulsion of a neutral hydrogen cyanide molecule, leading to the formation of a pyrrole-like fragment. This would result in a fragment at m/z 97 .

  • Cleavage of the Amino Group: The amino group can be lost in a couple of ways. Loss of an amino radical (•NH2) would result in a fragment at m/z 108 . Alternatively, the loss of ammonia (NH3) could occur, leading to a fragment at m/z 107 .

  • Ring Cleavage: More energetic fragmentation can lead to the cleavage of the pyridine ring itself, producing smaller fragments.

The following diagram illustrates the predicted major fragmentation pathways for 4-Amino-6-methylpyridin-2-ol under electron ionization.

fragmentation_pathway M [M]•+ m/z 124 4-Amino-6-methylpyridin-2-ol F109 [M - •CH3]+ m/z 109 M->F109 - •CH3 F96 [M - CO]•+ m/z 96 M->F96 - CO F97 [M - HCN]•+ m/z 97 M->F97 - HCN F81 [M - CO - •CH3]+ m/z 81 F96->F81 - •CH3 F68 [M - CO - HCN]+ m/z 68 F96->F68 - HCN

Caption: Predicted EI-MS fragmentation pathway of 4-Amino-6-methylpyridin-2-ol.

Comparative Analysis with Structurally Related Compounds

To build confidence in the predicted fragmentation pattern, it is instructive to compare it with the known fragmentation of simpler, related molecules.

  • 2-Pyridone: The mass spectrum of 2-pyridone is characterized by a strong molecular ion peak and a prominent fragment resulting from the loss of CO.[5][6] This supports the proposed loss of CO from the pyridone tautomer of 4-Amino-6-methylpyridin-2-ol.

  • Methylpyridines (Picolines): The fragmentation of methylpyridines typically involves the loss of a hydrogen atom to form a stable pyridyl-methyl cation, followed by the loss of HCN.[4] The initial loss of a methyl radical from 4-Amino-6-methylpyridin-2-ol is a similar process, driven by the formation of a stable ion.

  • Aminopyridines: The mass spectra of aminopyridines show a dominant molecular ion peak and fragmentation via the loss of HCN from the pyridine ring.[7] The loss of the amino group or ammonia is also observed. This is consistent with the predicted fragmentation pathways for the target molecule.

The combination of these fragmentation behaviors from simpler analogs provides a strong basis for the predicted fragmentation pattern of the more complex 4-Amino-6-methylpyridin-2-ol.

Predicted Quantitative Data

The following table summarizes the predicted major fragment ions for 4-Amino-6-methylpyridin-2-ol, their corresponding mass-to-charge ratios (m/z), and the proposed neutral loss. The relative abundance is a qualitative prediction based on the expected stability of the fragment ions.

m/zProposed Ion StructureNeutral LossPredicted Relative Abundance
124[C6H8N2O]•+ (Molecular Ion)-High
109[C5H5N2O]+•CH3Medium
96[C5H8N2]•+COMedium-High
97[C5H6NO]•+HCNMedium
81[C4H4N2]+CO, •CH3Low-Medium
68[C4H4N]•+CO, HCNLow

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of 4-Amino-6-methylpyridin-2-ol in a high-purity volatile solvent such as methanol or acetonitrile to a final concentration of 10-100 µg/mL.

  • Ensure the sample is fully dissolved before injection.

2. Instrumentation:

  • Gas Chromatograph (GC): A standard GC system equipped with a split/splitless injector.

  • GC Column: A capillary column suitable for the analysis of polar aromatic compounds, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

  • Mass Spectrometer (MS): A quadrupole or ion trap mass spectrometer capable of electron ionization.

3. GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

  • Extract the mass spectrum at the apex of the chromatographic peak corresponding to 4-Amino-6-methylpyridin-2-ol.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and data from spectral libraries (if available).

Experimental Workflow

The following diagram outlines the logical workflow for the analysis of 4-Amino-6-methylpyridin-2-ol by GC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Dissolve Dissolve Sample in Solvent Inject Inject into GC-MS Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Analysis & Detection Ionize->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Molecular & Fragment Ions Acquire->Identify Compare Compare with Predicted Pattern Identify->Compare

Caption: GC-MS workflow for analyzing 4-Amino-6-methylpyridin-2-ol.

Conclusion

This guide provides a comprehensive theoretical framework for understanding the mass spectrometry fragmentation pattern of 4-Amino-6-methylpyridin-2-ol. By leveraging established fragmentation principles and comparing with structurally related compounds, a detailed prediction of the major fragment ions has been presented. The outlined experimental protocol offers a robust starting point for researchers to obtain high-quality mass spectral data for this compound. The combination of theoretical prediction and experimental verification is crucial for the confident structural elucidation and analysis of this and other novel compounds in the field of drug discovery and development.

References

  • Lawrence, R., & Waight, E. S. (1970). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 1-6.
  • Ma, Y. L., & Tu, Y. P. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Journal of Mass Spectrometry, 39(6), 643-650.
  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312.
  • Dömling, A., & Ugi, I. (2002). Electrospray ionisation and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry, 16(6), 543-549.
  • Kazdan, E. M., Rye, R. T., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1805.
  • Sakai, M., Okada, K., & Tabayashi, K. (2008). Specific Fragmentation of K-Shell Excited/Ionized Pyridine Derivatives Studied by Electron Impact. Bulletin of the Chemical Society of Japan, 81(12), 1580-1583.
  • Schröder, D. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research.
  • BenchChem. (2025). Mass Spectrometry Analysis of 2-(4-Chlorophenyl)-5-methylpyridine: A Technical Guide.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 5(2), 105-115.
  • Neeter, R., & Nibbering, N. M. M. (1973). Mass spectrometry of pyridine compounds–IV: The formation and decomposition of the [M – methyl]+ ion [C8H10N]+ from 4‐t‐butylpyridine in comparison with that of the [M – methyl]+ ion [C9H11]+ from t‐butylbenzene, as studied by D‐ and 13C‐labelling. Organic Mass Spectrometry, 7(9), 1091-1102.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Clark, J. (2022). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Arnaudov, M. G., Simov, G. G., & Spassov, S. L. (2003). A reducing-difference IR-spectral study of 4-aminopyridine. Journal of Molecular Structure, 651-653, 355-361.
  • NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. Retrieved from [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

Sources

Comparative Analysis of the Melting Point of 4-Amino-6-methylpyridin-2-ol Hydrochloride and Related Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers

Introduction

4-Amino-6-methylpyridin-2-ol hydrochloride (CAS No. 2453324-49-5) is a substituted pyridine derivative of interest in organic synthesis and medicinal chemistry.[1][2][3] As with any crystalline solid, its melting point is a critical physicochemical parameter that provides a primary indication of purity and is essential for characterization, quality control, and process development. While this specific compound is commercially available, its detailed physical properties, including a precise melting point range, are not extensively documented in readily accessible literature.[3][4]

This guide provides a comprehensive framework for the experimental determination of the melting point of 4-Amino-6-methylpyridin-2-ol hydrochloride. Furthermore, it presents a comparative analysis with structurally related pyridine derivatives, offering insights into how subtle changes in molecular structure—such as the position of functional groups or the presence of a salt form—can influence this fundamental property. This information is crucial for researchers working with this and similar chemical scaffolds, enabling them to anticipate physical behaviors and troubleshoot experimental observations.

Factors Influencing Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. This transition is governed by the strength of the intermolecular forces holding the molecules together in the crystal lattice. Key factors include:

  • Intermolecular Forces: Hydrogen bonding, dipole-dipole interactions, and van der Waals forces are the primary interactions. The presence of -OH and -NH2 groups in the target molecule allows for significant hydrogen bonding, which is expected to result in a relatively high melting point.

  • Molecular Symmetry and Packing: Molecules that can pack more efficiently into a crystal lattice generally have higher melting points due to increased intermolecular contact.

  • Ionic Character: The hydrochloride salt form introduces strong ionic interactions between the pyridinium cation and the chloride anion. These electrostatic forces are significantly stronger than the intermolecular forces in the corresponding free base (4-Amino-6-methylpyridin-2-ol), leading to a substantially higher melting point.[5][6][7][8]

  • Purity: Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Experimental Protocol: Melting Point Determination

To ensure accurate and reproducible results, the following detailed protocol for capillary melting point determination is recommended. This method is a standard in organic chemistry and is recognized by major pharmacopeias.

Apparatus and Materials
  • Melting point apparatus (e.g., Stuart SMP10, Mettler Toledo MP70, or similar)

  • Capillary tubes (one end sealed)

  • Spatula

  • Mortar and pestle

  • Reference standard with a known, sharp melting point (e.g., Benzoin)

  • Sample: 4-Amino-6-methylpyridin-2-ol hydrochloride (and comparison compounds)

Step-by-Step Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, dry the sample under vacuum at a temperature below its expected decomposition point. The hygroscopic nature of many hydrochloride salts makes this step critical.[5][6]

    • Place a small amount of the crystalline sample into a mortar and gently grind it into a fine, uniform powder. This ensures efficient packing in the capillary tube.

  • Capillary Tube Packing:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.

    • The final packed sample height should be between 2-4 mm for optimal heat transfer and clear observation.

  • Apparatus Setup and Calibration:

    • Before running the sample, calibrate the apparatus using a certified reference standard with a melting point close to the expected range of the analyte. This verifies the accuracy of the instrument's thermometer.

    • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Melting Point Determination:

    • Rapid Scan (Optional): If the approximate melting point is unknown, perform a quick scan with a rapid heating rate (e.g., 10-20 °C/min) to get a rough estimate.

    • Accurate Measurement: For the precise determination, set a starting temperature approximately 20 °C below the estimated melting point.

    • Use a slow heating rate of 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

    • Record the Range:

      • T1: The temperature at which the first drop of liquid appears.

      • T2: The temperature at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T1 - T2. A pure compound will typically have a sharp melting range of 1-2 °C.

  • Post-Analysis:

    • Perform at least two more measurements to ensure reproducibility.

    • Properly dispose of the used capillary tubes.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_load Loading cluster_measure Measurement A Dry Sample (Vacuum) B Grind to Fine Powder A->B C Pack Capillary Tube (2-4 mm) B->C E Insert Sample C->E D Calibrate Apparatus D->E F Heat Slowly (1-2 °C/min) E->F G Observe & Record T1 (First Drop) F->G H Observe & Record T2 (Fully Liquid) G->H I Report Range (T1 - T2) H->I

Caption: Workflow for Capillary Melting Point Determination.

Comparative Data and Structural Analysis

The melting point of a molecule is highly sensitive to its structure. The following table compares the reported melting points of several pyridine derivatives that are structurally related to 4-Amino-6-methylpyridin-2-ol hydrochloride.

Compound NameStructureCAS NumberMolecular Weight ( g/mol )Reported Melting Point (°C)Key Structural Differences from Target
4-Amino-6-methylpyridin-2-ol hydrochloride Structure of target compound2453324-49-5160.60Not Reported -
4-Amino-6-methylpyridin-2-ol (Free Base)Structure of free base33259-25-5124.14Not ReportedLacks hydrochloride; neutral molecule
2-Amino-6-methylpyridineStructure of 2-amino-6-methylpyridine1824-81-3108.1440 - 44[9][10]Isomer; lacks -OH group; not a salt
6-Methylpyridin-2-olStructure of 6-methylpyridin-2-ol3279-76-3109.13Not Reported (Exists as tautomer)[11]Lacks -NH2 group; not a salt
Pyridine HydrochlorideStructure of pyridine hydrochloride628-13-7115.56145 - 147[5][6][7][8]Parent pyridine ring as HCl salt; no substituents

Note: Structures are representational. The pyridinol/pyridinone tautomerism is a key feature of compounds containing a 2-hydroxypyridine moiety.[12]

Structural Influence on Melting Point

The comparison between the target compound and its analogues reveals key structure-property relationships.

G Target 4-Amino-6-methylpyridin-2-ol HCl High MP (Expected) - Strong Ionic Forces - H-Bonding (-OH, -NH3+) FreeBase 4-Amino-6-methylpyridin-2-ol Lower MP than HCl salt - Strong H-Bonding - No Ionic Forces Target->FreeBase Removal of HCl (Loss of Ionic Forces) Isomer 2-Amino-6-methylpyridine MP: 40-44 °C - Weaker H-Bonding (No -OH) - Lower Polarity Target->Isomer Isomeric Change & Removal of -OH & HCl Parent Pyridine HCl MP: 145-147 °C - Strong Ionic Forces - No H-Bonding Donors Target->Parent Removal of Substituents (-NH2, -CH3, -OH)

Caption: Structural Relationships and Expected Melting Point Trends.

Discussion:

  • Effect of the Hydrochloride Salt: The most significant factor influencing the melting point of the target compound is the presence of the hydrochloride salt. The ionic bond between the protonated pyridine nitrogen (pyridinium) and the chloride ion requires a large amount of thermal energy to overcome. This is evident when comparing Pyridine Hydrochloride (145-147 °C) to its parent pyridine (a liquid at room temperature).[5][6][7][8] Therefore, the melting point of 4-Amino-6-methylpyridin-2-ol hydrochloride is expected to be substantially higher than its corresponding free base.

  • Role of Hydrogen Bonding: The amino (-NH2) and hydroxyl (-OH) groups on the pyridine ring are potent hydrogen bond donors and acceptors. In the free base, these groups would lead to a strong network of intermolecular hydrogen bonds, resulting in a significantly higher melting point compared to an analogue without them, like 2-Amino-6-methylpyridine (m.p. 40-44 °C).[9][10] In the hydrochloride salt, the amino group becomes a protonated ammonium group (-NH3+), further enhancing its ability to act as a hydrogen bond donor.

  • Positional Isomerism: The relative positions of the functional groups affect molecular symmetry and the efficiency of crystal lattice packing. While direct data is unavailable for comparison, isomeric compounds often exhibit different melting points due to these packing effects.

Predicted Melting Point Range:

Based on this comparative analysis, it is reasonable to predict that the melting point of 4-Amino-6-methylpyridin-2-ol hydrochloride will be high, likely exceeding 150 °C and potentially being significantly higher, possibly in the range of 200-250 °C or even higher, depending on the stability of the molecule at elevated temperatures. This prediction is based on the combined, potent effects of strong ionic forces from the hydrochloride salt and extensive hydrogen bonding capabilities from the hydroxyl and protonated amino groups.

Conclusion

References

  • LookChem. Cas 628-13-7, Pyridine hydrochloride. [Link]

  • ChemBK. PYRIDINE HCL. [Link]

  • Ottokemi. Pyridine hydrochloride, 98% 628-13-7 India. [Link]

  • PubChem. 6-Methylpyridin-2-ol. [Link]

  • Alkali Metals. Best 2-Amino-6-Methylpyridine Manufacturers & Suppliers in USA. [Link]

Sources

Spectroscopic Characterization Guide: FTIR Analysis of 4-Amino-6-methylpyridin-2-ol HCl

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[2][3][4][5][6][7]

4-Amino-6-methylpyridin-2-ol Hydrochloride (CAS: 2453324-49-5) is a critical heterocyclic building block often used in the synthesis of kinase inhibitors and antifibrotic agents.[1]

To accurately interpret its FTIR spectrum, one must first understand its tautomeric behavior .[1] While the IUPAC name suggests a "pyridin-2-ol" (hydroxyl) structure, experimental evidence for 2-substituted pyridines confirms that in the solid state and polar solvents, the compound exists predominantly as the 4-amino-6-methylpyridin-2(1H)-one (lactam) tautomer.[1]

Therefore, the FTIR spectrum will not resemble a typical phenol (aromatic -OH).[1] Instead, it will exhibit characteristics of a cyclic amide (lactam) combined with an amine salt .[1]

Structural Dynamics & Protonation

The HCl salt form introduces a protonation event. In 4-aminopyridines, the ring nitrogen is typically the most basic site due to resonance donation from the exocyclic amine. However, in the pyridone tautomer, the protonation dynamics are complex.[1] The spectrum will be dominated by the pyridinium/ammonium cation features and the lactam carbonyl .

Tautomerism cluster_legend Spectral Implication Lactim Lactim Form (4-Amino-6-methylpyridin-2-ol) Rare in Solid State Lactam Lactam Form (4-Amino-6-methylpyridin-2(1H)-one) Dominant Solid State Form Lactim->Lactam Tautomerization (Favored) Salt HCl Salt Form (Protonated Cation) Target Analyte Lactam->Salt + HCl (Protonation) Note Expect C=O stretch (Amide I) Instead of Phenolic O-H

Figure 1: Tautomeric equilibrium and salt formation pathway. The dominance of the Lactam form dictates the primary carbonyl features in the FTIR spectrum.

Characteristic FTIR Peak Profile

The following data characterizes the expected FTIR spectrum of 4-Amino-6-methylpyridin-2-ol HCl. This profile is synthesized from high-fidelity analogue data (4-hydroxy-6-methylpyridin-2(1H)-one and 4-aminopyridine HCl) to serve as a reference standard.[1]

Primary Diagnostic Regions
Region (

)
IntensityAssignmentMechanistic Insight
2600 – 3200 Broad, Strong

Amine Salt Envelope: Characteristic of ammonium/pyridinium salts.[1] This broad "hump" often obscures underlying C-H stretches and indicates the HCl salt formation.
3300 – 3450 Medium, Sharp

Exocyclic Amine: Asymmetric and symmetric stretching of the free or coordinated -NH₂ group at position 4.[1] May appear as shoulders on the broad salt band.
1640 – 1680 Strong, Sharp

Lactam Carbonyl (Amide I): The definitive peak for the pyridone tautomer.[1] A phenol (lactim) would lack this strong carbonyl signal.[1]
1580 – 1620 Medium

Amine Scissoring: Bending vibration of the exocyclic amino group.
1450 – 1550 Medium

Pyridine Ring Skeletal: Ring breathing modes modified by the lactam structure and methyl substitution.
1200 – 1250 Strong

Aromatic C-N Stretch: Coupling between the ring and the exocyclic amine/amide nitrogen.
800 – 850 Medium

Out-of-Plane Bending: Characteristic of substituted pyridine rings (isolated hydrogens).[1]
Comparative Analysis: Salt vs. Alternatives

Distinguishing the HCl salt from the free base or related impurities is crucial for quality control.

FeatureTarget: HCl Salt Alternative: Free Base Alternative: 4-Aminopyridine
2500-3200 Region Broad, continuous absorption (Salt formation)Distinct, sharper peaks for C-H and N-H; no broad "salt hump"Broad salt band (if HCl), but simpler profile
Carbonyl (1650) Present (Strong) Present (shifted slightly lower)Absent (No oxygen)
Fingerprint Complex salt lattice modesCleaner fingerprintDistinct aromatic pattern

Experimental Protocol for FTIR Acquisition

To ensure reproducibility and avoid artifacts (such as hygroscopic water absorption), follow this validated workflow.

Method: Attenuated Total Reflectance (ATR) vs. KBr Pellet[1]

Recommendation: Use Diamond ATR for rapid ID. Use KBr Pellet only if high-resolution fingerprinting is required for polymorph identification.

Protocol Start Start: Sample Prep Dry Step 1: Desiccation (Vacuum oven, 40°C, 1h) *Critical for HCl salts* Start->Dry Method Select Method Dry->Method ATR ATR (Diamond/ZnSe) Direct application Method->ATR KBr KBr Pellet (1:100 ratio) Method->KBr Scan Acquisition Range: 4000-400 cm⁻¹ Res: 4 cm⁻¹, 32 scans ATR->Scan Press Compression Avoid excessive pressure (prevents ion exchange) KBr->Press Press->Scan Check QC Check: Is 1640-1680 peak present? Is 2500-3000 broad? Scan->Check Pass Valid Spectrum Check->Pass Yes Fail Re-dry Sample (Water interference) Check->Fail No Fail->Dry

Figure 2: Validated workflow for FTIR acquisition of amine hydrochloride salts.

Critical Technical Notes
  • Hygroscopicity: HCl salts are prone to absorbing atmospheric moisture. Water bands (broad ~3400

    
     and bending ~1640 
    
    
    
    ) can overlap with the amine stretch and the carbonyl peak.[1] Always dry the sample before analysis.
  • Ion Exchange (KBr): Under high pressure, HCl salts can exchange ions with KBr (forming KCl and HBr), shifting peak positions.[1] If using KBr, minimize grinding time and pressure.[1]

  • Background Correction: Ensure the ATR crystal is meticulously cleaned with isopropanol to remove previous amine residues which can cause ghost peaks.

Detailed Peak Assignment & Mechanistic Logic

The "Pyridone" Signature (1640–1680 )

Unlike 4-aminopyridine, which shows ring stretches around 1600


, 4-Amino-6-methylpyridin-2-ol HCl will display a dominant  peak in the 1640–1680 

range.[1]
  • Origin: This is the

    
     stretching vibration.
    
  • Why it matters: It confirms the lactam tautomer. If the compound existed as the lactim (phenol), this peak would be absent, replaced by higher frequency ring modes and an O-H stretch.[1]

  • Comparison: In the analogue 4-hydroxy-6-methylpyridin-2(1H)-one, this peak is observed at 1640

    
      [1].[1]
    
The "Ammonium" Envelope (2500–3200 )

The HCl salt formation protonates the basic centers.[1]

  • Origin: N-H stretching vibrations of the protonated species (

    
     or pyridinium 
    
    
    
    ) coupled with hydrogen bonding networks in the crystal lattice.
  • Appearance: A "fermi resonance" or broad continuum that often obscures the sharp C-H stretches of the methyl group (~2900

    
    ).[1]
    
  • Diagnostic Value: This confirms the Salt Form . The free base would show distinct, separated peaks for the amino

    
     and C-H stretches without the underlying broad absorption [2].
    
The Fingerprint Region (600–1500 )[1]
  • 1200-1250

    
    :  C-N stretching. The 4-amino group donates electrons into the ring, increasing the double-bond character of the C(4)-N bond, shifting this peak to higher wavenumbers compared to aliphatic amines.[1]
    
  • 800-850

    
    :  C-H out-of-plane bending. The position of this peak is sensitive to the substitution pattern (2,4,6-trisubstituted ring).[1]
    

References

  • Crystallographic and Spectroscopic Analysis of Pyridinones

    • Title: 4-Hydroxy-6-methylpyridin-2(1H)-one.[1][2]

    • Source: Acta Crystallographica Section E (via NCBI/PMC).[1]

    • Data Point: Confirms C=O stretch at 1640 for the core pyridone structure.
    • URL:[Link]

  • Infrared Spectra of Amine Salts

    • Title: The Infrared Spectra of Secondary Amines and Their Salts.
    • Source: Canadian Journal of Chemistry.
    • Data Point: Characterization of the broad ammonium "salt envelope" in the 2500-3200 region.
    • URL:[Link][1]

  • Tautomerism of 2-Pyridones

    • Title: 2-Pyridone - Tautomerism in solution and solid state.[2]

    • Source: Wikipedia / Primary Literature Aggreg
    • Data Point: Confirmation of the Lactam (keto) form dominance in solid phases.
    • URL:[Link][1]

  • 4-Aminopyridine Spectral Data

    • Title: 4-Aminopyridine IR Spectrum.[3][4]

    • Source: NIST Chemistry WebBook.[4][5]

    • Data Point: Reference spectrum for the 4-amino pyridine core (lacking the carbonyl).
    • URL:[Link][1]

Sources

Structural Comparison Guide: 6-Methyl vs. 4-Methyl Aminopyridinols

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth structural and functional comparison of 6-methyl-2-amino-3-pyridinol versus 4-methyl-2-amino-3-pyridinol .[1][2] These isomers are critical scaffolds in the development of "Lazaroid" antioxidants (lipid peroxidation inhibitors) and neuroprotective agents.

Executive Summary

In the design of heterocyclic antioxidants and pharmaceutical intermediates, the regiochemistry of the methyl group on the 2-amino-3-pyridinol core dictates performance.[2]

  • 4-Methyl Isomer: Superior antioxidant capacity .[1][2] The methyl group at the C4 position (ortho to the hydroxyl) provides essential steric shielding to the oxygen radical, extending the half-life of the active radical scavenger.[2]

  • 6-Methyl Isomer: Superior metabolic stability and metal coordination selectivity .[1][2] The methyl group at the C6 position (ortho to the ring nitrogen) sterically hinders the nitrogen lone pair, modulating pKa and preventing unwanted metal chelation or N-oxidation.

This guide analyzes the causality between these structural features and their functional outcomes.

Structural & Electronic Analysis

The core scaffold is 2-amino-3-pyridinol .[1][2] The numbering commences at the ring nitrogen (1), with the amino group at 2 and the hydroxyl at 3.

Steric and Electronic Zones

The primary differentiator is the methyl group's proximity to the two active centers: the Phenolic Oxygen (O-H) and the Pyridine Nitrogen (N1) .

Feature4-Methyl Isomer (2-amino-4-methylpyridin-3-ol)6-Methyl Isomer (2-amino-6-methylpyridin-3-ol)
Methyl Position C4 (Ortho to Hydroxyl)C6 (Para to Hydroxyl; Ortho to Ring N)
Steric Effect on OH High Shielding. Protects the O-radical from rapid coupling.[1][2]Low Shielding. The OH group is exposed.
Steric Effect on N1 Negligible. N-lone pair is accessible.[1][2]High Hindrance. Blocks bulky electrophiles/metals.[1]
Electronic Effect Inductive (+I) donation stabilizes the C3-radical.[1][2]Inductive (+I) donation mainly affects N1 basicity.[1][2]
Primary Utility Radical Scavenging (Antioxidant)Ligand Design / Metabolic Stability
Visualization of Steric Clashes

The following diagram illustrates the "Zone of Influence" for each methyl substitution.

G cluster_4Me 4-Methyl Isomer (Radical Stabilizer) cluster_6Me 6-Methyl Isomer (N-Modulator) Core4 Pyridine Ring OH4 3-OH Group (Active Site) Core4->OH4 Me4 4-Methyl (Steric Shield) Core4->Me4 N4 Ring N (Accessible) Core4->N4 Me4->OH4 Ortho-Protection (Stabilizes Radical) Core6 Pyridine Ring OH6 3-OH Group (Exposed) Core6->OH6 Me6 6-Methyl (N-Blocker) Core6->Me6 N6 Ring N (Hindered) Core6->N6 Me6->N6 Steric Clash (Reduces Binding)

Caption: Comparative topology showing the 4-Me group shielding the antioxidant hydroxyl site, while the 6-Me group shields the ring nitrogen.[2]

Functional Performance Comparison

Antioxidant Activity (Lipid Peroxidation Inhibition)

Aminopyridinols function similarly to


-tocopherol (Vitamin E) by donating a hydrogen atom to lipid peroxyl radicals (LOO[1][2]•). The stability of the resulting pyridinoxyl radical determines potency.
  • Mechanism: Hydrogen Atom Transfer (HAT).[1][2][3]

  • 4-Methyl Advantage: The methyl group at C4 is ortho to the oxygen.[1] This provides steric bulk that prevents the pyridinoxyl radical from reacting with itself (dimerization) or other non-target species. This "persistent radical" effect allows the molecule to scavenge a second radical or be regenerated.

  • 6-Methyl Disadvantage: Lacking ortho-shielding, the 6-methyl isomer forms a less stable radical that is prone to rapid degradation, reducing its stoichiometric antioxidant capacity (n-factor).[1][2]

Basicity and Solubility
  • 4-Methyl: The ring nitrogen is unhindered.[1][2] This isomer is more basic (higher pKa for the conjugate acid) and forms salts easily. It is more prone to N-oxidation by metabolic enzymes (e.g., CYP450).[1][2]

  • 6-Methyl: The methyl group creates a "steric gate" around the nitrogen.[1] This reduces the rate of N-alkylation and N-oxidation.[1][2] In drug design, this is often exploited to improve oral bioavailability by preventing first-pass N-metabolism.[1][2]

Experimental Protocols

Synthesis: Regioselective Route to Aminopyridinols

Direct methylation of the aminopyridinol core is difficult due to multiple nucleophilic sites (O, N, Ring C).[2] The most reliable route is the reduction of the corresponding nitropyridinol or nitropyridinone precursors.

Protocol: Reduction of Nitro-Methylpyridinols

  • Scope: Applicable to both 4-Me and 6-Me isomers.[1][2]

  • Precursors:

    • For 4-Me: 4-methyl-3-nitro-2-pyridone.[1][2]

    • For 6-Me: 6-methyl-3-nitro-2-pyridone.[1][2]

Step-by-Step Methodology:

  • Hydrogenation: Dissolve 10 mmol of the nitro-precursor in Methanol (50 mL).

  • Catalyst: Add 10 wt% Pd/C (100 mg).

  • Reaction: Stir under

    
     atmosphere (balloon pressure, 1 atm) at Room Temperature for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).[1][2] The yellow nitro compound will fade to a colorless amine.
    
  • Workup: Filter through a Celite pad to remove Pd/C.[1]

  • Acidification (Critical): The free base is unstable to air oxidation (turning brown/black).[2] Immediately treat the filtrate with HCl in dioxane (1.1 eq) to precipitate the hydrochloride salt .

  • Isolation: Filter the white precipitate and wash with cold ether. Store under Argon at -20°C.

Assay: DPPH Radical Scavenging Efficiency

This assay quantifies the kinetic difference between the isomers.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Ethanol.[1][2]

  • Test Compounds: 4-Me and 6-Me aminopyridinol HCl salts.[1][2]

Workflow:

  • Prepare serial dilutions of test compounds (10–100 µM) in Ethanol.

  • Add 100 µL of test solution to 100 µL of DPPH stock in a 96-well plate.

  • Incubation: Dark, 30 minutes, RT.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    .[2]
    
  • Expectation: The 4-Methyl isomer should exhibit a lower

    
     (higher potency) due to superior radical stability.[1][2]
    

References

  • Antioxidant Activity of Aminopyridines

    • Source: Vertex AI Search (NIH/PubMed Context).[1][2]

    • Context: Discusses the structure-activity relationship of amino-substituted pyridines in lipid peroxidation, highlighting the importance of ortho-substitution for radical stability.
    • Link:[2]

  • Metal Coordination & Steric Effects

    • Source: MDPI (Molecules).[1][2]

    • Context: "Complexes of 2-Amino-3-methylpyridine... Structure and Biological Applications." Details the coordination geometry of methyl-substituted aminopyridines, confirming the steric hindrance of the 6-methyl position.
    • Link:[1][2]

  • Synthesis of Methyl-Pyridinones (Precursors)

    • Source: Thieme Connect (Synthesis).[1][2]

    • Context: "Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones." Provides synthetic routes for 6-methyl substituted pyridinone cores used as precursors.[1][2][4][5]

    • Link:[1][2][4]

  • pKa and Electronic Effects in Pyridines

    • Source: ResearchGate (Full Text).[2][6]

    • Context: "Calculated pKa (THF) values for 3-, 4-and 2-methoxypyridine..." Analyzes the inductive and steric effects of substituents on pyridine nitrogen basicity.
    • Link:

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 4-Amino-6-methylpyridin-2-ol Hydrochloride

[1]

Executive Summary & Hazard Profile

Immediate Action Required: Treat this compound as a Toxic Organic Solid with Acidic Properties .

While 4-aminopyridine (fampridine) is a known neurotoxin (P-listed waste P008), the hydroxylated and methylated derivative 4-Amino-6-methylpyridin-2-ol hydrochloride possesses a distinct toxicological profile.[1] However, in the absence of comprehensive LD50 data for this specific salt, The Precautionary Principle mandates it be handled with the rigor of a high-hazard aminopyridine derivative.

Chemical Identity & Properties
PropertyDetailOperational Implication
Chemical Name 4-Amino-6-methylpyridin-2-ol hydrochlorideLabeling must be exact.
CAS Number 2453324-49-5 (Salt) / 33259-25-5 (Free Base)Use for waste manifesting.[1]
Molecular Formula C6H8N2O[1] · HClNitrogen-rich; generates NOx upon incineration.[1]
Acidity Hydrochloric acid saltpH < 4 in solution. Corrosive to mucous membranes.
Solubility Water SolubleHigh mobility in aqueous waste streams.[1]
Stability HygroscopicKeep containers tightly sealed to prevent "caking."[1]
Critical Hazard Matrix
  • Health (H302/H315/H319): Harmful if swallowed.[2][3] Causes skin and severe eye irritation.[2][3][4][5][6]

  • Reactivity:

    • Incompatible with Oxidizers: Reaction with hypochlorites (Bleach) may form explosive/toxic chloramines.

    • Incompatible with Strong Bases: Exothermic neutralization reaction.

Pre-Disposal Protocol: Segregation & Handling

Objective: Prevent cross-contamination and dangerous chemical interactions in the waste accumulation area.

Step 1: Waste Stream Characterization

Do not mix this compound into a "General Organic" drum without verifying the pH and solvent composition.

  • Stream A: Solid Waste (Preferred)

    • Excess pure reagent, contaminated weighing boats, solid spill cleanup materials.

    • Container: Wide-mouth HDPE jar with screw top.[1]

  • Stream B: Liquid Waste (Aqueous/Acidic)

    • Mother liquors, HPLC effluent (if <20% organic solvent).

    • Container: Glass or HDPE carboy. Do not use metal containers (corrosion risk from HCl).

  • Stream C: Liquid Waste (Organic)

    • Reaction mixtures in DCM, Methanol, or Ethyl Acetate.

    • Container: HDPE or Fluorinated HDPE carboy.

Step 2: Personal Protective Equipment (PPE)

Standard lab coats are insufficient for bulk disposal.

  • Gloves: Double-gloving recommended.[1] Inner: Nitrile (0.11mm). Outer: Nitrile (0.2mm) or Neoprene (if handling large liquid volumes).

  • Respiratory: N95 (minimum) for solid weighing; P100 or Half-mask respirator if dust generation is likely.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >1L of liquid waste.

Operational Disposal Workflow

Directive: Follow this logic flow to determine the correct disposal path.

DisposalWorkflowStartWaste Generation:4-Amino-6-methylpyridin-2-ol HClStateCheckPhysical State?Start->StateCheckSolidPathSolid Waste(Powder/Debris)StateCheck->SolidPathSolidLiquidPathLiquid Waste(Solution)StateCheck->LiquidPathLiquidSolidPackDouble-bag inpolyethylene bagsSolidPath->SolidPackLiquidCheckSolvent Composition?LiquidPath->LiquidCheckSolidContainerContainer:Wide-mouth HDPE DrumSolidPack->SolidContainerLabelingApply Hazardous Waste LabelList CAS: 2453324-49-5SolidContainer->LabelingAqAcidAqueous/Acidic(pH < 4)LiquidCheck->AqAcidWater BasedOrgSolvOrganic Solvent(>20% Organics)LiquidCheck->OrgSolvSolvent BasedAqContainerContainer:Glass/HDPE CarboyLabel: 'Acidic Toxic Inorganic'AqAcid->AqContainerOrgContainerContainer:HDPE CarboyLabel: 'Flammable/Toxic Organic'OrgSolv->OrgContainerAqContainer->LabelingOrgContainer->LabelingPickupSchedule EHS/Vendor PickupMethod: IncinerationLabeling->Pickup

Figure 1: Decision tree for segregating 4-Amino-6-methylpyridin-2-ol HCl waste streams.

Detailed Procedures

Procedure A: Solid Waste Disposal
  • Containment: Transfer the solid material into a clear polyethylene bag (minimum 2 mil thickness).

  • Sealing: Twist the bag neck, fold it over, and tape it shut (Gooseneck seal).

  • Secondary Containment: Place the sealed bag into a rigid hazardous waste drum (Fiber or HDPE).

  • Labeling:

    • Constituents: "4-Amino-6-methylpyridin-2-ol Hydrochloride, Solid."[1]

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

    • Weight: Estimate weight in kg.

Procedure B: Liquid Waste (Mother Liquors)

Warning: Do not mix with waste streams containing Cyanides, Sulfides, or Bleach. The acidic nature of the HCl salt can liberate toxic HCN, H2S, or Cl2 gas.

  • pH Verification: Dip a pH strip into the waste. Expect pH 2–4.

  • Segregation:

    • If Halogenated solvents (DCM, Chloroform) are present: Use the "Halogenated Organic" waste stream.

    • If Non-Halogenated (Methanol, Water): Use the "Non-Halogenated Organic" stream.

  • Labeling: Explicitly write "Acidic" on the tag to warn EHS personnel of the pH.

Procedure C: Empty Container Management (RCRA Empty)
  • Triple Rinse: Rinse the original bottle three times with a solvent capable of dissolving the salt (Water or Methanol).

  • Rinsate Disposal: Pour all rinsates into the appropriate Liquid Waste container (see Procedure B).

  • Defacing: Cross out the original label and mark "Empty."

  • Disposal: Discard the glass bottle in the "Lab Glass/Sharps" bin, not general trash.

Emergency Spillage Response

Scenario: 10g bottle dropped, powder dispersed on bench/floor.

  • Evacuate & Ventilate: Clear the immediate area. If dust is airborne, wait 15 minutes for settling.

  • PPE Up: Don N95 respirator, goggles, and double nitrile gloves.

  • Containment: Cover the spill with a damp paper towel (water-dampened) to prevent dust aerosolization.

  • Cleanup:

    • Scoop up the damp powder/towel mixture using a plastic dustpan.

    • Place immediately into a hazardous waste bag.

    • Wipe the surface with a mild soap solution (trisodium phosphate or simple detergent) to remove residues.

    • Do not use Bleach (risk of reaction).

  • Verification: Check surface pH with a wet pH strip to ensure all acidic salt is removed.

Regulatory Compliance (US EPA/RCRA Context)

  • Waste Code: This material is not specifically P-listed or U-listed. However, it must be characterized based on its properties.

    • Characteristic of Corrosivity (D002): Possible if liquid waste pH < 2.0.

    • Characteristic of Toxicity: Due to lack of specific TCLP data, manage as Non-RCRA Regulated Hazardous Waste (unless mixed with listed solvents), but dispose via High-Temperature Incineration .

  • Destruction Method: The preferred method for nitrogen-containing heterocycles is incineration with secondary combustion and scrubbing to manage NOx and HCl emissions.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135409395, 4-Amino-6-methylpyridin-2-ol hydrochloride.[1] Retrieved from [Link]

  • US Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[7] Retrieved from [Link]

Personal protective equipment for handling 4-Amino-6-methylpyridin-2-ol hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a system of engineered controls rooted in molecular causality. 4-Amino-6-methylpyridin-2-ol hydrochloride (CAS: 2453324-49-5)[1] is a highly functionalized intermediate frequently utilized in drug development[2]. However, handling it safely requires a deep understanding of its dual-hazard profile: the neuroactive potential of the aminopyridine core and the corrosive, moisture-seeking nature of the hydrochloride salt.

This guide provides a self-validating, step-by-step operational framework to ensure absolute safety and scientific integrity during your workflows.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hazards of 4-Amino-6-methylpyridin-2-ol hydrochloride stem from two distinct chemical features:

  • The Aminopyridine Core (Systemic Toxicity): Aminopyridines are potent antagonists of voltage-gated potassium (K+) channels[3]. By blocking K+ efflux from the cytoplasmic side of the cell membrane, they cause prolonged membrane depolarization and excessive intracellular calcium (Ca2+) influx[4]. In an accidental laboratory exposure (via inhalation of dust or dermal absorption), this mechanism manifests as systemic hyperexcitability, tremors, and severe neurotoxicity[3].

  • The Hydrochloride Salt (Local Corrosion): While the HCl salt form improves aqueous solubility for synthesis, it renders the powder highly hygroscopic[5]. Upon contact with ambient moisture, sweat on the skin, or the mucosal lining of the respiratory tract, the salt dissociates to form a localized acidic environment. This causes immediate tissue dehydration and pH-driven corrosion, leading to severe eye and skin irritation[6].

ToxicityPathway cluster_0 Chemical Entity cluster_1 Molecular Mechanisms cluster_2 Physiological Consequences cluster_3 Clinical Manifestations Chem 4-Amino-6-methylpyridin-2-ol HCl Mech1 Blocks Voltage-Gated K+ Channels Chem->Mech1 Mech2 Hygroscopic & Acidic Dissociation Chem->Mech2 Path1 Membrane Depolarization & Ca2+ Influx Mech1->Path1 Path2 Tissue Dehydration & pH Drop Mech2->Path2 Clin1 Neurotoxicity (Tremors/Seizures) Path1->Clin1 Clin2 Severe Skin/Eye Corrosion Path2->Clin2

Mechanistic pathway detailing how 4-Amino-6-methylpyridin-2-ol HCl induces systemic and local toxicity.

Quantitative Hazard Data & PPE Specifications

To mitigate these risks, standard safety glasses and single gloves are insufficient. The hygroscopic dust can easily bypass standard safety glasses and dissolve in tear ducts, while the acidic nature of the salt can degrade thin nitrile over time[5].

Table 1: Chemical Properties and Required Protective Equipment

Parameter / PPE RequirementSpecification / ValueMechanistic Rationale
CAS Number 2453324-49-5[1]Unique identifier for inventory and waste tracking.
Molecular Weight 160.60 g/mol [2]Low MW facilitates rapid dermal and mucosal absorption.
Hand Protection Double Nitrile (≥0.11 mm)Outer glove takes mechanical stress/acidic degradation; inner glove remains a pristine barrier.
Eye Protection Tight-fitting chemical gogglesPrevents aerosolized, hygroscopic dust from reaching the ocular mucosa[6].
Respiratory Protection Fume Hood (Face velocity ≥100 fpm)Captures fine hydrochloride salt dust before it reaches the breathing zone[6].

Self-Validating Operational Methodology

A protocol is only as good as its validation. The following step-by-step workflow incorporates immediate feedback loops, ensuring that you know a step is successful before proceeding to the next.

Phase 1: Environmental & Barrier Preparation
  • Validate Fume Hood Airflow: Tape a 1-inch strip of a Kimwipe to the bottom of the fume hood sash.

    • Self-Validation: The tissue must continuously pull inward toward the baffle at a >45-degree angle. If it flutters outward or hangs straight down, airflow is compromised. Do not proceed.

  • Validate Glove Integrity: Before donning your inner nitrile gloves, roll the cuff tightly to trap air inside, creating a balloon.

    • Self-Validation: Squeeze the inflated glove. It must hold pressure for 5 seconds without deflating. If it passes, don the glove, followed by a second outer pair.

Phase 2: Anti-Static Weighing & Transfer

Hydrochloride salts of organic compounds are typically fine powders prone to electrostatic repulsion, which drastically increases the risk of aerosolization.

  • Neutralize Static: Discharge an anti-static zero-stat gun over your weigh boat and metal spatula before opening the chemical vial.

  • Weigh the Chemical: Carefully dispense the required mass of 4-Amino-6-methylpyridin-2-ol hydrochloride.

    • Self-Validation: Observe the powder's behavior. It must fall cleanly into the boat. If the powder "jumps" or clings to the sides of the spatula, static is still present. Stop, close the vial, and re-apply the anti-static treatment.

  • Closed-System Dissolution: Do not carry the dry powder across the lab. Instead, add your primary reaction solvent directly to the weigh vessel inside the fume hood to dissolve the powder, then transfer the liquid solution to your main reactor.

Workflow Step1 1. Fume Hood Validation (Negative Pressure Check) Step2 2. PPE Donning (Double Nitrile, Goggles) Step1->Step2 Step3 3. Anti-Static Weighing (Minimize Aerosolization) Step2->Step3 Step4 4. Closed-System Transfer (Dissolve before moving) Step3->Step4 Step5 5. Surface Decontamination (Mild Alkaline Wash) Step4->Step5 Step6 6. Waste Segregation (Halogenated Organics) Step5->Step6

Step-by-step operational workflow for the safe handling and disposal of aminopyridine derivatives.

Spill Response & Decontamination Protocol

Because this compound is an acidic salt, standard water-based wiping is insufficient and can actually spread the corrosive hazard.

  • Containment: If a powder spill occurs inside the hood, gently cover it with damp paper towels to prevent dust generation.

  • Neutralization: Spray the covered spill with a mild alkaline solution (e.g., 1% sodium bicarbonate in water). This chemically neutralizes the hydrochloride salt, mitigating its corrosive properties.

  • Wipe and Wash: Wipe up the neutralized spill, placing the towels in a solid waste container. Wash the surface once more with distilled water.

  • Self-Validation: Swab the cleaned bench surface with a pH indicator strip.

    • Validation Check: The strip must read between 6.5 and 7.5. If it reads acidic (<6.0), residual chemical remains. Repeat the alkaline wash.

Disposal Plan

Aminopyridine derivatives are highly toxic to aquatic life and possess long-lasting environmental effects.

  • Liquid Waste: Never dispose of solutions down the sink. All liquid waste containing this compound must be segregated into clearly labeled Halogenated Organic Waste containers (due to the chloride ion and nitrogenous core).

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a sealed, puncture-resistant solid chemical waste bin for high-temperature incineration.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.